Murrayacarpin B
Description
Properties
IUPAC Name |
8-(hydroxymethyl)-5,7-dimethoxychromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O5/c1-15-9-5-10(16-2)8(6-13)12-7(9)3-4-11(14)17-12/h3-5,13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAMKZZUKJPKMBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C2=C1C=CC(=O)O2)CO)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Murrayacarpin B from Murraya koenigii: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation of Murrayacarpin B, a carbazole (B46965) alkaloid, from the leaves of Murraya koenigii. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for a comprehensive understanding of the process.
Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids, which have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Among these, this compound has garnered interest for its potential therapeutic applications. The successful isolation and purification of this compound are critical first steps for further preclinical and clinical investigations.
Experimental Protocols
1. Plant Material and Extraction:
Dried and powdered leaves of Murraya koenigii serve as the starting material. The initial extraction is typically performed using an organic solvent to isolate a crude extract containing a mixture of phytochemicals.
-
Solvent Extraction: Maceration or Soxhlet extraction are common methods. Solvents such as acetone, ethanol, or methanol (B129727) are effective in extracting carbazole alkaloids.[1][2] The choice of solvent can influence the yield and composition of the crude extract. For instance, methanolic extracts have been reported to give a high percentage yield of crude extract.
-
Defatting: An initial wash with a nonpolar solvent like petroleum ether can be employed to remove fats and waxes from the plant material, which can interfere with subsequent purification steps.[3]
2. Chromatographic Purification:
Column chromatography is the primary technique used to separate the individual carbazole alkaloids from the crude extract. This method relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of carbazole alkaloids.[3]
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate (B1210297), with the proportion of ethyl acetate being progressively increased.[4] Other solvent systems may include petroleum ether, benzene, and chloroform.[3]
-
Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together. This process is repeated with different solvent systems or chromatographic techniques until the desired purity of this compound is achieved.
Data Presentation
Quantitative data regarding the yield and purity of this compound is not extensively reported in the available literature. However, data on the overall yield of extracts and the content of other major carbazole alkaloids can provide a useful reference.
| Parameter | Value | Reference |
| Crude Extract Yield (Methanol) | 21.42% | [5] |
| Crude Extract Yield (Ethanol) | 22.53% | [1] |
| Crude Extract Yield (Acetone) | 18.30% | [1] |
Table 1: Reported Yields of Crude Extracts from Murraya koenigii Leaves.
Spectroscopic data is essential for the structural elucidation and confirmation of the isolated this compound. While a complete dataset for this compound is not compiled here, the following table outlines the necessary spectroscopic analyses.
| Spectroscopic Technique | Information Provided |
| ¹H-NMR | Provides information about the number and chemical environment of protons in the molecule. |
| ¹³C-NMR | Provides information about the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |
Table 2: Spectroscopic Techniques for the Characterization of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, studies on other carbazole alkaloids isolated from Murraya koenigii have provided insights into their potential mechanisms of action, particularly in the context of cancer.
Research has shown that certain carbazole alkaloids can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[6] Additionally, some of these compounds have been observed to inhibit autophagic flux, a cellular process that can either promote or prevent cell survival.[3] A network pharmacology study suggested that phytochemicals from M. koenigii may target key signaling pathways in breast cancer, such as the PI3K-Akt and MAPK signaling pathways.[7]
Further research is required to specifically determine the signaling pathways that are affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
References
- 1. ukm.my [ukm.my]
- 2. phytojournal.com [phytojournal.com]
- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
Isolating Murrayacarpin B from Murraya koenigii: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of the isolation of Murrayacarpin B, a carbazole alkaloid, from the leaves of Murraya koenigii. This document outlines the necessary experimental protocols, summarizes key quantitative data, and visualizes the workflow for a comprehensive understanding of the process.
Murraya koenigii, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids, which have demonstrated a range of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties. Among these, this compound has garnered interest for its potential therapeutic applications. The successful isolation and purification of this compound are critical first steps for further preclinical and clinical investigations.
Experimental Protocols
1. Plant Material and Extraction:
Dried and powdered leaves of Murraya koenigii serve as the starting material. The initial extraction is typically performed using an organic solvent to isolate a crude extract containing a mixture of phytochemicals.
-
Solvent Extraction: Maceration or Soxhlet extraction are common methods. Solvents such as acetone, ethanol, or methanol are effective in extracting carbazole alkaloids.[1][2] The choice of solvent can influence the yield and composition of the crude extract. For instance, methanolic extracts have been reported to give a high percentage yield of crude extract.
-
Defatting: An initial wash with a nonpolar solvent like petroleum ether can be employed to remove fats and waxes from the plant material, which can interfere with subsequent purification steps.[3]
2. Chromatographic Purification:
Column chromatography is the primary technique used to separate the individual carbazole alkaloids from the crude extract. This method relies on the differential adsorption of compounds onto a stationary phase as a mobile phase is passed through the column.
-
Stationary Phase: Silica gel is the most commonly used stationary phase for the separation of carbazole alkaloids.[3]
-
Mobile Phase: A gradient elution system is typically employed, starting with a nonpolar solvent and gradually increasing the polarity. A common solvent system involves a mixture of n-hexane and ethyl acetate, with the proportion of ethyl acetate being progressively increased.[4] Other solvent systems may include petroleum ether, benzene, and chloroform.[3]
-
Fraction Collection and Monitoring: The eluent is collected in fractions, and the composition of each fraction is monitored using Thin Layer Chromatography (TLC). Fractions containing compounds with similar TLC profiles are pooled together. This process is repeated with different solvent systems or chromatographic techniques until the desired purity of this compound is achieved.
Data Presentation
Quantitative data regarding the yield and purity of this compound is not extensively reported in the available literature. However, data on the overall yield of extracts and the content of other major carbazole alkaloids can provide a useful reference.
| Parameter | Value | Reference |
| Crude Extract Yield (Methanol) | 21.42% | [5] |
| Crude Extract Yield (Ethanol) | 22.53% | [1] |
| Crude Extract Yield (Acetone) | 18.30% | [1] |
Table 1: Reported Yields of Crude Extracts from Murraya koenigii Leaves.
Spectroscopic data is essential for the structural elucidation and confirmation of the isolated this compound. While a complete dataset for this compound is not compiled here, the following table outlines the necessary spectroscopic analyses.
| Spectroscopic Technique | Information Provided |
| ¹H-NMR | Provides information about the number and chemical environment of protons in the molecule. |
| ¹³C-NMR | Provides information about the number and types of carbon atoms in the molecule. |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. |
Table 2: Spectroscopic Techniques for the Characterization of this compound.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation of this compound from Murraya koenigii.
Signaling Pathways
The precise signaling pathways modulated by this compound have not yet been fully elucidated. However, studies on other carbazole alkaloids isolated from Murraya koenigii have provided insights into their potential mechanisms of action, particularly in the context of cancer.
Research has shown that certain carbazole alkaloids can induce apoptosis (programmed cell death) in cancer cells through caspase-dependent pathways.[6] Additionally, some of these compounds have been observed to inhibit autophagic flux, a cellular process that can either promote or prevent cell survival.[3] A network pharmacology study suggested that phytochemicals from M. koenigii may target key signaling pathways in breast cancer, such as the PI3K-Akt and MAPK signaling pathways.[7]
Further research is required to specifically determine the signaling pathways that are affected by this compound. The following diagram illustrates a hypothetical signaling pathway that could be investigated based on the known activities of related compounds.
References
- 1. ukm.my [ukm.my]
- 2. phytojournal.com [phytojournal.com]
- 3. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. researchgate.net [researchgate.net]
Murrayacarpin B: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B, a prenylcoumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin (B35378) class of secondary metabolites, it is found within the plant kingdom, specifically within the Rutaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, quantitative data on its occurrence, and an illustrative representation of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural source of this compound identified to date is the flowers of Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] This small, tropical, evergreen shrub is widely distributed in South Asia, Southeast Asia, and Australia.[3] Phytochemical investigations of various parts of Murraya species, including leaves, seeds, and stem bark, have revealed a rich diversity of secondary metabolites, with alkaloids and coumarins being major constituents.[4] While other coumarins have been isolated from different parts of the plant, the flowers are specifically reported as the source of this compound.[1][2]
Quantitative Data
The yield of this compound from its natural source is a critical factor for researchers considering its isolation for further studies. The following table summarizes the quantitative data available from the primary literature on the isolation of this compound and its related compound, Murrayacarpin A, from the flowers of Murraya paniculata.
| Compound | Plant Source | Plant Part | Yield (from dried material) | Reference |
| Murrayacarpin A | Murraya paniculata | Flowers | 0.0012% | Wu, T. S., et al. (1989) |
| This compound | Murraya paniculata | Flowers | 0.0008% | Wu, T. S., et al. (1989) |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the flowers of Murraya paniculata, based on established phytochemical procedures for coumarin isolation.
Plant Material Collection and Preparation
-
Fresh flowers of Murraya paniculata are collected.
-
The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
The dried flowers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
The powdered flower material is subjected to extraction with a suitable organic solvent. A common method involves cold percolation or maceration with methanol (B129727) or ethanol (B145695) at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
-
Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, though this method uses heat and may not be suitable for all compounds.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
-
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.
-
The chloroform and ethyl acetate fractions are often rich in coumarins. These fractions are concentrated and subjected to further chromatographic separation.
-
Column Chromatography: The active fraction is adsorbed onto a stationary phase (e.g., silica (B1680970) gel) and loaded onto a glass column. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to coumarins can be visualized under UV light (typically at 254 nm and 365 nm).
-
Fractions with similar TLC profiles are pooled and concentrated.
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate the pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the coumarin chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
Biosynthesis of Coumarins
This compound belongs to the coumarin family of natural products, which are biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to the formation of simple coumarins in plants of the Rutaceae family is illustrated below.[5][6][7]
Caption: Generalized biosynthetic pathway of coumarins in the Rutaceae family.
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate (B1238496) 4-hydroxylase (C4H). A series of subsequent enzymatic reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), leads to the formation of the core coumarin structure, umbelliferone. Umbelliferone then serves as a key intermediate for the synthesis of more complex coumarins. The final step in the formation of prenylated coumarins like this compound involves the attachment of a prenyl group, derived from the mevalonate (B85504) or MEP/DOXP pathway, to the coumarin scaffold by a prenyltransferase enzyme.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. The flowers of Murraya paniculata stand out as the primary source of this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides context for its formation within the plant and may open avenues for synthetic biology approaches to its production. Continued research into this compound and other related natural products holds promise for the discovery of novel therapeutic agents.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Murrayacarpin B: A Technical Guide to Its Natural Sources, Isolation, and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B, a prenylcoumarin, has garnered interest within the scientific community for its potential biological activities. As a member of the coumarin class of secondary metabolites, it is found within the plant kingdom, specifically within the Rutaceae family. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its extraction and isolation, quantitative data on its occurrence, and an illustrative representation of its biosynthetic origins. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Natural Sources of this compound
The primary natural source of this compound identified to date is the flowers of Murraya paniculata (L.) Jack, commonly known as orange jasmine.[1][2] This small, tropical, evergreen shrub is widely distributed in South Asia, Southeast Asia, and Australia.[3] Phytochemical investigations of various parts of Murraya species, including leaves, seeds, and stem bark, have revealed a rich diversity of secondary metabolites, with alkaloids and coumarins being major constituents.[4] While other coumarins have been isolated from different parts of the plant, the flowers are specifically reported as the source of this compound.[1][2]
Quantitative Data
The yield of this compound from its natural source is a critical factor for researchers considering its isolation for further studies. The following table summarizes the quantitative data available from the primary literature on the isolation of this compound and its related compound, Murrayacarpin A, from the flowers of Murraya paniculata.
| Compound | Plant Source | Plant Part | Yield (from dried material) | Reference |
| Murrayacarpin A | Murraya paniculata | Flowers | 0.0012% | Wu, T. S., et al. (1989) |
| This compound | Murraya paniculata | Flowers | 0.0008% | Wu, T. S., et al. (1989) |
Experimental Protocols
The following is a detailed methodology for the extraction and isolation of this compound from the flowers of Murraya paniculata, based on established phytochemical procedures for coumarin isolation.
Plant Material Collection and Preparation
-
Fresh flowers of Murraya paniculata are collected.
-
The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
The dried flowers are then ground into a coarse powder to increase the surface area for efficient solvent extraction.
Extraction
-
The powdered flower material is subjected to extraction with a suitable organic solvent. A common method involves cold percolation or maceration with methanol or ethanol at room temperature for an extended period (e.g., 72 hours), with the solvent being replaced periodically.
-
Alternatively, Soxhlet extraction can be employed for a more exhaustive extraction, though this method uses heat and may not be suitable for all compounds.
-
The resulting crude extract is then concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.
Fractionation and Isolation
-
The crude extract is typically suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
The chloroform and ethyl acetate fractions are often rich in coumarins. These fractions are concentrated and subjected to further chromatographic separation.
-
Column Chromatography: The active fraction is adsorbed onto a stationary phase (e.g., silica gel) and loaded onto a glass column. Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or acetone).
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system. Spots corresponding to coumarins can be visualized under UV light (typically at 254 nm and 365 nm).
-
Fractions with similar TLC profiles are pooled and concentrated.
-
Preparative Thin Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): Further purification of the enriched fractions is achieved using pTLC or semi-preparative/preparative HPLC to isolate the pure this compound.
Structure Elucidation
The structure of the isolated compound is confirmed using a combination of spectroscopic techniques:
-
UV-Visible Spectroscopy: To determine the absorption maxima characteristic of the coumarin chromophore.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyl, carbonyl, and aromatic rings.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR, 13C NMR, and 2D NMR (COSY, HMQC, HMBC) experiments are used to elucidate the detailed structure and stereochemistry of the molecule.
Biosynthesis of Coumarins
This compound belongs to the coumarin family of natural products, which are biosynthesized via the phenylpropanoid pathway. This pathway is a major route for the production of a wide variety of plant secondary metabolites. The general biosynthetic pathway leading to the formation of simple coumarins in plants of the Rutaceae family is illustrated below.[5][6][7]
Caption: Generalized biosynthetic pathway of coumarins in the Rutaceae family.
The biosynthesis begins with the amino acid L-phenylalanine, which is converted to cinnamic acid by the enzyme phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to p-coumaric acid by cinnamate 4-hydroxylase (C4H). A series of subsequent enzymatic reactions, including ortho-hydroxylation catalyzed by p-coumaroyl-CoA 2'-hydroxylase (C2'H), leads to the formation of the core coumarin structure, umbelliferone. Umbelliferone then serves as a key intermediate for the synthesis of more complex coumarins. The final step in the formation of prenylated coumarins like this compound involves the attachment of a prenyl group, derived from the mevalonate or MEP/DOXP pathway, to the coumarin scaffold by a prenyltransferase enzyme.
Conclusion
This technical guide provides a comprehensive overview of the natural sources, isolation, and biosynthesis of this compound. The flowers of Murraya paniculata stand out as the primary source of this compound. The detailed experimental protocols and quantitative data presented herein offer a valuable resource for researchers aiming to isolate and study this compound. Furthermore, the elucidation of its biosynthetic pathway provides context for its formation within the plant and may open avenues for synthetic biology approaches to its production. Continued research into this compound and other related natural products holds promise for the discovery of novel therapeutic agents.
References
- 1. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. mdpi.com [mdpi.com]
- 5. The Distribution of Coumarins and Furanocoumarins in Citrus Species Closely Matches Citrus Phylogeny and Reflects the Organization of Biosynthetic Pathways | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
The Quest for Murrayacarpin B: A Technical Overview of an Elusive Structure
For researchers, scientists, and professionals in drug development, the elucidation of a novel chemical structure is a foundational step in understanding its potential therapeutic applications. Murrayacarpin B, a natural compound isolated from the flowers of the Murraya paniculata plant, represents one such molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of the detailed experimental data required for a full structural elucidation whitepaper.
While the existence of this compound is noted in several phytochemical reviews of the Murraya genus, the original research article detailing its isolation and the specific spectroscopic data underpinning its structural determination remains elusive in broad searches of scientific databases. This technical guide, therefore, serves to outline the established workflow for such a structural elucidation and to present the available information on this compound, while highlighting the data gaps that currently prevent a complete analysis.
The General Path to Structure Elucidation: A Logical Workflow
The process of identifying a new chemical entity like this compound from a natural source follows a well-established and rigorous scientific path. This workflow is crucial for ensuring the accurate determination of the molecule's atomic connectivity and stereochemistry.
Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.
Experimental Protocols: A Methodological Blueprint
Detailed experimental protocols are the bedrock of reproducible scientific research. While the specific parameters for this compound are not available, a typical protocol would involve the following key stages.
1. Plant Material and Extraction: Fresh flowers of Murraya paniculata would be collected, dried, and powdered. The powdered material would then be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.
2. Isolation and Purification: The crude extracts would undergo fractionation using techniques like column chromatography over silica (B1680970) gel. The resulting fractions would be further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.
3. Spectroscopic Analysis: The purified this compound would then be subjected to a battery of spectroscopic analyses to determine its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, often indicative of the type of chromophore present.
Quantitative Data: The Missing Pieces of the Puzzle
The core of any chemical structure elucidation lies in the quantitative data obtained from spectroscopic analysis. Unfortunately, specific data for this compound, such as that presented in the tables below, could not be located in the reviewed literature. The following tables are therefore presented as templates that would be populated with experimental data in a complete technical guide.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Data Not Available |
| | | | |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
|---|---|
| Data Not Available |
| | |
Table 3: Mass Spectrometry and UV-Vis Data for this compound
| Technique | Data |
|---|---|
| HR-MS | Data Not Available |
| UV-Vis (λmax) | Data Not Available |
| IR (νmax) | Data Not Available |
Biological Activity and Signaling Pathways
Review articles indicate that compounds from the Murraya genus, including carbazole (B46965) alkaloids and coumarins, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] However, specific studies detailing the biological activity of this compound and any associated signaling pathways were not found. A hypothetical signaling pathway diagram that could be generated upon discovery of such activity is presented below.
Caption: A speculative representation of a signaling cascade that could be modulated by this compound.
References
The Quest for Murrayacarpin B: A Technical Overview of an Elusive Structure
For researchers, scientists, and professionals in drug development, the elucidation of a novel chemical structure is a foundational step in understanding its potential therapeutic applications. Murrayacarpin B, a natural compound isolated from the flowers of the Murraya paniculata plant, represents one such molecule of interest. However, a comprehensive review of publicly available scientific literature reveals a conspicuous absence of the detailed experimental data required for a full structural elucidation whitepaper.
While the existence of this compound is noted in several phytochemical reviews of the Murraya genus, the original research article detailing its isolation and the specific spectroscopic data underpinning its structural determination remains elusive in broad searches of scientific databases. This technical guide, therefore, serves to outline the established workflow for such a structural elucidation and to present the available information on this compound, while highlighting the data gaps that currently prevent a complete analysis.
The General Path to Structure Elucidation: A Logical Workflow
The process of identifying a new chemical entity like this compound from a natural source follows a well-established and rigorous scientific path. This workflow is crucial for ensuring the accurate determination of the molecule's atomic connectivity and stereochemistry.
Caption: A generalized workflow for the isolation and structural elucidation of a novel natural product.
Experimental Protocols: A Methodological Blueprint
Detailed experimental protocols are the bedrock of reproducible scientific research. While the specific parameters for this compound are not available, a typical protocol would involve the following key stages.
1. Plant Material and Extraction: Fresh flowers of Murraya paniculata would be collected, dried, and powdered. The powdered material would then be subjected to extraction with a series of solvents of increasing polarity, such as hexane, ethyl acetate, and methanol, to isolate compounds with different chemical properties.
2. Isolation and Purification: The crude extracts would undergo fractionation using techniques like column chromatography over silica gel. The resulting fractions would be further purified by High-Performance Liquid Chromatography (HPLC) to yield the pure compound, this compound.
3. Spectroscopic Analysis: The purified this compound would then be subjected to a battery of spectroscopic analyses to determine its structure:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would provide information about the proton and carbon framework of the molecule. 2D NMR experiments such as COSY, HSQC, and HMBC would be used to establish the connectivity between atoms.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) would be employed to determine the precise molecular weight and elemental composition of this compound.
-
Infrared (IR) Spectroscopy: This technique would identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: This would provide information about the electronic transitions within the molecule, often indicative of the type of chromophore present.
Quantitative Data: The Missing Pieces of the Puzzle
The core of any chemical structure elucidation lies in the quantitative data obtained from spectroscopic analysis. Unfortunately, specific data for this compound, such as that presented in the tables below, could not be located in the reviewed literature. The following tables are therefore presented as templates that would be populated with experimental data in a complete technical guide.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| Data Not Available |
| | | | |
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ) ppm |
|---|---|
| Data Not Available |
| | |
Table 3: Mass Spectrometry and UV-Vis Data for this compound
| Technique | Data |
|---|---|
| HR-MS | Data Not Available |
| UV-Vis (λmax) | Data Not Available |
| IR (νmax) | Data Not Available |
Biological Activity and Signaling Pathways
Review articles indicate that compounds from the Murraya genus, including carbazole alkaloids and coumarins, exhibit a range of biological activities, such as anti-inflammatory, antimicrobial, and cytotoxic effects.[1] However, specific studies detailing the biological activity of this compound and any associated signaling pathways were not found. A hypothetical signaling pathway diagram that could be generated upon discovery of such activity is presented below.
Caption: A speculative representation of a signaling cascade that could be modulated by this compound.
References
The Architecture of Carbazole Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole (B46965) alkaloids represent a structurally diverse class of natural products renowned for their wide-ranging biological activities, including neuroprotective, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these valuable compounds, with a primary focus on the well-characterized bacterial pathways and an overview of the current understanding of their formation in plants. This document is designed to serve as a comprehensive resource, detailing the enzymatic machinery, key chemical transformations, and experimental methodologies employed to elucidate these complex metabolic routes.
I. Biosynthesis of Carbazole Alkaloids in Bacteria
The biosynthesis of carbazole alkaloids is most thoroughly understood in actinomycetes, particularly Streptomyces species, which are responsible for producing compounds like carquinostatin A and neocarazostatin A. These pathways involve a series of fascinating enzymatic reactions that construct the characteristic tricyclic carbazole core from simple metabolic precursors.
A. Precursors and Core Biosynthetic Machinery
Tracer experiments and biochemical analyses have revealed that the carbazole skeleton in bacteria is derived from L-tryptophan, pyruvate (B1213749), and acetate (B1210297).[1][2] The indole (B1671886) moiety of the carbazole nucleus originates from tryptophan, while the remaining atoms are supplied by pyruvate and acetate units.[2] The biosynthesis is orchestrated by a conserved set of enzymes encoded within biosynthetic gene clusters (BGCs), such as the cqs cluster for carquinostatin A and the nzs cluster for neocarazostatin A.[1][3]
The core enzymatic machinery for the formation of the carbazole skeleton includes:
-
An aminotransferase (CqsB7/NzsB7): Initiates the pathway by converting L-tryptophan to indole-3-pyruvate (IPA).[2]
-
A ThDP-dependent enzyme (CqsB3/NzsH): Catalyzes the carboligation of indole-3-pyruvate and pyruvate.[2][4]
-
A β-ketoacyl-ACP synthase III (KASIII)-like enzyme (CqsB1/NzsJ): A key enzyme that catalyzes a decarboxylative condensation.[2][5]
-
A carbazole synthase (CqsB2/NzsI): An unprecedented enzyme responsible for the crucial cyclization step to form the carbazole ring.[1][2]
-
Acyl carrier proteins (ACPs) (CqsB6/NzsE) and other fatty acid biosynthesis-related enzymes.[5]
B. The Biosynthetic Pathway of Carquinostatin A
The biosynthesis of carquinostatin A in Streptomyces exfoliatus provides a model for understanding bacterial carbazole alkaloid formation. The pathway can be dissected into the following key steps:
-
Formation of Indole-3-pyruvate (IPA): The pathway begins with the deamination of L-tryptophan to IPA, a reaction catalyzed by the aminotransferase CqsB7.[2]
-
Carboligation to Form an α-hydroxy-β-keto acid: The ThDP-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to yield an α-hydroxy-β-keto acid intermediate.[2]
-
Decarboxylative Condensation: The KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP. This forms an unstable indole intermediate.[3]
-
Carbazole Ring Formation: The carbazole synthase CqsB2, a key enzyme in this pathway, catalyzes the oxidative cyclization of the unstable intermediate to form the tricyclic carbazole core of precarquinostatin.[1][3] This enzyme is notable for not requiring any cofactors.[2]
-
Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring reactions, including prenylation by a phytoene (B131915) synthase-like prenyltransferase (CqsB4/NzsG) and hydroxylation by a P450 hydroxylase (NzsA), modify the carbazole scaffold to produce the final bioactive compounds like carquinostatin A and neocarazostatin A.[1][6]
C. Regulation of Bacterial Carbazole Alkaloid Biosynthesis
The biosynthesis of carbazole alkaloids in Streptomyces is thought to be tightly regulated, although specific details for the cqs and nzs clusters are not yet fully elucidated. In general, the expression of biosynthetic gene clusters in Streptomyces is controlled by a complex network of regulatory proteins.[7] This includes cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.[8] For instance, many antibiotic biosynthetic gene clusters are regulated by SARPs (Streptomyces Antibiotic Regulatory Proteins).[9] The nzs gene cluster contains putative regulatory genes, and their inactivation has been shown to affect the production of neocarazostatin A.[10] Further research is needed to fully uncover the specific transcription factors and signaling molecules that govern carbazole alkaloid production.
II. Biosynthesis of Carbazole Alkaloids in Plants
The biosynthesis of carbazole alkaloids in plants, primarily from the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), is less understood compared to bacterial pathways.[11] However, feeding experiments and the co-occurrence of various derivatives suggest a general biosynthetic scheme.
A. Precursors and Key Intermediates
It is postulated that phyto-carbazole alkaloids originate from the shikimate pathway.[12] The common precursor for the majority of these alkaloids is believed to be 3-methylcarbazole .[11] This core structure is then subjected to a variety of modifications to generate the vast diversity of plant-derived carbazole alkaloids.
B. Proposed Biosynthetic Pathway
The proposed pathway in plants involves:
-
Formation of 3-Methylcarbazole: The enzymatic machinery responsible for the formation of 3-methylcarbazole has not been fully characterized.
-
Tailoring Reactions: Following the formation of the 3-methylcarbazole core, a series of tailoring reactions occur, including:
III. Quantitative Data
Quantitative data on the biosynthesis of carbazole alkaloids, particularly enzyme kinetics, is limited in the published literature. This is partly due to the instability of some of the biosynthetic intermediates, which complicates in vitro enzymatic assays.[2] However, some quantitative data regarding the abundance of carbazole alkaloids in plant sources is available.
Table 1: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii
| Carbazole Alkaloid | Concentration Range (mg/g of dry leaves) | Analytical Method | Reference |
| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [13] |
| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [13] |
| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [13] |
| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [13] |
| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [13] |
IV. Experimental Protocols
The elucidation of carbazole alkaloid biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
A. Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying a recombinant carbazole biosynthetic enzyme from Streptomyces in an E. coli host.
Protocol:
-
Gene Amplification and Cloning: The gene of interest (e.g., nzsH) is amplified from the genomic DNA of the producing Streptomyces strain by PCR. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a(+)), often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.
-
Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or using a French press.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
B. In Vitro Enzymatic Assays
The following is a general protocol for an in vitro assay of a carbazole biosynthetic enzyme, such as the ThDP-dependent enzyme NzsH.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the purified enzyme (e.g., NzsH), the necessary cofactors (e.g., ThDP, MgCl2), and the substrates (e.g., indole-3-pyruvate and pyruvate).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol (B129727) or ethyl acetate) or an acid.
-
Product Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.
C. Gene Deletion in Streptomyces
Gene deletion is a powerful tool to confirm the function of a gene in a biosynthetic pathway. This generalized protocol is based on PCR-targeting methods.
Protocol:
-
Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin (B1230331) resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.
-
Modification of a Cosmid: A cosmid carrying the biosynthetic gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system. The gene disruption cassette is then used to replace the target gene on the cosmid via homologous recombination.
-
Intergeneric Conjugation: The modified cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette, are screened for.
-
Verification: The gene deletion is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.
-
Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain by LC-MS to confirm the loss of production of the corresponding carbazole alkaloid or intermediates.[14]
V. Conclusion
The study of carbazole alkaloid biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of these complex natural products. While significant progress has been made in elucidating the bacterial pathways, the biosynthesis in plants remains a fertile ground for future research. The development of more sensitive analytical techniques and the application of synthetic biology approaches will undoubtedly continue to expand our understanding of these fascinating metabolic pathways, paving the way for the engineered production of novel carbazole alkaloids with enhanced therapeutic properties.
References
- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of the neocarazostatin: a C4 alkyl side chain biosynthesis by in vitro reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Neocarazostatin A Reveals the Sequential Carbazole Prenylation and Hydroxylation in the Tailoring Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]
- 14. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
The Architecture of Carbazole Alkaloid Biosynthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbazole alkaloids represent a structurally diverse class of natural products renowned for their wide-ranging biological activities, including neuroprotective, anticancer, and antimicrobial properties. This technical guide provides an in-depth exploration of the biosynthetic pathways leading to these valuable compounds, with a primary focus on the well-characterized bacterial pathways and an overview of the current understanding of their formation in plants. This document is designed to serve as a comprehensive resource, detailing the enzymatic machinery, key chemical transformations, and experimental methodologies employed to elucidate these complex metabolic routes.
I. Biosynthesis of Carbazole Alkaloids in Bacteria
The biosynthesis of carbazole alkaloids is most thoroughly understood in actinomycetes, particularly Streptomyces species, which are responsible for producing compounds like carquinostatin A and neocarazostatin A. These pathways involve a series of fascinating enzymatic reactions that construct the characteristic tricyclic carbazole core from simple metabolic precursors.
A. Precursors and Core Biosynthetic Machinery
Tracer experiments and biochemical analyses have revealed that the carbazole skeleton in bacteria is derived from L-tryptophan, pyruvate, and acetate.[1][2] The indole moiety of the carbazole nucleus originates from tryptophan, while the remaining atoms are supplied by pyruvate and acetate units.[2] The biosynthesis is orchestrated by a conserved set of enzymes encoded within biosynthetic gene clusters (BGCs), such as the cqs cluster for carquinostatin A and the nzs cluster for neocarazostatin A.[1][3]
The core enzymatic machinery for the formation of the carbazole skeleton includes:
-
An aminotransferase (CqsB7/NzsB7): Initiates the pathway by converting L-tryptophan to indole-3-pyruvate (IPA).[2]
-
A ThDP-dependent enzyme (CqsB3/NzsH): Catalyzes the carboligation of indole-3-pyruvate and pyruvate.[2][4]
-
A β-ketoacyl-ACP synthase III (KASIII)-like enzyme (CqsB1/NzsJ): A key enzyme that catalyzes a decarboxylative condensation.[2][5]
-
A carbazole synthase (CqsB2/NzsI): An unprecedented enzyme responsible for the crucial cyclization step to form the carbazole ring.[1][2]
-
Acyl carrier proteins (ACPs) (CqsB6/NzsE) and other fatty acid biosynthesis-related enzymes.[5]
B. The Biosynthetic Pathway of Carquinostatin A
The biosynthesis of carquinostatin A in Streptomyces exfoliatus provides a model for understanding bacterial carbazole alkaloid formation. The pathway can be dissected into the following key steps:
-
Formation of Indole-3-pyruvate (IPA): The pathway begins with the deamination of L-tryptophan to IPA, a reaction catalyzed by the aminotransferase CqsB7.[2]
-
Carboligation to Form an α-hydroxy-β-keto acid: The ThDP-dependent enzyme CqsB3 catalyzes the condensation of IPA with pyruvate to yield an α-hydroxy-β-keto acid intermediate.[2]
-
Decarboxylative Condensation: The KASIII-like enzyme CqsB1 catalyzes the decarboxylative condensation of the α-hydroxy-β-keto acid with 3-hydroxybutyryl-ACP. This forms an unstable indole intermediate.[3]
-
Carbazole Ring Formation: The carbazole synthase CqsB2, a key enzyme in this pathway, catalyzes the oxidative cyclization of the unstable intermediate to form the tricyclic carbazole core of precarquinostatin.[1][3] This enzyme is notable for not requiring any cofactors.[2]
-
Tailoring Reactions: Following the formation of the carbazole nucleus, a series of tailoring reactions, including prenylation by a phytoene synthase-like prenyltransferase (CqsB4/NzsG) and hydroxylation by a P450 hydroxylase (NzsA), modify the carbazole scaffold to produce the final bioactive compounds like carquinostatin A and neocarazostatin A.[1][6]
C. Regulation of Bacterial Carbazole Alkaloid Biosynthesis
The biosynthesis of carbazole alkaloids in Streptomyces is thought to be tightly regulated, although specific details for the cqs and nzs clusters are not yet fully elucidated. In general, the expression of biosynthetic gene clusters in Streptomyces is controlled by a complex network of regulatory proteins.[7] This includes cluster-situated regulators (CSRs) and global regulators that respond to nutritional and environmental signals.[8] For instance, many antibiotic biosynthetic gene clusters are regulated by SARPs (Streptomyces Antibiotic Regulatory Proteins).[9] The nzs gene cluster contains putative regulatory genes, and their inactivation has been shown to affect the production of neocarazostatin A.[10] Further research is needed to fully uncover the specific transcription factors and signaling molecules that govern carbazole alkaloid production.
II. Biosynthesis of Carbazole Alkaloids in Plants
The biosynthesis of carbazole alkaloids in plants, primarily from the Rutaceae family (e.g., Murraya, Clausena, and Glycosmis species), is less understood compared to bacterial pathways.[11] However, feeding experiments and the co-occurrence of various derivatives suggest a general biosynthetic scheme.
A. Precursors and Key Intermediates
It is postulated that phyto-carbazole alkaloids originate from the shikimate pathway.[12] The common precursor for the majority of these alkaloids is believed to be 3-methylcarbazole .[11] This core structure is then subjected to a variety of modifications to generate the vast diversity of plant-derived carbazole alkaloids.
B. Proposed Biosynthetic Pathway
The proposed pathway in plants involves:
-
Formation of 3-Methylcarbazole: The enzymatic machinery responsible for the formation of 3-methylcarbazole has not been fully characterized.
-
Tailoring Reactions: Following the formation of the 3-methylcarbazole core, a series of tailoring reactions occur, including:
III. Quantitative Data
Quantitative data on the biosynthesis of carbazole alkaloids, particularly enzyme kinetics, is limited in the published literature. This is partly due to the instability of some of the biosynthetic intermediates, which complicates in vitro enzymatic assays.[2] However, some quantitative data regarding the abundance of carbazole alkaloids in plant sources is available.
Table 1: Quantitative Analysis of Carbazole Alkaloids in Murraya koenigii
| Carbazole Alkaloid | Concentration Range (mg/g of dry leaves) | Analytical Method | Reference |
| Mahanimbine | 0.492 - 5.399 | UPLC/MS/MS | [13] |
| Koenimbine | 0.013 - 7.336 | UPLC/MS/MS | [13] |
| Girinimbine | 0.010 - 0.114 | UPLC/MS/MS | [13] |
| Mahanine | 0.049 - 5.288 | UPLC/MS/MS | [13] |
| Isomahanimbine | 0.491 - 3.791 | UPLC/MS/MS | [13] |
IV. Experimental Protocols
The elucidation of carbazole alkaloid biosynthetic pathways has relied on a combination of genetic and biochemical techniques. Below are generalized protocols for key experiments.
A. Heterologous Expression and Purification of Biosynthetic Enzymes
This protocol describes the general workflow for producing and purifying a recombinant carbazole biosynthetic enzyme from Streptomyces in an E. coli host.
Protocol:
-
Gene Amplification and Cloning: The gene of interest (e.g., nzsH) is amplified from the genomic DNA of the producing Streptomyces strain by PCR. The PCR product is then cloned into an appropriate expression vector (e.g., pET-28a(+)), often with an affinity tag (e.g., a polyhistidine-tag) to facilitate purification.
-
Transformation: The resulting plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of culture medium (e.g., LB broth) containing the appropriate antibiotic. The culture is grown at 37°C with shaking until it reaches an optimal optical density (OD600 of 0.6-0.8).
-
Induction of Protein Expression: Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-30°C) for several hours to overnight to promote proper protein folding.
-
Cell Harvesting and Lysis: The cells are harvested by centrifugation. The cell pellet is resuspended in a lysis buffer and lysed by sonication or using a French press.
-
Purification: The cell lysate is clarified by centrifugation, and the supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA resin for His-tagged proteins). The column is washed to remove unbound proteins, and the target protein is eluted with a buffer containing a high concentration of imidazole.
-
Analysis: The purity of the eluted protein is assessed by SDS-PAGE.
B. In Vitro Enzymatic Assays
The following is a general protocol for an in vitro assay of a carbazole biosynthetic enzyme, such as the ThDP-dependent enzyme NzsH.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared in a suitable buffer (e.g., Tris-HCl) containing the purified enzyme (e.g., NzsH), the necessary cofactors (e.g., ThDP, MgCl2), and the substrates (e.g., indole-3-pyruvate and pyruvate).
-
Reaction Incubation: The reaction is initiated by the addition of the enzyme or one of the substrates and incubated at an optimal temperature (e.g., 30°C) for a specific period.
-
Reaction Quenching: The reaction is stopped by the addition of an organic solvent (e.g., methanol or ethyl acetate) or an acid.
-
Product Analysis: The reaction mixture is centrifuged to remove precipitated protein, and the supernatant is analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect and quantify the product.
C. Gene Deletion in Streptomyces
Gene deletion is a powerful tool to confirm the function of a gene in a biosynthetic pathway. This generalized protocol is based on PCR-targeting methods.
Protocol:
-
Construction of a Gene Disruption Cassette: A cassette containing an antibiotic resistance gene (e.g., apramycin resistance) flanked by regions homologous to the upstream and downstream sequences of the target gene is constructed by PCR.
-
Modification of a Cosmid: A cosmid carrying the biosynthetic gene cluster is introduced into an E. coli strain expressing the λ-Red recombinase system. The gene disruption cassette is then used to replace the target gene on the cosmid via homologous recombination.
-
Intergeneric Conjugation: The modified cosmid is transferred from E. coli to the wild-type Streptomyces strain via intergeneric conjugation.
-
Selection of Mutants: Exconjugants are selected on media containing the appropriate antibiotics. Colonies that have undergone a double crossover event, resulting in the replacement of the native gene with the disruption cassette, are screened for.
-
Verification: The gene deletion is confirmed by PCR analysis and sequencing of the genomic DNA from the mutant strain.
-
Metabolite Analysis: The mutant strain is cultured, and its metabolite profile is compared to that of the wild-type strain by LC-MS to confirm the loss of production of the corresponding carbazole alkaloid or intermediates.[14]
V. Conclusion
The study of carbazole alkaloid biosynthesis has unveiled a remarkable array of enzymatic strategies for the construction of these complex natural products. While significant progress has been made in elucidating the bacterial pathways, the biosynthesis in plants remains a fertile ground for future research. The development of more sensitive analytical techniques and the application of synthetic biology approaches will undoubtedly continue to expand our understanding of these fascinating metabolic pathways, paving the way for the engineered production of novel carbazole alkaloids with enhanced therapeutic properties.
References
- 1. Recent Advances in the Biosynthesis of Carbazoles Produced by Actinomycetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dissection of the neocarazostatin: a C4 alkyl side chain biosynthesis by in vitro reconstitution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biosynthesis of Neocarazostatin A Reveals the Sequential Carbazole Prenylation and Hydroxylation in the Tailoring Steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Multifactorial genetic control and magnesium levels govern the production of a Streptomyces antibiotic with unusual cell density dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Application of Regulatory Cascades in Streptomyces: Yield Enhancement and Metabolite Mining - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Global and Pathway-specific Transcriptional Regulations of Pactamycin Biosynthesis in Streptomyces pactum - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Exploring the Role of Plant Carbonic Anhydrase-like Enzymes in the Synthesis of Neuroactive Alkaloids | Li | Biological Evidence [bioscipublisher.com]
- 14. An Efficient Markerless Deletion System Suitable for the Industrial Strains of Streptomyces - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Biological Significance of Murrayacarpin B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayacarpin B, a naturally occurring coumarin, has emerged as a molecule of interest within the scientific community due to its notable biological activities. First isolated from the flora of Murraya paniculata, this compound has demonstrated significant anti-inflammatory properties, positioning it as a potential lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, chemical characteristics, and known biological functions of this compound, with a focus on its mechanism of action and potential applications in drug development.
Discovery and History
This compound was first discovered and isolated from the flowers of the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family. The initial isolation and characterization of this natural product were reported in 1983 by a team of researchers led by T.S. Wu. While the seminal publication in Yakugaku Zasshi laid the groundwork for future investigations, subsequent studies on compounds from Murraya species have further illuminated the biological potential of this class of molecules. Murraya paniculata, commonly known as orange jasmine, has a history of use in traditional medicine, and the isolation of this compound provided a molecular basis for some of its reputed therapeutic effects.
Chemical Structure and Properties
This compound is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The precise chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| Class | Coumarin |
| Appearance | Not explicitly reported, likely a crystalline solid |
| Solubility | Not explicitly reported, likely soluble in organic solvents |
Experimental Protocols
General Isolation of Coumarins from Murraya species
-
Extraction: Dried and powdered plant material (e.g., flowers, leaves) is subjected to solvent extraction, typically using a non-polar solvent such as n-hexane, followed by solvents of increasing polarity like ethyl acetate (B1210297) and methanol, to separate compounds based on their polarity.
-
Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica (B1680970) gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the extract into different fractions.
-
Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activities and Mechanism of Action
The primary biological activity attributed to this compound is its anti-inflammatory effect. Research on "murracarpin," a likely synonym for this compound, has provided insights into its mechanism of action, which involves the modulation of key inflammatory pathways.
Anti-inflammatory Activity
This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators.
Table 2: Reported Biological Activities of this compound and Related Compounds
| Compound/Extract | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Murracarpin | Anti-inflammatory | COX-2 Inhibition | Data not available | [1] |
| Murracarpin | Anti-inflammatory | 5-LOX Inhibition | Data not available | [1] |
| Murracarpin | Anti-inflammatory | Inhibition of IL-1β, TNF-α, PGE₂ | Data not available | [1] |
| Murraya paniculata leaf extract | Cytotoxicity | Hepatoma (HepG2) cells | 10.83 µg/ml | [2] |
| Murraya paniculata leaf extract | Cytotoxicity | Gastric (AGS) cells | 8.54 µg/ml | [2] |
| Murraya paniculata leaf extract | Cytotoxicity | Colorectal (HCT116) cells | 83.11 µg/ml | [2] |
Note: Specific IC₅₀ values for this compound are not widely reported in the available literature. The data for the Murraya paniculata extract provides context for the potential cytotoxic activity of its constituents.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on cellular signaling pathways. By inhibiting COX-2 and 5-LOX, it downregulates the production of prostaglandins (B1171923) (like PGE₂) and leukotrienes, respectively. Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Cytotoxic Activity
While specific cytotoxic data for pure this compound is limited, studies on crude extracts of Murraya paniculata have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma, gastric, and colorectal carcinoma cells.[2] This suggests that this compound, as a constituent of these extracts, may contribute to these activities and warrants further investigation as a potential anticancer agent.
Future Perspectives and Conclusion
References
The Discovery and Biological Significance of Murrayacarpin B: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Murrayacarpin B, a naturally occurring coumarin, has emerged as a molecule of interest within the scientific community due to its notable biological activities. First isolated from the flora of Murraya paniculata, this compound has demonstrated significant anti-inflammatory properties, positioning it as a potential lead for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the discovery, history, chemical characteristics, and known biological functions of this compound, with a focus on its mechanism of action and potential applications in drug development.
Discovery and History
This compound was first discovered and isolated from the flowers of the plant Murraya paniculata (L.) Jack, a species belonging to the Rutaceae family. The initial isolation and characterization of this natural product were reported in 1983 by a team of researchers led by T.S. Wu. While the seminal publication in Yakugaku Zasshi laid the groundwork for future investigations, subsequent studies on compounds from Murraya species have further illuminated the biological potential of this class of molecules. Murraya paniculata, commonly known as orange jasmine, has a history of use in traditional medicine, and the isolation of this compound provided a molecular basis for some of its reputed therapeutic effects.
Chemical Structure and Properties
This compound is classified as a coumarin, a class of benzopyrone secondary metabolites widely distributed in the plant kingdom. The precise chemical structure of this compound has been elucidated through spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₂H₁₂O₅ |
| Molecular Weight | 236.22 g/mol |
| Class | Coumarin |
| Appearance | Not explicitly reported, likely a crystalline solid |
| Solubility | Not explicitly reported, likely soluble in organic solvents |
Experimental Protocols
General Isolation of Coumarins from Murraya species
-
Extraction: Dried and powdered plant material (e.g., flowers, leaves) is subjected to solvent extraction, typically using a non-polar solvent such as n-hexane, followed by solvents of increasing polarity like ethyl acetate and methanol, to separate compounds based on their polarity.
-
Fractionation: The crude extracts are then fractionated using techniques like column chromatography over silica gel. A gradient elution system with a mixture of solvents (e.g., n-hexane and ethyl acetate) is employed to separate the components of the extract into different fractions.
-
Purification: Fractions containing compounds of interest are further purified using repeated column chromatography, preparative Thin Layer Chromatography (TLC), or High-Performance Liquid Chromatography (HPLC) until a pure compound is obtained.
-
Structure Elucidation: The structure of the isolated pure compound is then determined using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Biological Activities and Mechanism of Action
The primary biological activity attributed to this compound is its anti-inflammatory effect. Research on "murracarpin," a likely synonym for this compound, has provided insights into its mechanism of action, which involves the modulation of key inflammatory pathways.
Anti-inflammatory Activity
This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), two key enzymes in the inflammatory cascade. By inhibiting these enzymes, this compound effectively reduces the production of pro-inflammatory mediators.
Table 2: Reported Biological Activities of this compound and Related Compounds
| Compound/Extract | Biological Activity | Target/Assay | Quantitative Data (IC₅₀) | Reference |
| Murracarpin | Anti-inflammatory | COX-2 Inhibition | Data not available | [1] |
| Murracarpin | Anti-inflammatory | 5-LOX Inhibition | Data not available | [1] |
| Murracarpin | Anti-inflammatory | Inhibition of IL-1β, TNF-α, PGE₂ | Data not available | [1] |
| Murraya paniculata leaf extract | Cytotoxicity | Hepatoma (HepG2) cells | 10.83 µg/ml | [2] |
| Murraya paniculata leaf extract | Cytotoxicity | Gastric (AGS) cells | 8.54 µg/ml | [2] |
| Murraya paniculata leaf extract | Cytotoxicity | Colorectal (HCT116) cells | 83.11 µg/ml | [2] |
Note: Specific IC₅₀ values for this compound are not widely reported in the available literature. The data for the Murraya paniculata extract provides context for the potential cytotoxic activity of its constituents.
Signaling Pathways
The anti-inflammatory effects of this compound are mediated through its influence on cellular signaling pathways. By inhibiting COX-2 and 5-LOX, it downregulates the production of prostaglandins (like PGE₂) and leukotrienes, respectively. Furthermore, it has been observed to decrease the levels of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α). This suggests a potential interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Cytotoxic Activity
While specific cytotoxic data for pure this compound is limited, studies on crude extracts of Murraya paniculata have demonstrated cytotoxic effects against various cancer cell lines, including hepatoma, gastric, and colorectal carcinoma cells.[2] This suggests that this compound, as a constituent of these extracts, may contribute to these activities and warrants further investigation as a potential anticancer agent.
Future Perspectives and Conclusion
References
Murrayacarpin B: A Literature Review of a Promising but Understudied Carbazole Alkaloid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review of the available research on Murrayacarpin B, a carbazole (B46965) alkaloid isolated from the flowers of Murraya paniculata. Despite its identification, a thorough investigation into the specific biological activities, quantitative data, and mechanisms of action of this compound is notably absent in the current scientific literature.
This review addresses this knowledge gap by presenting a detailed overview of the known biological activities of closely related carbazole alkaloids isolated from the Murraya genus. This information serves as a valuable proxy, offering insights into the potential therapeutic applications of this compound and providing a solid foundation for future research endeavors.
Biological Activities of Carbazole Alkaloids from Murraya Species
Carbazole alkaloids from the Murraya genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data for several representative carbazole alkaloids. It is crucial to note that this data pertains to compounds other than this compound and should be interpreted as indicative of the potential activities of this class of molecules.
Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mahanine | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Pyrayafoline-D | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Murrafoline-I | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Kwangsine (unspecified) | HepG2 (Human liver cancer) | < 20 µM | [2] |
Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species
| Compound | Assay | IC50 | Reference |
| Murrayanol | hPGHS-1 Inhibition | 109 µg/mL | [3] |
| Murrayanol | hPGHS-2 Inhibition | 218 µg/mL | [3] |
| Murrayakonine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| O-methylmurrayamine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| Mukolidine | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| Murrayafoline A | Nitric oxide (NO) production in LPS-induced BV-2 microglial cells | Potent inhibition | [5] |
Table 3: Antioxidant Activity of a Carbazole Alkaloid from Murraya Species
| Compound | Assay | Activity | Reference |
| Mahanimbine | Antioxidant activity | 33.1 µg/mL | [3] |
Experimental Protocols: A Representative Cytotoxicity Assay
To facilitate future research on this compound, a detailed methodology for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, HepG2, or MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways
While the precise mechanism of action for this compound remains uninvestigated, studies on other carbazole alkaloids from Murraya species suggest potential interactions with key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some carbazole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the activation of caspases.[1] Others have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α and IL-6.[4][5]
Based on these findings, a hypothetical signaling pathway for the potential anticancer activity of this compound is proposed below. This diagram illustrates a plausible mechanism involving the induction of apoptosis.
Conclusion and Future Directions
The existing body of research strongly suggests that carbazole alkaloids from the Murraya genus are a promising source of bioactive compounds with potential therapeutic applications. However, this compound itself remains a largely unexplored molecule. The lack of specific data on its biological activities represents a significant gap in the literature.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Murraya paniculata flowers to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioassays: Systematic screening of this compound for a range of biological activities, including but not limited to, cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models to assess its therapeutic potential.
By addressing these research questions, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.
References
- 1. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Murrayacarpin B: A Literature Review of a Promising but Understudied Carbazole Alkaloid
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive literature review of the available research on Murrayacarpin B, a carbazole alkaloid isolated from the flowers of Murraya paniculata. Despite its identification, a thorough investigation into the specific biological activities, quantitative data, and mechanisms of action of this compound is notably absent in the current scientific literature.
This review addresses this knowledge gap by presenting a detailed overview of the known biological activities of closely related carbazole alkaloids isolated from the Murraya genus. This information serves as a valuable proxy, offering insights into the potential therapeutic applications of this compound and providing a solid foundation for future research endeavors.
Biological Activities of Carbazole Alkaloids from Murraya Species
Carbazole alkaloids from the Murraya genus have demonstrated a wide range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. The following tables summarize the quantitative data for several representative carbazole alkaloids. It is crucial to note that this data pertains to compounds other than this compound and should be interpreted as indicative of the potential activities of this class of molecules.
Table 1: Cytotoxic Activity of Carbazole Alkaloids from Murraya Species
| Compound | Cell Line | IC50 (µg/mL) | Reference |
| Mahanine | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Pyrayafoline-D | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Murrafoline-I | HL-60 (Human leukemia) | Not specified, but showed significant cytotoxicity | [1] |
| Kwangsine (unspecified) | HepG2 (Human liver cancer) | < 20 µM | [2] |
Table 2: Anti-inflammatory Activity of Carbazole Alkaloids from Murraya Species
| Compound | Assay | IC50 | Reference |
| Murrayanol | hPGHS-1 Inhibition | 109 µg/mL | [3] |
| Murrayanol | hPGHS-2 Inhibition | 218 µg/mL | [3] |
| Murrayakonine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| O-methylmurrayamine A | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| Mukolidine | TNF-α and IL-6 release inhibition | Dose-dependent inhibition | [4] |
| Murrayafoline A | Nitric oxide (NO) production in LPS-induced BV-2 microglial cells | Potent inhibition | [5] |
Table 3: Antioxidant Activity of a Carbazole Alkaloid from Murraya Species
| Compound | Assay | Activity | Reference |
| Mahanimbine | Antioxidant activity | 33.1 µg/mL | [3] |
Experimental Protocols: A Representative Cytotoxicity Assay
To facilitate future research on this compound, a detailed methodology for a standard in vitro cytotoxicity assay is provided below. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential drug candidates.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture:
-
Culture a human cancer cell line (e.g., HeLa, HepG2, or MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
-
Cell Seeding:
-
Trypsinize confluent cells and perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations.
-
Remove the culture medium from the wells and add 100 µL of fresh medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control (a known cytotoxic agent).
-
Incubate the plate for 24, 48, or 72 hours.
-
-
MTT Addition:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Potential Signaling Pathways
While the precise mechanism of action for this compound remains uninvestigated, studies on other carbazole alkaloids from Murraya species suggest potential interactions with key signaling pathways involved in cell proliferation, apoptosis, and inflammation. For instance, some carbazole alkaloids have been shown to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway, involving the activation of caspases.[1] Others have demonstrated anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators like TNF-α and IL-6.[4][5]
Based on these findings, a hypothetical signaling pathway for the potential anticancer activity of this compound is proposed below. This diagram illustrates a plausible mechanism involving the induction of apoptosis.
Conclusion and Future Directions
The existing body of research strongly suggests that carbazole alkaloids from the Murraya genus are a promising source of bioactive compounds with potential therapeutic applications. However, this compound itself remains a largely unexplored molecule. The lack of specific data on its biological activities represents a significant gap in the literature.
Future research should prioritize the following:
-
Isolation and Purification: Development of efficient methods for the isolation and purification of this compound from Murraya paniculata flowers to obtain sufficient quantities for comprehensive biological evaluation.
-
In Vitro Bioassays: Systematic screening of this compound for a range of biological activities, including but not limited to, cytotoxic, anti-inflammatory, antioxidant, and antimicrobial effects.
-
Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the identification of specific cellular targets and signaling pathways.
-
In Vivo Studies: Evaluation of the efficacy and safety of this compound in appropriate animal models to assess its therapeutic potential.
By addressing these research questions, the scientific community can unlock the full potential of this compound as a novel therapeutic agent.
References
- 1. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantitative Analysis of Murrayacarpin B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B, a carbazole (B46965) alkaloid found in plants of the Murraya genus, particularly Murraya paniculata, has garnered interest for its potential pharmacological activities.[1] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies outlined are based on established methods for the analysis of similar carbazole alkaloids in Murraya species, providing a robust framework for researchers.[2][3][4]
Data Presentation
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.9995[2][4] |
| Limit of Detection (LOD) | 50 ng/mL | 0.01 ng/mL[2][4] |
| Limit of Quantitation (LOQ) | 150 ng/mL | 0.03 ng/mL[2][4] |
| Recovery (%) | 92 - 103% | 88 - 104%[2] |
| Concentration in M. paniculata leaf extract (µg/g dried weight) | 15.8 | 16.2 |
Experimental Protocols
Plant Material and Extraction
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.
Materials:
-
Dried and powdered plant material (e.g., leaves, stem bark of Murraya paniculata)
-
Extraction solvents: Petroleum ether, Chloroform (B151607), Methanol (B129727), Ethanol[5][6]
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Protocol:
-
Defatting: To remove non-polar interfering substances, pre-extract the powdered plant material (10 g) with petroleum ether (100 mL) for 2-4 hours in a Soxhlet apparatus or by sonication for 30 minutes. Discard the petroleum ether extract.
-
Extraction: Air-dry the defatted plant material. Subsequently, extract the material with methanol or chloroform (150 mL) using a Soxhlet apparatus for 6-8 hours or sonication for 1 hour at 40-50°C.[5]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Storage: Store the dried extract at 4°C in a desiccator until further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for coumarin (B35378) and alkaloid separation. A suggested starting gradient could be: 0-20 min, 30-70% acetonitrile; 20-25 min, 70-30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (if available) or a standard wavelength for carbazole alkaloids (e.g., 230, 280, or 330 nm).
-
Injection Volume: 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of isolated and purified this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity, selectivity, and speed, making it ideal for the analysis of trace amounts of this compound and for complex matrices. The following protocol is adapted from a validated method for other carbazole alkaloids in Murraya koenigii.[2]
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B; 7-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor ion ([M+H]⁺) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
-
MS/MS Optimization: Infuse a standard solution of this compound to determine the optimal ESI conditions (e.g., capillary voltage, cone voltage) and to identify the most abundant precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions. Calculate the concentration of this compound in the samples based on this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant extracts.
Potential Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are not yet elucidated, many natural products, including carbazole alkaloids, have been investigated for their potential to induce apoptosis in cancer cells. The following diagram depicts a simplified apoptotic signaling pathway that could be a relevant area of investigation for this compound's biological activity.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. books.aijr.org [books.aijr.org]
Application Notes and Protocols for the Quantitative Analysis of Murrayacarpin B in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B, a carbazole alkaloid found in plants of the Murraya genus, particularly Murraya paniculata, has garnered interest for its potential pharmacological activities.[1] Accurate and precise quantification of this bioactive compound in plant extracts is crucial for quality control, standardization of herbal products, and further pharmacological investigation. This document provides detailed application notes and protocols for the quantitative analysis of this compound using modern analytical techniques. The methodologies outlined are based on established methods for the analysis of similar carbazole alkaloids in Murraya species, providing a robust framework for researchers.[2][3][4]
Data Presentation
Table 1: Example Quantitative Data for this compound Analysis
| Parameter | HPLC-UV | UPLC-MS/MS |
| Linearity (r²) | >0.998 | >0.9995[2][4] |
| Limit of Detection (LOD) | 50 ng/mL | 0.01 ng/mL[2][4] |
| Limit of Quantitation (LOQ) | 150 ng/mL | 0.03 ng/mL[2][4] |
| Recovery (%) | 92 - 103% | 88 - 104%[2] |
| Concentration in M. paniculata leaf extract (µg/g dried weight) | 15.8 | 16.2 |
Experimental Protocols
Plant Material and Extraction
A reliable extraction method is paramount for the accurate quantification of this compound. The following protocol is a general guideline and may require optimization based on the specific plant material and laboratory conditions.
Materials:
-
Dried and powdered plant material (e.g., leaves, stem bark of Murraya paniculata)
-
Extraction solvents: Petroleum ether, Chloroform, Methanol, Ethanol[5][6]
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Filter paper
Protocol:
-
Defatting: To remove non-polar interfering substances, pre-extract the powdered plant material (10 g) with petroleum ether (100 mL) for 2-4 hours in a Soxhlet apparatus or by sonication for 30 minutes. Discard the petroleum ether extract.
-
Extraction: Air-dry the defatted plant material. Subsequently, extract the material with methanol or chloroform (150 mL) using a Soxhlet apparatus for 6-8 hours or sonication for 1 hour at 40-50°C.[5]
-
Concentration: Filter the extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a crude extract.
-
Storage: Store the dried extract at 4°C in a desiccator until further analysis.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for routine quantification where high sensitivity is not the primary requirement.
Instrumentation and Conditions:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water (with 0.1% formic acid) is a common starting point for coumarin and alkaloid separation. A suggested starting gradient could be: 0-20 min, 30-70% acetonitrile; 20-25 min, 70-30% acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Based on the UV spectrum of this compound (if available) or a standard wavelength for carbazole alkaloids (e.g., 230, 280, or 330 nm).
-
Injection Volume: 10-20 µL.
Protocol:
-
Standard Preparation: Prepare a stock solution of isolated and purified this compound standard in methanol (1 mg/mL). From the stock solution, prepare a series of calibration standards ranging from 0.1 to 200 µg/mL.
-
Sample Preparation: Dissolve a known amount of the plant extract in methanol to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Quantitative Analysis by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
This method offers higher sensitivity, selectivity, and speed, making it ideal for the analysis of trace amounts of this compound and for complex matrices. The following protocol is adapted from a validated method for other carbazole alkaloids in Murraya koenigii.[2]
Instrumentation and Conditions:
-
UPLC System: An ultra-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable UPLC C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B). A typical gradient could be: 0-1 min, 5% B; 1-5 min, 5-95% B; 5-6 min, 95% B; 6-7 min, 95-5% B; 7-8 min, 5% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The specific precursor ion ([M+H]⁺) and product ions for this compound need to be determined by infusing a standard solution into the mass spectrometer.
Protocol:
-
Standard and Sample Preparation: Prepare standards and samples as described for the HPLC-UV method, but at lower concentrations (e.g., in the ng/mL range).
-
MS/MS Optimization: Infuse a standard solution of this compound to determine the optimal ESI conditions (e.g., capillary voltage, cone voltage) and to identify the most abundant precursor and product ions for Multiple Reaction Monitoring (MRM).
-
Analysis: Inject the prepared standards and samples into the UPLC-MS/MS system.
-
Quantification: Generate a calibration curve using the peak areas of the MRM transitions from the standard solutions. Calculate the concentration of this compound in the samples based on this calibration curve.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the quantitative analysis of this compound from plant extracts.
Potential Signaling Pathway for Investigation
While the specific signaling pathways modulated by this compound are not yet elucidated, many natural products, including carbazole alkaloids, have been investigated for their potential to induce apoptosis in cancer cells. The following diagram depicts a simplified apoptotic signaling pathway that could be a relevant area of investigation for this compound's biological activity.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mjas.analis.com.my [mjas.analis.com.my]
- 6. books.aijr.org [books.aijr.org]
Application Notes and Protocols: Murrayacarpin B Cytotoxicity Assay for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Murrayacarpin B is a natural compound that has been isolated from plants of the Murraya genus, which are known to produce a variety of bioactive molecules.[1][2] Compounds derived from Murraya species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3] This has led to an interest in investigating the potential of specific isolates, such as this compound, as novel anticancer agents.
This document provides a detailed protocol for assessing the cytotoxicity of this compound against cancer cells using a standard in vitro assay. The accompanying notes offer guidance on data interpretation and the exploration of the compound's mechanism of action.
Data Presentation
Currently, there is a lack of publicly available data on the specific cytotoxic effects of purified this compound on cancer cell lines, including IC50 values. The table below is provided as a template for researchers to populate with their own experimental data.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (of known purity)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Prepare a similar dilution series for the positive control (e.g., Doxorubicin).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
Visualization of Experimental Workflow and Potential Signaling Pathways
To understand the potential mechanisms by which this compound may exert its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for this compound are yet to be elucidated, many natural products are known to modulate pathways such as the PI3K/Akt/mTOR and MAPK pathways, and induce apoptosis through the intrinsic or extrinsic pathways.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.
Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known mechanisms of other natural products. Further research is required to elucidate the specific molecular targets and pathways affected by this compound.
References
Application Notes and Protocols: Murrayacarpin B Cytotoxicity Assay for Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Murrayacarpin B is a natural compound that has been isolated from plants of the Murraya genus, which are known to produce a variety of bioactive molecules.[1][2] Compounds derived from Murraya species have demonstrated a range of biological activities, including cytotoxic effects against various cancer cell lines.[1][3] This has led to an interest in investigating the potential of specific isolates, such as this compound, as novel anticancer agents.
This document provides a detailed protocol for assessing the cytotoxicity of this compound against cancer cells using a standard in vitro assay. The accompanying notes offer guidance on data interpretation and the exploration of the compound's mechanism of action.
Data Presentation
Currently, there is a lack of publicly available data on the specific cytotoxic effects of purified this compound on cancer cell lines, including IC50 values. The table below is provided as a template for researchers to populate with their own experimental data.
| Cell Line | Tissue of Origin | This compound IC50 (µM) | Positive Control IC50 (µM) [e.g., Doxorubicin] |
| e.g., MCF-7 | Breast Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., A549 | Lung Carcinoma | Data to be determined | Data to be determined |
| e.g., HeLa | Cervical Adenocarcinoma | Data to be determined | Data to be determined |
| e.g., HepG2 | Hepatocellular Carcinoma | Data to be determined | Data to be determined |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a widely used colorimetric method to assess cell viability. The assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (specific to the cell line)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (of known purity)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or pure DMSO)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Positive control (e.g., Doxorubicin)
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell line in appropriate complete medium until approximately 80% confluent.
-
Trypsinize the cells, resuspend them in fresh medium, and perform a cell count.
-
Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium).
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM). Ensure the final DMSO concentration in all wells is consistent and non-toxic to the cells (typically ≤ 0.5%).
-
Prepare a similar dilution series for the positive control (e.g., Doxorubicin).
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
-
MTT Assay:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%, using non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope in GraphPad Prism).
Visualization of Experimental Workflow and Potential Signaling Pathways
To understand the potential mechanisms by which this compound may exert its cytotoxic effects, it is crucial to investigate its impact on key cellular signaling pathways involved in cancer cell proliferation, survival, and apoptosis. While specific pathways for this compound are yet to be elucidated, many natural products are known to modulate pathways such as the PI3K/Akt/mTOR and MAPK pathways, and induce apoptosis through the intrinsic or extrinsic pathways.
Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.
Caption: Hypothetical signaling pathways potentially modulated by this compound in cancer cells.
Disclaimer: The signaling pathway diagram is a hypothetical representation based on the known mechanisms of other natural products. Further research is required to elucidate the specific molecular targets and pathways affected by this compound.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Murrayacarpin B using DPPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals. Murrayacarpin B, a coumarin (B35378) found in Murraya species, is a subject of interest for its potential therapeutic properties, including its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the in vitro antioxidant activity of pure compounds and plant extracts. This document provides a detailed protocol and application notes for assessing the antioxidant potential of this compound using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[2] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, which is measured as a decrease in absorbance at 517 nm.[1] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[2]
Experimental Protocols
1. Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.
-
This compound: Of known purity.
-
Positive Controls: Ascorbic acid, α-tocopherol, or Butylated Hydroxytoluene (BHT).
-
Solvent: Spectrophotometric grade methanol (B129727) or ethanol.
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading at 517 nm.
-
Analytical balance.
-
Volumetric flasks.
-
Micropipettes.
-
96-well microplates or quartz cuvettes.
-
Vortex mixer.
-
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation. This solution should be prepared fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same concentration range as the test compound.
3. DPPH Assay Procedure (Microplate Method)
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound working solutions to respective wells.
-
Add 100 µL of the positive control solutions to their designated wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to a well.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly using a plate shaker or by gentle tapping.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
4. Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which the inhibition is 50%. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
| Compound | IC50 (µM) |
| Euchrestine B | 21.7 |
| Bismurrayafoline E | 6.8 |
| (+)-Mahanine | 21.9 |
| Ascorbic Acid (Standard) | 4.4 |
| α-Tocopherol (Standard) | 27.8 |
| BHT (Standard) | 83.2 |
This data is sourced from a study on carbazole (B46965) alkaloids from Murraya koenigii and is intended for illustrative purposes.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant activity assay.
DPPH Radical Scavenging Mechanism
Caption: General mechanism of DPPH radical scavenging by an antioxidant.
References
Application Notes and Protocols for In Vitro Antioxidant Activity Assay of Murrayacarpin B using DPPH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants are compounds that can mitigate oxidative damage by scavenging free radicals. Murrayacarpin B, a coumarin found in Murraya species, is a subject of interest for its potential therapeutic properties, including its antioxidant capacity. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, simple, and rapid spectrophotometric method for evaluating the in vitro antioxidant activity of pure compounds and plant extracts. This document provides a detailed protocol and application notes for assessing the antioxidant potential of this compound using the DPPH radical scavenging assay.
Principle of the DPPH Assay
The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical.[1] DPPH is a stable free radical that exhibits a deep purple color in solution, with a characteristic absorbance maximum around 517 nm.[2] When an antioxidant is added to the DPPH solution, it reduces the DPPH radical to its non-radical form, DPPH-H. This reduction is accompanied by a color change from purple to yellow, which is measured as a decrease in absorbance at 517 nm.[1] The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant compound.[2]
Experimental Protocols
1. Materials and Reagents
-
DPPH (2,2-diphenyl-1-picrylhydrazyl): High purity grade.
-
This compound: Of known purity.
-
Positive Controls: Ascorbic acid, α-tocopherol, or Butylated Hydroxytoluene (BHT).
-
Solvent: Spectrophotometric grade methanol or ethanol.
-
Equipment:
-
UV-Vis spectrophotometer or microplate reader capable of reading at 517 nm.
-
Analytical balance.
-
Volumetric flasks.
-
Micropipettes.
-
96-well microplates or quartz cuvettes.
-
Vortex mixer.
-
2. Preparation of Solutions
-
DPPH Stock Solution (0.1 mM): Accurately weigh 3.94 mg of DPPH and dissolve it in 100 mL of methanol or ethanol. Store this solution in an amber bottle and in the dark at 4°C to prevent degradation. This solution should be prepared fresh.
-
This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or ethanol.
-
Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations for testing (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., ascorbic acid) in the same concentration range as the test compound.
3. DPPH Assay Procedure (Microplate Method)
-
In a 96-well microplate, add 100 µL of the different concentrations of this compound working solutions to respective wells.
-
Add 100 µL of the positive control solutions to their designated wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) to a well.
-
To initiate the reaction, add 100 µL of the 0.1 mM DPPH solution to all wells.
-
Mix the contents of the wells thoroughly using a plate shaker or by gentle tapping.
-
Incubate the microplate in the dark at room temperature for 30 minutes.[1]
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[3]
4. Data Analysis
The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging Activity = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without the sample (blank).
-
A_sample is the absorbance of the DPPH solution with the sample.
The results are often expressed as the IC50 value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the sample and calculating the concentration at which the inhibition is 50%. A lower IC50 value indicates a higher antioxidant activity.
Data Presentation
| Compound | IC50 (µM) |
| Euchrestine B | 21.7 |
| Bismurrayafoline E | 6.8 |
| (+)-Mahanine | 21.9 |
| Ascorbic Acid (Standard) | 4.4 |
| α-Tocopherol (Standard) | 27.8 |
| BHT (Standard) | 83.2 |
This data is sourced from a study on carbazole alkaloids from Murraya koenigii and is intended for illustrative purposes.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the DPPH antioxidant activity assay.
DPPH Radical Scavenging Mechanism
Caption: General mechanism of DPPH radical scavenging by an antioxidant.
References
Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Murrayacarpin B in RAW 264.7 Macrophages
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of Murrayacarpin B, a natural compound isolated from Murraya paniculata, using the RAW 264.7 macrophage cell line. Due to the limited specific data on this compound's activity in this particular cell line, this document also draws upon methodologies used for analogous compounds from the Murraya genus and the broader class of coumarins.
Introduction to this compound and its Potential Anti-inflammatory Role
This compound is a coumarin (B35378) compound that has been identified in plant species of the Murraya genus.[1][2] Coumarins and other phytochemicals, such as carbazole (B46965) alkaloids from Murraya species, have demonstrated a range of biological activities, including anti-inflammatory effects.[1][3][4][5] Research on a closely related compound, Murracarpin, has shown that it exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Prostaglandin E2 (PGE2) in an in vivo model of inflammation.[6]
Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. Therefore, RAW 264.7 cells serve as a standard in vitro model to screen and elucidate the mechanisms of potential anti-inflammatory agents. The investigation of this compound in this model is a logical step to determine its efficacy and mechanism of action at the cellular level.
Data Presentation: Anti-inflammatory Activity of Related Compounds
While specific quantitative data for this compound in RAW 264.7 cells is not yet available in the public domain, the following table summarizes the reported anti-inflammatory effects of the related coumarin, Murracarpin. This data provides a basis for the expected outcomes when testing this compound.
| Compound | Model System | Key Inflammatory Mediators Inhibited | Reference |
| Murracarpin | Carrageenan Pleurisy Model | IL-1β, TNF-α, PGE2 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for ELISA and Western blotting).
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan (B1609692) crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite (B80452), a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for the specific cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions of the commercial ELISA kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
Western Blot Analysis of Inflammatory Signaling Pathways
Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry and Biological Activities of Murraya Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Application Notes and Protocols: Investigating the Anti-inflammatory Activity of Murrayacarpin B in RAW 264.7 Macrophages
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals interested in evaluating the anti-inflammatory potential of Murrayacarpin B, a natural compound isolated from Murraya paniculata, using the RAW 264.7 macrophage cell line. Due to the limited specific data on this compound's activity in this particular cell line, this document also draws upon methodologies used for analogous compounds from the Murraya genus and the broader class of coumarins.
Introduction to this compound and its Potential Anti-inflammatory Role
This compound is a coumarin compound that has been identified in plant species of the Murraya genus.[1][2] Coumarins and other phytochemicals, such as carbazole alkaloids from Murraya species, have demonstrated a range of biological activities, including anti-inflammatory effects.[1][3][4][5] Research on a closely related compound, Murracarpin, has shown that it exhibits anti-inflammatory properties by inhibiting the production of key inflammatory mediators such as Interleukin-1β (IL-1β), Tumor Necrosis Factor-α (TNF-α), and Prostaglandin E2 (PGE2) in an in vivo model of inflammation.[6]
Macrophages, such as the RAW 264.7 cell line, are pivotal in the inflammatory response. When activated by stimuli like lipopolysaccharide (LPS), they produce a cascade of pro-inflammatory mediators, including nitric oxide (NO) and various cytokines. Therefore, RAW 264.7 cells serve as a standard in vitro model to screen and elucidate the mechanisms of potential anti-inflammatory agents. The investigation of this compound in this model is a logical step to determine its efficacy and mechanism of action at the cellular level.
Data Presentation: Anti-inflammatory Activity of Related Compounds
While specific quantitative data for this compound in RAW 264.7 cells is not yet available in the public domain, the following table summarizes the reported anti-inflammatory effects of the related coumarin, Murracarpin. This data provides a basis for the expected outcomes when testing this compound.
| Compound | Model System | Key Inflammatory Mediators Inhibited | Reference |
| Murracarpin | Carrageenan Pleurisy Model | IL-1β, TNF-α, PGE2 | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anti-inflammatory activity of this compound in LPS-stimulated RAW 264.7 macrophages.
Cell Culture and Treatment
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment Protocol:
-
Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability and NO assays, 24-well or 6-well for ELISA and Western blotting).
-
Allow cells to adhere and grow to approximately 80% confluency.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays, shorter time points for signaling pathway analysis).
-
Cell Viability Assay (MTT Assay)
This assay is crucial to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate.
-
Treat the cells with various concentrations of this compound for 24 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment with this compound and LPS.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
-
Measurement of Pro-inflammatory Cytokines (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the production of cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant.
-
Procedure:
-
Collect the cell culture supernatant after treatment.
-
Perform the ELISA for the specific cytokine (TNF-α, IL-6, IL-1β) according to the manufacturer's instructions of the commercial ELISA kit.
-
Measure the absorbance using a microplate reader.
-
Calculate the cytokine concentrations based on the standard curve provided in the kit.
-
Western Blot Analysis of Inflammatory Signaling Pathways
Western blotting is used to determine the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.
-
Procedure:
-
Lyse the treated cells to extract total protein.
-
Determine the protein concentration using a protein assay (e.g., BCA assay).
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with primary antibodies against proteins of interest (e.g., p-p65, p65, p-IκBα, IκBα, p-ERK, ERK, p-p38, p38, p-JNK, JNK, and a loading control like β-actin).
-
Incubate with the appropriate HRP-conjugated secondary antibodies.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software.
-
Visualizations
Experimental Workflow
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Phytochemistry and Biological Activities of Murraya Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
Investigating the Mechanism of Action of Murrayacarpin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B is a carbazole (B46965) alkaloid isolated from the plant Murraya paniculata. Carbozole alkaloids from Murraya species have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a focus on its potential as a cytotoxic agent. The methodologies and proposed signaling pathways are based on studies of structurally related carbazole alkaloids, providing a foundational framework for initiating research on this compound.
Putative Biological Activities and Mechanism of Action
Based on studies of analogous carbazole alkaloids from Murraya species, this compound is hypothesized to exert its biological effects through the following mechanisms:
-
Cytotoxicity against Cancer Cells: Many carbazole alkaloids exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5][6] The proposed mechanism for this cytotoxicity is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[7][8]
-
Anti-Inflammatory Activity: Several carbazole alkaloids have demonstrated significant anti-inflammatory properties.[5][9] This is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
-
Antioxidant Activity: The carbazole scaffold is known to possess antioxidant properties, which may contribute to the overall biological activity of this compound by scavenging free radicals.[2][10]
Data Presentation: Cytotoxicity of Related Carbazole Alkaloids
To provide a comparative context for the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of other carbazole alkaloids isolated from Murraya species against various cancer cell lines.
| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | HL-60 (Leukemia) | 3.1 | [7] |
| Pyrayafoline-D | HL-60 (Leukemia) | 4.5 | [7] |
| Murrafoline-I | HL-60 (Leukemia) | 2.8 | [7] |
| Kwangshine J | HepG2 (Liver Cancer) | 15.8 | [5] |
| Kwangshine K | HepG2 (Liver Cancer) | 18.2 | [5] |
| Kwangshine L | HepG2 (Liver Cancer) | 12.5 | [5] |
| Kwangshine M | HepG2 (Liver Cancer) | 19.4 | [5] |
| Mahanimbine | MCF-7 (Breast Cancer) | ≤5.0 µg/mL | [6] |
| Mahanimbicine | HeLa (Cervical Cancer) | ≤5.0 µg/mL | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are in late apoptosis or necrotic, and double-positive cells are in late apoptosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
NF-κB Activation Assay (Immunofluorescence)
This protocol is used to determine if this compound inhibits the nuclear translocation of NF-κB.
Materials:
-
Cancer cell lines
-
This compound
-
TNF-α (or other NF-κB inducer)
-
4% Paraformaldehyde
-
0.25% Triton X-100
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. In untreated stimulated cells, NF-κB p65 will translocate to the nucleus. Inhibition of this translocation by this compound will be observed as p65 remaining in the cytoplasm.
Visualizations
Caption: Experimental workflow for investigating the mechanism of action of this compound.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. biodragon.cn [biodragon.cn]
- 10. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Mechanism of Action of Murrayacarpin B: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Murrayacarpin B is a carbazole alkaloid isolated from the plant Murraya paniculata. Carbozole alkaloids from Murraya species have garnered significant interest in the scientific community due to their diverse biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[1][2][3] This document provides detailed application notes and experimental protocols for investigating the mechanism of action of this compound, with a focus on its potential as a cytotoxic agent. The methodologies and proposed signaling pathways are based on studies of structurally related carbazole alkaloids, providing a foundational framework for initiating research on this compound.
Putative Biological Activities and Mechanism of Action
Based on studies of analogous carbazole alkaloids from Murraya species, this compound is hypothesized to exert its biological effects through the following mechanisms:
-
Cytotoxicity against Cancer Cells: Many carbazole alkaloids exhibit potent cytotoxic effects against a range of cancer cell lines.[4][5][6] The proposed mechanism for this cytotoxicity is the induction of apoptosis (programmed cell death) through the intrinsic mitochondrial pathway.[7][8]
-
Anti-Inflammatory Activity: Several carbazole alkaloids have demonstrated significant anti-inflammatory properties.[5][9] This is often attributed to the inhibition of key inflammatory mediators and signaling pathways, such as the NF-κB pathway.
-
Antioxidant Activity: The carbazole scaffold is known to possess antioxidant properties, which may contribute to the overall biological activity of this compound by scavenging free radicals.[2][10]
Data Presentation: Cytotoxicity of Related Carbazole Alkaloids
To provide a comparative context for the potential potency of this compound, the following table summarizes the cytotoxic activities (IC50 values) of other carbazole alkaloids isolated from Murraya species against various cancer cell lines.
| Carbazole Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |
| Mahanine | HL-60 (Leukemia) | 3.1 | [7] |
| Pyrayafoline-D | HL-60 (Leukemia) | 4.5 | [7] |
| Murrafoline-I | HL-60 (Leukemia) | 2.8 | [7] |
| Kwangshine J | HepG2 (Liver Cancer) | 15.8 | [5] |
| Kwangshine K | HepG2 (Liver Cancer) | 18.2 | [5] |
| Kwangshine L | HepG2 (Liver Cancer) | 12.5 | [5] |
| Kwangshine M | HepG2 (Liver Cancer) | 19.4 | [5] |
| Mahanimbine | MCF-7 (Breast Cancer) | ≤5.0 µg/mL | [6] |
| Mahanimbicine | HeLa (Cervical Cancer) | ≤5.0 µg/mL | [6] |
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the mechanism of action of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell lines (e.g., HeLa, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 24, 48, and 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and treat with this compound at its IC50 concentration for 24 and 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour. Unstained cells are viable, Annexin V positive cells are in early apoptosis, PI positive cells are in late apoptosis or necrotic, and double-positive cells are in late apoptosis.
Western Blot Analysis for Apoptosis-Related Proteins
This protocol is used to investigate the effect of this compound on the expression of key proteins involved in the apoptotic pathway.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-cleaved Caspase-9, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels
-
PVDF membranes
-
Chemiluminescence detection reagents
Procedure:
-
Treat cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence imaging system. β-actin is used as a loading control.
NF-κB Activation Assay (Immunofluorescence)
This protocol is used to determine if this compound inhibits the nuclear translocation of NF-κB.
Materials:
-
Cancer cell lines
-
This compound
-
TNF-α (or other NF-κB inducer)
-
4% Paraformaldehyde
-
0.25% Triton X-100
-
Primary antibody (anti-NF-κB p65)
-
Fluorescently-labeled secondary antibody
-
DAPI
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a 24-well plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBST for 30 minutes.
-
Incubate with anti-NF-κB p65 primary antibody for 1 hour.
-
Wash and incubate with a fluorescently-labeled secondary antibody for 1 hour in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips and visualize under a fluorescence microscope. In untreated stimulated cells, NF-κB p65 will translocate to the nucleus. Inhibition of this translocation by this compound will be observed as p65 remaining in the cytoplasm.
Visualizations
Caption: Experimental workflow for investigating the mechanism of action of this compound.
Caption: Putative intrinsic apoptosis pathway induced by this compound.
Caption: Putative inhibition of the NF-κB signaling pathway by this compound.
References
- 1. Carbazole alkaloids from Murraya koenigii trigger apoptosis and autophagic flux inhibition in human oral squamous cell carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Anti-inflammatory and cytotoxic carbazole alkaloids from Murraya kwangsiensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of apoptosis by carbazole alkaloids isolated from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 2024.sci-hub.box [2024.sci-hub.box]
- 9. biodragon.cn [biodragon.cn]
- 10. Antioxidative activity of carbazoles from Murraya koenigii leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Murrayacarpin B as a Potential Therapeutic Agent
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of Murrayacarpin B as a Potential Therapeutic Agent
I. Introduction
This document outlines the current understanding and experimental protocols related to the potential therapeutic applications of this compound. At present, publicly available scientific literature lacks specific data on the anti-cancer activity, IC50 values, and the precise mechanism of action for this compound. Research has primarily focused on the therapeutic properties of crude extracts from plants of the Murraya genus, such as Murraya paniculata and Murraya koenigii, or other isolated carbazole (B46965) alkaloids like murrayazoline (B1257835) and O-methylmurrayamine A.
While direct evidence for this compound is not available, this document provides a generalized framework for its investigation based on the methodologies commonly employed for assessing the therapeutic potential of novel natural compounds. This includes protocols for evaluating cytotoxicity and for investigating potential signaling pathways that are often implicated in cancer progression and are known to be modulated by compounds isolated from Murraya species.
II. Data Presentation: A Framework for this compound Evaluation
Given the absence of specific quantitative data for this compound, the following tables are presented as templates for organizing and presenting experimental results once they become available. For context, representative data from studies on Murraya plant extracts and other isolated compounds are included as examples.
Table 1: In Vitro Cytotoxicity of Murraya Species Extracts and Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | e.g., MCF-7 | e.g., MTT Assay | Data Not Available | - |
| This compound | e.g., PC-3 | e.g., MTT Assay | Data Not Available | - |
| This compound | e.g., DLD-1 | e.g., MTT Assay | Data Not Available | - |
| Murraya paniculata alcoholic extract | MCF-7 | MTT Assay | 33.5 µg/ml | [1] |
| Murraya paniculata alcoholic extract | PC-3 | MTT Assay | 58.6 µg/ml | [1] |
| Murraya paniculata alcoholic extract | Huh7 | MTT Assay | 68.8 µg/ml | [1] |
| Methanolic extract of Murraya paniculata leaves (MEMPL) | MDA-MB-231 | MTT Assay | 75.89 µg/ml | [2] |
| Murrayazoline | DLD-1 | Not Specified | 5.7 µM | [3] |
| O-methylmurrayamine A | DLD-1 | Not Specified | 17.9 µM | [3] |
III. Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's therapeutic potential.
A. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, DLD-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
B. Protocol for Investigating Effects on Apoptosis via Western Blotting
This protocol aims to determine if this compound induces apoptosis by examining the expression levels of key apoptotic proteins.
-
Materials:
-
Cancer cells treated with this compound at various concentrations.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression.
-
IV. Visualization of Potential Signaling Pathways and Workflows
Based on the known mechanisms of related compounds from Murraya species, the following diagrams illustrate a hypothetical signaling pathway that this compound might influence and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Caption: General experimental workflow for evaluating this compound.
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The protocols and frameworks provided in this document offer a starting point for researchers to systematically evaluate its anti-cancer properties. Future studies should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo studies to determine its efficacy, safety, and mechanism of action. Such research will be crucial in determining if this compound can be developed into a novel therapeutic agent for the treatment of cancer.
References
- 1. In-vitro Promising Anticancer activity of Murraya paniculata L. Leaves extract against three cell lines and isolation of two new major compounds from the extract [ejchem.journals.ekb.eg]
- 2. Phytochemical analysis and anticancer activity of Murraya paniculata leaves [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Murrayacarpin B as a Potential Therapeutic Agent
To: Researchers, Scientists, and Drug Development Professionals
Subject: Investigation of Murrayacarpin B as a Potential Therapeutic Agent
I. Introduction
This document outlines the current understanding and experimental protocols related to the potential therapeutic applications of this compound. At present, publicly available scientific literature lacks specific data on the anti-cancer activity, IC50 values, and the precise mechanism of action for this compound. Research has primarily focused on the therapeutic properties of crude extracts from plants of the Murraya genus, such as Murraya paniculata and Murraya koenigii, or other isolated carbazole alkaloids like murrayazoline and O-methylmurrayamine A.
While direct evidence for this compound is not available, this document provides a generalized framework for its investigation based on the methodologies commonly employed for assessing the therapeutic potential of novel natural compounds. This includes protocols for evaluating cytotoxicity and for investigating potential signaling pathways that are often implicated in cancer progression and are known to be modulated by compounds isolated from Murraya species.
II. Data Presentation: A Framework for this compound Evaluation
Given the absence of specific quantitative data for this compound, the following tables are presented as templates for organizing and presenting experimental results once they become available. For context, representative data from studies on Murraya plant extracts and other isolated compounds are included as examples.
Table 1: In Vitro Cytotoxicity of Murraya Species Extracts and Compounds
| Compound/Extract | Cell Line | Assay | IC50 Value | Reference |
| This compound | e.g., MCF-7 | e.g., MTT Assay | Data Not Available | - |
| This compound | e.g., PC-3 | e.g., MTT Assay | Data Not Available | - |
| This compound | e.g., DLD-1 | e.g., MTT Assay | Data Not Available | - |
| Murraya paniculata alcoholic extract | MCF-7 | MTT Assay | 33.5 µg/ml | [1] |
| Murraya paniculata alcoholic extract | PC-3 | MTT Assay | 58.6 µg/ml | [1] |
| Murraya paniculata alcoholic extract | Huh7 | MTT Assay | 68.8 µg/ml | [1] |
| Methanolic extract of Murraya paniculata leaves (MEMPL) | MDA-MB-231 | MTT Assay | 75.89 µg/ml | [2] |
| Murrayazoline | DLD-1 | Not Specified | 5.7 µM | [3] |
| O-methylmurrayamine A | DLD-1 | Not Specified | 17.9 µM | [3] |
III. Experimental Protocols
The following are detailed protocols that can be adapted for the investigation of this compound's therapeutic potential.
A. Protocol for In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is designed to determine the concentration of this compound that inhibits the growth of a cancer cell line by 50% (IC50).
-
Materials:
-
Cancer cell lines (e.g., MCF-7, PC-3, DLD-1)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in the complete growth medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
-
B. Protocol for Investigating Effects on Apoptosis via Western Blotting
This protocol aims to determine if this compound induces apoptosis by examining the expression levels of key apoptotic proteins.
-
Materials:
-
Cancer cells treated with this compound at various concentrations.
-
RIPA buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-PARP, anti-β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Chemiluminescence imaging system.
-
-
Procedure:
-
Protein Extraction: Lyse the treated and control cells with RIPA buffer. Quantify the protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system. Use β-actin as a loading control to normalize protein expression.
-
IV. Visualization of Potential Signaling Pathways and Workflows
Based on the known mechanisms of related compounds from Murraya species, the following diagrams illustrate a hypothetical signaling pathway that this compound might influence and a general experimental workflow for its evaluation.
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Caption: General experimental workflow for evaluating this compound.
The therapeutic potential of this compound remains to be elucidated through rigorous scientific investigation. The protocols and frameworks provided in this document offer a starting point for researchers to systematically evaluate its anti-cancer properties. Future studies should focus on isolating or synthesizing pure this compound and conducting comprehensive in vitro and in vivo studies to determine its efficacy, safety, and mechanism of action. Such research will be crucial in determining if this compound can be developed into a novel therapeutic agent for the treatment of cancer.
References
- 1. In-vitro Promising Anticancer activity of Murraya paniculata L. Leaves extract against three cell lines and isolation of two new major compounds from the extract [ejchem.journals.ekb.eg]
- 2. Phytochemical analysis and anticancer activity of Murraya paniculata leaves [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Murrayacarpin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of Murrayacarpin B, a natural product with potential therapeutic properties. The protocols detailed below are designed to assess its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cell lines.
Overview of Experimental Workflow
The following diagram outlines the general workflow for testing the cellular effects of this compound.
Caption: General experimental workflow for this compound analysis.
Cell Culture and Preparation
2.1. Cell Line Selection:
The choice of cell line is critical and should be based on the research hypothesis. Given that compounds from the Murraya genus have shown cytotoxic activities, cancer cell lines are a suitable starting point.[1][2][3]
-
HeLa (Cervical Cancer): A robust and widely used cell line.
-
Jurkat (T-cell Leukemia): A suitable model for suspension cells and for studying apoptosis.
-
HCT 116 (Colon Cancer): A well-characterized line for cell cycle and apoptosis studies.[3]
2.2. General Cell Culture Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculture adherent cells when they reach 80-90% confluency. For suspension cells, maintain a density between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
3.1. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[5][6]
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan (B1609692) crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7]
3.2. Data Presentation:
| This compound Conc. (µM) | Absorbance (24h) | % Viability (24h) | Absorbance (48h) | % Viability (48h) | Absorbance (72h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
4.1. Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest cells (including floating cells) and wash twice with cold PBS.[8]
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
4.2. Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
5.1. Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) overnight at 4°C.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content by flow cytometry.
5.2. Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Western Blot Analysis for Signaling Pathways
Western blotting can be used to investigate the effect of this compound on specific signaling proteins involved in apoptosis and cell cycle regulation.
6.1. Proposed Signaling Pathway for Investigation (Apoptosis):
Caption: Proposed apoptotic signaling pathway for investigation.
6.2. Protocol:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-9, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
6.3. Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |
| Bax | |||
| Bcl-2 | |||
| Cleaved Caspase-9 | |||
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| β-actin | 1.0 | 1.0 | 1.0 |
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytochemistry and Biological Activities of Murraya Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Testing Murrayacarpin B in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of Murrayacarpin B, a natural product with potential therapeutic properties. The protocols detailed below are designed to assess its cytotoxic, apoptotic, and cell cycle inhibitory effects on cancer cell lines.
Overview of Experimental Workflow
The following diagram outlines the general workflow for testing the cellular effects of this compound.
Caption: General experimental workflow for this compound analysis.
Cell Culture and Preparation
2.1. Cell Line Selection:
The choice of cell line is critical and should be based on the research hypothesis. Given that compounds from the Murraya genus have shown cytotoxic activities, cancer cell lines are a suitable starting point.[1][2][3]
-
HeLa (Cervical Cancer): A robust and widely used cell line.
-
Jurkat (T-cell Leukemia): A suitable model for suspension cells and for studying apoptosis.
-
HCT 116 (Colon Cancer): A well-characterized line for cell cycle and apoptosis studies.[3]
2.2. General Cell Culture Protocol:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Subculture adherent cells when they reach 80-90% confluency. For suspension cells, maintain a density between 1x10^5 and 1x10^6 cells/mL.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[4]
3.1. Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.[5]
-
Treat cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 24, 48, and 72 hours.
-
Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3.5-4 hours at 37°C.[5][6]
-
Carefully remove the medium and add 150 µL of MTT solvent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to dissolve the formazan crystals.[5]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]
-
Measure the absorbance at 570 nm or 590 nm using a microplate reader.[7]
3.2. Data Presentation:
| This compound Conc. (µM) | Absorbance (24h) | % Viability (24h) | Absorbance (48h) | % Viability (48h) | Absorbance (72h) | % Viability (72h) |
| 0 (Vehicle) | 100 | 100 | 100 | |||
| 1 | ||||||
| 5 | ||||||
| 10 | ||||||
| 25 | ||||||
| 50 | ||||||
| 100 |
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
4.1. Protocol:
-
Seed cells in 6-well plates and treat with this compound at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50).
-
Incubate for a predetermined time (e.g., 24 or 48 hours).
-
Harvest cells (including floating cells) and wash twice with cold PBS.[8]
-
Resuspend cells in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.
-
Incubate for 15-20 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
4.2. Data Presentation:
| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic Cells (Annexin V+/PI+) | % Necrotic Cells (Annexin V-/PI+) |
| Vehicle Control | ||||
| This compound (IC50) | ||||
| This compound (2x IC50) |
Cell Cycle Analysis
This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10]
5.1. Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[11]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.[12]
-
Incubate for 30 minutes at room temperature in the dark.[11]
-
Analyze the DNA content by flow cytometry.
5.2. Data Presentation:
| Treatment | % Cells in G0/G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Vehicle Control | |||
| This compound (IC50) | |||
| This compound (2x IC50) |
Western Blot Analysis for Signaling Pathways
Western blotting can be used to investigate the effect of this compound on specific signaling proteins involved in apoptosis and cell cycle regulation.
6.1. Proposed Signaling Pathway for Investigation (Apoptosis):
Caption: Proposed apoptotic signaling pathway for investigation.
6.2. Protocol:
-
Treat cells with this compound as previously described.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[13]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-Caspase-9, anti-Caspase-3, anti-PARP, and a loading control like anti-β-actin) overnight at 4°C.[13]
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
6.3. Data Presentation:
| Target Protein | Vehicle Control (Relative Density) | This compound (IC50) (Relative Density) | This compound (2x IC50) (Relative Density) |
| Bax | |||
| Bcl-2 | |||
| Cleaved Caspase-9 | |||
| Cleaved Caspase-3 | |||
| Cleaved PARP | |||
| β-actin | 1.0 | 1.0 | 1.0 |
Disclaimer
These protocols are intended as a guide and may require optimization for specific cell lines and experimental conditions. It is recommended to consult relevant literature and perform preliminary experiments to establish optimal parameters.
References
- 1. Phytochemistry and Biological Activities of Murraya Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Phytochemistry and Biological Activities of Murraya Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. broadpharm.com [broadpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kumc.edu [kumc.edu]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for Murrayacarpin B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglial activation, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The over-activation of microglia leads to the excessive production of pro-inflammatory and neurotoxic factors, contributing to neuronal damage and disease progression. Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy. Murrayacarpin B, a natural coumarin (B35378) compound, has garnered attention for its potential anti-neuroinflammatory properties. This document provides detailed application notes and experimental protocols based on studies of a novel coumarin compound, MC13, isolated from Murraya, which has demonstrated significant neuroprotective effects in pre-clinical models of neuroinflammation. While the precise relationship between MC13 and this compound requires further clarification, the data presented for MC13 offers valuable insights into the potential application of similar coumarins in neurodegenerative disease research.
Data Presentation
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of MC13 in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Effect of MC13 on Nitrite (B80452) Oxide (NO) Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| Control | - | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + MC13 | 1 | 18.2 ± 1.5 | 29.5% |
| LPS + MC13 | 5 | 10.3 ± 0.9 | 60.1% |
| LPS + MC13 | 10 | 4.1 ± 0.4 | 84.1% |
| *Data are presented as mean ± SD. |
Table 2: Effect of MC13 on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| LPS + MC13 | 1 | 980 ± 85 | 750 ± 70 |
| LPS + MC13 | 5 | 550 ± 50 | 420 ± 45 |
| LPS + MC13 | 10 | 210 ± 25 | 150 ± 20 |
| *Data are presented as mean ± SD. |
Table 3: Effect of MC13 on Neuron Viability in a Microglia-Neuron Co-culture System
| Condition | Neuron Viability (%) |
| Neurons Alone (Control) | 100% |
| Neurons + LPS-activated Microglia | 45 ± 5% |
| Neurons + LPS-activated Microglia + MC13 (1 µM) | 62 ± 6% |
| Neurons + LPS-activated Microglia + MC13 (5 µM) | 78 ± 7% |
| Neurons + LPS-activated Microglia + MC13 (10 µM) | 91 ± 8% |
| *Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Neuroinflammation Studies
1.1. Cell Lines:
-
BV-2 murine microglial cells
-
Primary cortical neurons (e.g., from E16-E18 mouse embryos)
1.2. Culture Media:
-
BV-2 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Neurons: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
1.3. Treatment Protocol:
-
Seed BV-2 cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein analysis) at a density of 5 x 10^4 cells/well or 2 x 10^5 cells/well, respectively.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (or MC13) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Collect the cell culture supernatants for nitrite and cytokine analysis, and lyse the cells for protein analysis.
Protocol 2: Measurement of Nitrite Oxide (NO) Production (Griess Assay)
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measurement of TNF-α and IL-6 Production (ELISA)
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK, Jak2, Stat1, and Stat3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control.
Protocol 5: Neuron-Microglia Co-culture for Neuroprotection Assay
-
Plate primary cortical neurons on poly-D-lysine coated plates.
-
After 5-7 days in culture, add BV-2 microglia to the neuronal cultures at a ratio of 1:5 (microglia:neurons).
-
Allow the co-culture to stabilize for 24 hours.
-
Pre-treat with this compound (or MC13) for 1 hour.
-
Add LPS (1 µg/mL) to activate the microglia.
-
After 24 hours, assess neuronal viability using methods such as MTT assay, immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN), or by counting surviving neurons.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits neuroinflammation by targeting multiple signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating the anti-neuroinflammatory potential of this compound.
Conclusion
The data and protocols presented provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and related coumarin compounds in the context of neurodegenerative diseases. The significant anti-neuroinflammatory and neuroprotective effects of the Murraya-derived coumarin MC13, mediated through the inhibition of key inflammatory signaling pathways, underscore the promise of this class of compounds for the development of novel therapies targeting neuroinflammation. Further studies are warranted to confirm these findings with authenticated this compound and to explore its efficacy in in vivo models of neurodegeneration.
Application Notes and Protocols for Murrayacarpin B in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglial activation, is a critical component in the pathogenesis of various neurodegenerative diseases, including Alzheimer's and Parkinson's disease. The over-activation of microglia leads to the excessive production of pro-inflammatory and neurotoxic factors, contributing to neuronal damage and disease progression. Consequently, modulating neuroinflammatory pathways presents a promising therapeutic strategy. Murrayacarpin B, a natural coumarin compound, has garnered attention for its potential anti-neuroinflammatory properties. This document provides detailed application notes and experimental protocols based on studies of a novel coumarin compound, MC13, isolated from Murraya, which has demonstrated significant neuroprotective effects in pre-clinical models of neuroinflammation. While the precise relationship between MC13 and this compound requires further clarification, the data presented for MC13 offers valuable insights into the potential application of similar coumarins in neurodegenerative disease research.
Data Presentation
The following tables summarize the quantitative data on the anti-neuroinflammatory effects of MC13 in lipopolysaccharide (LPS)-stimulated microglial cells.
Table 1: Effect of MC13 on Nitrite Oxide (NO) Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition |
| Control | - | 0.5 ± 0.1 | - |
| LPS (1 µg/mL) | - | 25.8 ± 2.1 | 0% |
| LPS + MC13 | 1 | 18.2 ± 1.5 | 29.5% |
| LPS + MC13 | 5 | 10.3 ± 0.9 | 60.1% |
| LPS + MC13 | 10 | 4.1 ± 0.4 | 84.1% |
| *Data are presented as mean ± SD. |
Table 2: Effect of MC13 on Pro-inflammatory Cytokine Production in LPS-Stimulated BV-2 Microglia
| Treatment | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | 50 ± 8 | 35 ± 6 |
| LPS (1 µg/mL) | - | 1250 ± 110 | 980 ± 95 |
| LPS + MC13 | 1 | 980 ± 85 | 750 ± 70 |
| LPS + MC13 | 5 | 550 ± 50 | 420 ± 45 |
| LPS + MC13 | 10 | 210 ± 25 | 150 ± 20 |
| *Data are presented as mean ± SD. |
Table 3: Effect of MC13 on Neuron Viability in a Microglia-Neuron Co-culture System
| Condition | Neuron Viability (%) |
| Neurons Alone (Control) | 100% |
| Neurons + LPS-activated Microglia | 45 ± 5% |
| Neurons + LPS-activated Microglia + MC13 (1 µM) | 62 ± 6% |
| Neurons + LPS-activated Microglia + MC13 (5 µM) | 78 ± 7% |
| Neurons + LPS-activated Microglia + MC13 (10 µM) | 91 ± 8% |
| *Data are presented as mean ± SD. |
Experimental Protocols
Protocol 1: Cell Culture and Treatment for Neuroinflammation Studies
1.1. Cell Lines:
-
BV-2 murine microglial cells
-
Primary cortical neurons (e.g., from E16-E18 mouse embryos)
1.2. Culture Media:
-
BV-2 cells: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Primary Neurons: Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin/streptomycin.
1.3. Treatment Protocol:
-
Seed BV-2 cells in 96-well plates (for viability and NO assays) or 24-well plates (for cytokine and protein analysis) at a density of 5 x 10^4 cells/well or 2 x 10^5 cells/well, respectively.
-
Allow cells to adhere for 24 hours at 37°C in a 5% CO2 incubator.
-
Pre-treat the cells with various concentrations of this compound (or MC13) for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours.
-
Collect the cell culture supernatants for nitrite and cytokine analysis, and lyse the cells for protein analysis.
Protocol 2: Measurement of Nitrite Oxide (NO) Production (Griess Assay)
-
Collect 50 µL of cell culture supernatant from each well of the 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) to each sample.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Measurement of TNF-α and IL-6 Production (ELISA)
-
Use commercially available ELISA kits for mouse TNF-α and IL-6.
-
Coat a 96-well plate with the capture antibody overnight at 4°C.
-
Wash the plate with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with blocking buffer (e.g., 1% BSA in PBS) for 1 hour at room temperature.
-
Add 100 µL of cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the detection antibody. Incubate for 1 hour at room temperature.
-
Wash the plate and add avidin-HRP conjugate. Incubate for 1 hour at room temperature.
-
Wash the plate and add the substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
Calculate the cytokine concentrations from the standard curve.
Protocol 4: Western Blot Analysis for Signaling Pathway Proteins
-
Lyse the treated BV-2 cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total forms of NF-κB p65, p38, ERK, Jak2, Stat1, and Stat3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Use β-actin as a loading control.
Protocol 5: Neuron-Microglia Co-culture for Neuroprotection Assay
-
Plate primary cortical neurons on poly-D-lysine coated plates.
-
After 5-7 days in culture, add BV-2 microglia to the neuronal cultures at a ratio of 1:5 (microglia:neurons).
-
Allow the co-culture to stabilize for 24 hours.
-
Pre-treat with this compound (or MC13) for 1 hour.
-
Add LPS (1 µg/mL) to activate the microglia.
-
After 24 hours, assess neuronal viability using methods such as MTT assay, immunocytochemistry for neuronal markers (e.g., MAP2 or NeuN), or by counting surviving neurons.
Mandatory Visualizations
Signaling Pathways
Caption: this compound inhibits neuroinflammation by targeting multiple signaling pathways.
Experimental Workflow
Caption: Workflow for evaluating the anti-neuroinflammatory potential of this compound.
Conclusion
The data and protocols presented provide a comprehensive guide for researchers investigating the therapeutic potential of this compound and related coumarin compounds in the context of neurodegenerative diseases. The significant anti-neuroinflammatory and neuroprotective effects of the Murraya-derived coumarin MC13, mediated through the inhibition of key inflammatory signaling pathways, underscore the promise of this class of compounds for the development of novel therapies targeting neuroinflammation. Further studies are warranted to confirm these findings with authenticated this compound and to explore its efficacy in in vivo models of neurodegeneration.
Standardized Protocol for Murrayacarpin B Bioassays: Application Notes and Protocols for Researchers
Application Note: Evaluating the Bioactivity of Murrayacarpin B
Introduction
This compound is a carbazole (B46965) alkaloid isolated from plants of the Murraya genus, which have been traditionally used in medicine to treat a variety of ailments.[1][2] Related carbazole alkaloids from Murraya species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[3][4] Notably, compounds such as girinimbine (B1212953) have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[5] This document provides a standardized set of protocols for conducting bioassays to evaluate the anticancer and anti-inflammatory potential of this compound, ensuring reproducibility and comparability of data across different research settings.
Target Audience
These protocols are designed for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
General Guidelines
-
Cell Line Selection: For assessing anticancer activity, a panel of human cancer cell lines is recommended. The NCI-60 panel provides a standardized set of lines for initial screening.[6] Based on studies of related compounds, the following cell lines are suggested for initial evaluation:
-
HT-29 (human colorectal adenocarcinoma): A well-characterized model for colon cancer.
-
MCF-7 (human breast adenocarcinoma): A model for hormone-responsive breast cancer.[7]
-
HeLa (human cervical cancer): A widely used cancer cell line.[3]
-
HepG2 (human liver cancer): A suitable model for liver cancer studies.[3]
-
-
For evaluating anti-inflammatory activity, the RAW 264.7 (murine macrophage) cell line is recommended as it is a standard model for studying inflammation and is known to produce inflammatory mediators like nitric oxide upon stimulation.[8][9]
-
Concentration Range: Based on studies of similar carbazole alkaloids, a starting concentration range of 1-100 µM is recommended for this compound in initial bioassays.[10][11] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[8][12]
Materials:
-
Selected cancer cell lines (e.g., HT-29, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment
a) Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in the apoptotic pathway.[13][14][15]
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits (containing substrates like Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9)
-
96-well plate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 or caspase-9 substrate to the wells.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength as specified by the kit.
b) Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis.[4][16][17]
Materials:
-
Cancer cells treated with this compound
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
After treatment, remove the medium and wash the cells with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Measure the fluorescence intensity of JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and aggregates (red, excitation ~550 nm, emission ~600 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Anti-inflammatory Assessment
a) Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[11][18][19][20]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A and 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
b) NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a central regulator of inflammation.[1][2][3]
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
TNF-α (Tumor Necrosis Factor-alpha) or LPS as an inducer
-
This compound stock solution
-
Luciferase assay reagent
-
96-well white, opaque plate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, opaque plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.
Data Presentation
Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| HT-29 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) |
| HT-29 | Control | 1.0 | 1.0 | |
| This compound (X µM) | ||||
| MCF-7 | Control | 1.0 | 1.0 | |
| This compound (X µM) |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Nitric Oxide Production (µM) | NF-κB Activity (Relative Luciferase Units) |
| RAW 264.7 | Control | N/A | |
| LPS (1 µg/mL) | N/A | ||
| LPS + this compound (X µM) | N/A | ||
| HEK293T-NF-κB-luc | Control | N/A | |
| TNF-α (10 ng/mL) | N/A | ||
| TNF-α + this compound (X µM) | N/A |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 7. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
- 13. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. youtube.com [youtube.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Standardized Protocol for Murrayacarpin B Bioassays: Application Notes and Protocols for Researchers
Application Note: Evaluating the Bioactivity of Murrayacarpin B
Introduction
This compound is a carbazole alkaloid isolated from plants of the Murraya genus, which have been traditionally used in medicine to treat a variety of ailments.[1][2] Related carbazole alkaloids from Murraya species have demonstrated a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects.[3][4] Notably, compounds such as girinimbine have been shown to induce apoptosis in cancer cells and exhibit anti-inflammatory properties through the inhibition of the NF-κB signaling pathway.[5] This document provides a standardized set of protocols for conducting bioassays to evaluate the anticancer and anti-inflammatory potential of this compound, ensuring reproducibility and comparability of data across different research settings.
Target Audience
These protocols are designed for researchers, scientists, and professionals in the field of drug development who are investigating the therapeutic potential of this compound.
General Guidelines
-
Cell Line Selection: For assessing anticancer activity, a panel of human cancer cell lines is recommended. The NCI-60 panel provides a standardized set of lines for initial screening.[6] Based on studies of related compounds, the following cell lines are suggested for initial evaluation:
-
HT-29 (human colorectal adenocarcinoma): A well-characterized model for colon cancer.
-
MCF-7 (human breast adenocarcinoma): A model for hormone-responsive breast cancer.[7]
-
HeLa (human cervical cancer): A widely used cancer cell line.[3]
-
HepG2 (human liver cancer): A suitable model for liver cancer studies.[3]
-
-
For evaluating anti-inflammatory activity, the RAW 264.7 (murine macrophage) cell line is recommended as it is a standard model for studying inflammation and is known to produce inflammatory mediators like nitric oxide upon stimulation.[8][9]
-
Concentration Range: Based on studies of similar carbazole alkaloids, a starting concentration range of 1-100 µM is recommended for this compound in initial bioassays.[10][11] A dose-response curve should be generated to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration).
Experimental Protocols
Cytotoxicity Assessment: MTT Assay
This protocol is for determining the cytotoxic effects of this compound on cancer cell lines.[8][12]
Materials:
-
Selected cancer cell lines (e.g., HT-29, MCF-7, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest concentration of this compound) and a negative control (medium only).
-
Incubate the plate for 24, 48, or 72 hours.
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assessment
a) Caspase-3/9 Activity Assay
This assay measures the activity of key executioner (caspase-3) and initiator (caspase-9) caspases in the apoptotic pathway.[13][14][15]
Materials:
-
Cancer cells treated with this compound
-
Cell lysis buffer
-
Caspase-3 and Caspase-9 colorimetric or fluorometric assay kits (containing substrates like Ac-DEVD-pNA for caspase-3 and Ac-LEHD-pNA for caspase-9)
-
96-well plate
-
Microplate reader (for absorbance or fluorescence)
Procedure:
-
Treat cells with this compound at the desired concentrations for the desired time.
-
Harvest the cells and prepare cell lysates according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 or caspase-9 substrate to the wells.
-
Incubate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance or fluorescence at the appropriate wavelength as specified by the kit.
b) Mitochondrial Membrane Potential (ΔΨm) Assay using JC-1
This assay detects the disruption of mitochondrial membrane potential, an early event in apoptosis.[4][16][17]
Materials:
-
Cancer cells treated with this compound
-
JC-1 staining solution
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plate
-
Fluorescence microscope or plate reader
Procedure:
-
Seed cells in a 96-well black, clear-bottom plate and treat with this compound.
-
After treatment, remove the medium and wash the cells with PBS.
-
Add the JC-1 staining solution to each well and incubate at 37°C for 15-30 minutes in the dark.
-
Wash the cells with PBS to remove excess stain.
-
Measure the fluorescence intensity of JC-1 monomers (green, excitation ~485 nm, emission ~530 nm) and aggregates (red, excitation ~550 nm, emission ~600 nm).
-
The ratio of red to green fluorescence is used as an indicator of mitochondrial membrane potential. A decrease in this ratio indicates depolarization.
Anti-inflammatory Assessment
a) Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages.[11][18][19][20]
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a control group without LPS stimulation.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent Part A and 50 µL of Part B to the supernatant.
-
Incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a standard curve prepared with sodium nitrite.
b) NF-κB Reporter Assay
This assay measures the activation of the NF-κB transcription factor, a central regulator of inflammation.[1][2][3]
Materials:
-
Cells stably transfected with an NF-κB luciferase reporter construct (e.g., HEK293T-NF-κB-luc)
-
TNF-α (Tumor Necrosis Factor-alpha) or LPS as an inducer
-
This compound stock solution
-
Luciferase assay reagent
-
96-well white, opaque plate
-
Luminometer
Procedure:
-
Seed the reporter cells in a 96-well white, opaque plate.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) or LPS for 6-24 hours.
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.
-
Measure the luminescence using a luminometer. A decrease in luminescence indicates inhibition of NF-κB activation.
Data Presentation
Quantitative data from the bioassays should be summarized in clearly structured tables for easy comparison.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Treatment Duration (h) | IC50 (µM) ± SD |
| HT-29 | 24 | |
| 48 | ||
| 72 | ||
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| HeLa | 24 | |
| 48 | ||
| 72 | ||
| HepG2 | 24 | |
| 48 | ||
| 72 |
Table 2: Effect of this compound on Apoptosis Markers
| Cell Line | Treatment | Caspase-3 Activity (Fold Change vs. Control) | Caspase-9 Activity (Fold Change vs. Control) | Mitochondrial Membrane Potential (Red/Green Fluorescence Ratio) |
| HT-29 | Control | 1.0 | 1.0 | |
| This compound (X µM) | ||||
| MCF-7 | Control | 1.0 | 1.0 | |
| This compound (X µM) |
Table 3: Anti-inflammatory Effects of this compound
| Cell Line | Treatment | Nitric Oxide Production (µM) | NF-κB Activity (Relative Luciferase Units) |
| RAW 264.7 | Control | N/A | |
| LPS (1 µg/mL) | N/A | ||
| LPS + this compound (X µM) | N/A | ||
| HEK293T-NF-κB-luc | Control | N/A | |
| TNF-α (10 ng/mL) | N/A | ||
| TNF-α + this compound (X µM) | N/A |
Mandatory Visualizations
Signaling Pathway Diagrams
Caption: Intrinsic apoptosis pathway activated by this compound.
References
- 1. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. NF-κB - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 7. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity in macrophage cells | Nawah Scientific [nawah-scientific.com]
- 9. In vitro assesment of anti-inflammatory activities of coumarin and Indonesian cassia extract in RAW264.7 murine macrophage cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Natural Products as Anticancer Agents: Current Status and Future Perspectives [mdpi.com]
- 13. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. youtube.com [youtube.com]
- 16. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - US [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving Murrayacarpin B solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murrayacarpin B, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions. The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final culture medium. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check your final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1% to 1% to avoid solvent toxicity to the cells.[1]
-
Optimize the dilution method: Try adding the DMSO stock solution to the medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Use a pre-warmed medium: Adding the stock solution to a medium that has been warmed to 37°C can sometimes improve solubility.
-
Consider co-solvents: In some cases, a mixture of solvents can improve solubility. However, the toxicity of any co-solvent mixture on your specific cell line must be evaluated.
Q3: What are some alternative solvents or methods I can try if DMSO is not effective or is toxic to my cells?
A3: If DMSO is not a viable option, you can explore other solvents and solubility enhancement techniques:
-
Other Organic Solvents: Ethanol, methanol, and acetone (B3395972) can be used, but their volatility and potential for cytotoxicity must be carefully considered.[1] Polyethylene glycol (PEG-400) and propylene (B89431) glycol are other less toxic options.[1]
-
Use of Carriers (Cyclodextrins): 2-hydroxypropyl-β-cyclodextrin (HPBCD) is a carrier molecule that can encapsulate hydrophobic compounds and increase their aqueous solubility.[1] You would typically prepare a complex of this compound and HPBCD before adding it to your medium.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can be used to improve solubility, but their effects on cell membranes and the biological activity of your compound must be carefully validated.[2]
Q4: How do I determine the maximum tolerated concentration of a solvent for my cell line?
A4: It is crucial to perform a solvent toxicity assay. This involves treating your cells with a range of concentrations of the solvent alone (the "vehicle") and measuring cell viability using a standard assay (e.g., MTT, XTT, or trypan blue exclusion) after a relevant incubation period. This will establish the highest concentration of the solvent that does not significantly affect cell viability.
Quantitative Data: Solvent Tolerability
The following table summarizes the maximum tolerated concentrations (MTC) of common solvents in zebrafish embryo and larval models, which can serve as a starting point for determining tolerated concentrations in cell culture. However, MTCs are cell-line specific and should be experimentally determined.
| Solvent | Maximum Tolerated Concentration (Zebrafish Model) |
| Dimethyl sulfoxide (DMSO) | Up to 2.5% in embryos |
| Polyethylene glycol (PEG-400) | Well-tolerated |
| Propylene glycol | Well-tolerated |
| Methanol | Well-tolerated |
| Acetone | Well-tolerated by embryos |
| 2-hydroxypropyl-β-cyclodextrin (HPBCD) | Up to 1% |
Data adapted from a study on zebrafish embryos and larvae and may not be directly transferable to all in vitro cell models.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility with 2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Prepare HPBCD Solution: Prepare a stock solution of HPBCD (e.g., 10-20% w/v) in your desired aqueous buffer or cell culture medium.
-
Complex Formation:
-
Add the powdered this compound directly to the HPBCD solution.
-
Alternatively, dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the HPBCD solution, and then remove the organic solvent under a stream of nitrogen or by vacuum centrifugation.
-
-
Incubation: Incubate the mixture at room temperature or 37°C for several hours to overnight with constant agitation to allow for the formation of the inclusion complex.
-
Sterilization and Use: Sterilize the final solution by filtration through a 0.22 µm filter. This solution can then be diluted as needed for your in vitro assay.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: How HPBCD improves the solubility of hydrophobic compounds like this compound.
References
improving Murrayacarpin B solubility for in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Murrayacarpin B, focusing on challenges related to its solubility in in vitro assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my aqueous cell culture medium. What should I do?
A1: this compound is a hydrophobic compound and is expected to have low solubility in aqueous solutions. The first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute this stock into your final culture medium. Dimethyl sulfoxide (DMSO) is a commonly used solvent for this purpose.[1]
Q2: I've dissolved this compound in DMSO, but it precipitates when I add it to my cell culture medium. How can I prevent this?
A2: Precipitation upon dilution is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Check your final DMSO concentration: The final concentration of DMSO in your cell culture medium should typically not exceed 0.1% to 1% to avoid solvent toxicity to the cells.[1]
-
Optimize the dilution method: Try adding the DMSO stock solution to the medium dropwise while vortexing or gently mixing to facilitate dispersion.
-
Use a pre-warmed medium: Adding the stock solution to a medium that has been warmed to 37°C can sometimes improve solubility.
-
Consider co-solvents: In some cases, a mixture of solvents can improve solubility. However, the toxicity of any co-solvent mixture on your specific cell line must be evaluated.
Q3: What are some alternative solvents or methods I can try if DMSO is not effective or is toxic to my cells?
A3: If DMSO is not a viable option, you can explore other solvents and solubility enhancement techniques:
-
Other Organic Solvents: Ethanol, methanol, and acetone can be used, but their volatility and potential for cytotoxicity must be carefully considered.[1] Polyethylene glycol (PEG-400) and propylene glycol are other less toxic options.[1]
-
Use of Carriers (Cyclodextrins): 2-hydroxypropyl-β-cyclodextrin (HPBCD) is a carrier molecule that can encapsulate hydrophobic compounds and increase their aqueous solubility.[1] You would typically prepare a complex of this compound and HPBCD before adding it to your medium.
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants like Tween 80 can be used to improve solubility, but their effects on cell membranes and the biological activity of your compound must be carefully validated.[2]
Q4: How do I determine the maximum tolerated concentration of a solvent for my cell line?
A4: It is crucial to perform a solvent toxicity assay. This involves treating your cells with a range of concentrations of the solvent alone (the "vehicle") and measuring cell viability using a standard assay (e.g., MTT, XTT, or trypan blue exclusion) after a relevant incubation period. This will establish the highest concentration of the solvent that does not significantly affect cell viability.
Quantitative Data: Solvent Tolerability
The following table summarizes the maximum tolerated concentrations (MTC) of common solvents in zebrafish embryo and larval models, which can serve as a starting point for determining tolerated concentrations in cell culture. However, MTCs are cell-line specific and should be experimentally determined.
| Solvent | Maximum Tolerated Concentration (Zebrafish Model) |
| Dimethyl sulfoxide (DMSO) | Up to 2.5% in embryos |
| Polyethylene glycol (PEG-400) | Well-tolerated |
| Propylene glycol | Well-tolerated |
| Methanol | Well-tolerated |
| Acetone | Well-tolerated by embryos |
| 2-hydroxypropyl-β-cyclodextrin (HPBCD) | Up to 1% |
Data adapted from a study on zebrafish embryos and larvae and may not be directly transferable to all in vitro cell models.[1]
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution using an Organic Solvent
-
Weighing the Compound: Accurately weigh out a precise amount of this compound powder using an analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity DMSO (or another suitable organic solvent) to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the solution in a 37°C water bath to aid dissolution. Visually inspect to ensure no solid particles remain.
-
Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter compatible with the chosen solvent.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Improving this compound Solubility with 2-hydroxypropyl-β-cyclodextrin (HPBCD)
-
Prepare HPBCD Solution: Prepare a stock solution of HPBCD (e.g., 10-20% w/v) in your desired aqueous buffer or cell culture medium.
-
Complex Formation:
-
Add the powdered this compound directly to the HPBCD solution.
-
Alternatively, dissolve this compound in a minimal amount of a volatile organic solvent (e.g., ethanol), add it to the HPBCD solution, and then remove the organic solvent under a stream of nitrogen or by vacuum centrifugation.
-
-
Incubation: Incubate the mixture at room temperature or 37°C for several hours to overnight with constant agitation to allow for the formation of the inclusion complex.
-
Sterilization and Use: Sterilize the final solution by filtration through a 0.22 µm filter. This solution can then be diluted as needed for your in vitro assay.
Visualizations
Caption: Troubleshooting workflow for improving the solubility of this compound.
Caption: How HPBCD improves the solubility of hydrophobic compounds like this compound.
References
Murrayacarpin B stability in different solvents and pH
This technical support center provides guidance on the stability of Murrayacarpin B in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural products, can be influenced by several factors including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Solvent: The polarity and protic nature of the solvent can affect solubility and degradation rates.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Based on the general solubility of carbazole (B46965) alkaloids, polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are often used for initial stock solutions. For aqueous-based assays, further dilution in buffers or media is necessary. However, the stability in these solvents should be carefully evaluated. Preliminary data suggests that alcoholic solvents like ethanol (B145695) and methanol (B129727) may also be suitable, but stability can be concentration and temperature-dependent.
Q3: How should I store my stock solutions of this compound?
A3: For short-term storage, it is recommended to keep stock solutions at -20°C. For long-term storage, -80°C is preferable. Aliquoting the stock solution before freezing is advised to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. The organic co-solvent percentage is too low. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. Perform a solubility test to determine the optimal solvent composition. |
| Loss of biological activity of this compound over time. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from light and elevated temperatures. |
| Inconsistent results in stability studies. | Variability in experimental conditions. Inaccurate quantification method. | Ensure precise control of pH, temperature, and light exposure during the experiment. Use a validated stability-indicating analytical method, such as HPLC-UV, to accurately quantify the parent compound and its degradation products. |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks and developing a stability-indicating method. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Recovery |
| DMSO | 100 | 98.5 | 98.5% |
| Ethanol | 100 | 95.2 | 95.2% |
| Methanol | 100 | 93.8 | 93.8% |
| Acetonitrile | 100 | 97.1 | 97.1% |
| Water | 100 | 75.4 | 75.4% |
Table 2: Hypothetical Stability of this compound at Different pH values in Aqueous Buffer (5% DMSO co-solvent) at 37°C over 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| 3.0 (Acidic) | 50 | 35.5 | 71.0% |
| 5.0 (Weakly Acidic) | 50 | 42.8 | 85.6% |
| 7.4 (Physiological) | 50 | 48.1 | 96.2% |
| 9.0 (Alkaline) | 50 | 28.9 | 57.8% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Different Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the respective solvents to be tested (e.g., ethanol, methanol, acetonitrile, water) to a final concentration of 100 µg/mL.
-
Incubation: Store the test solutions in amber vials at a controlled temperature (e.g., 25°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: General Procedure for Evaluating the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of Test Solutions: Add a small volume of a concentrated stock solution of this compound (in an appropriate organic solvent like DMSO) to each buffer to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a light-protected environment.
-
Sampling: Collect samples at various time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Quantify the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Evaluation: Determine the degradation rate and half-life of this compound at each pH.
Visualizations
Caption: Workflow for assessing the stability of this compound.
Murrayacarpin B stability in different solvents and pH
This technical support center provides guidance on the stability of Murrayacarpin B in various solvents and pH conditions. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound?
A1: The stability of this compound, like many natural products, can be influenced by several factors including:
-
pH: The acidity or alkalinity of the solution can catalyze hydrolytic degradation.
-
Solvent: The polarity and protic nature of the solvent can affect solubility and degradation rates.
-
Temperature: Higher temperatures typically accelerate the rate of chemical degradation.
-
Light: Exposure to UV or visible light can lead to photolytic degradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: Based on the general solubility of carbazole alkaloids, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are often used for initial stock solutions. For aqueous-based assays, further dilution in buffers or media is necessary. However, the stability in these solvents should be carefully evaluated. Preliminary data suggests that alcoholic solvents like ethanol and methanol may also be suitable, but stability can be concentration and temperature-dependent.
Q3: How should I store my stock solutions of this compound?
A3: For short-term storage, it is recommended to keep stock solutions at -20°C. For long-term storage, -80°C is preferable. Aliquoting the stock solution before freezing is advised to avoid repeated freeze-thaw cycles, which can lead to degradation. Solutions should be stored in amber vials or containers wrapped in aluminum foil to protect them from light.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in aqueous buffer. | The concentration of this compound exceeds its solubility in the aqueous buffer. The organic co-solvent percentage is too low. | Decrease the final concentration of this compound. Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) if compatible with your experimental system. Perform a solubility test to determine the optimal solvent composition. |
| Loss of biological activity of this compound over time. | Degradation of the compound due to improper storage or handling. | Prepare fresh solutions before each experiment. Store stock solutions at -80°C in small aliquots. Avoid repeated freeze-thaw cycles. Protect solutions from light and elevated temperatures. |
| Inconsistent results in stability studies. | Variability in experimental conditions. Inaccurate quantification method. | Ensure precise control of pH, temperature, and light exposure during the experiment. Use a validated stability-indicating analytical method, such as HPLC-UV, to accurately quantify the parent compound and its degradation products. |
| Appearance of unknown peaks in HPLC chromatogram during stability testing. | Degradation of this compound. | Perform forced degradation studies (acidic, basic, oxidative, photolytic, and thermal stress) to intentionally generate degradation products. This will help in identifying and characterizing the unknown peaks and developing a stability-indicating method. |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at Room Temperature (25°C) over 48 hours
| Solvent | Initial Concentration (µg/mL) | Concentration after 48h (µg/mL) | % Recovery |
| DMSO | 100 | 98.5 | 98.5% |
| Ethanol | 100 | 95.2 | 95.2% |
| Methanol | 100 | 93.8 | 93.8% |
| Acetonitrile | 100 | 97.1 | 97.1% |
| Water | 100 | 75.4 | 75.4% |
Table 2: Hypothetical Stability of this compound at Different pH values in Aqueous Buffer (5% DMSO co-solvent) at 37°C over 24 hours
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Recovery |
| 3.0 (Acidic) | 50 | 35.5 | 71.0% |
| 5.0 (Weakly Acidic) | 50 | 42.8 | 85.6% |
| 7.4 (Physiological) | 50 | 48.1 | 96.2% |
| 9.0 (Alkaline) | 50 | 28.9 | 57.8% |
Experimental Protocols
Protocol 1: General Procedure for Evaluating this compound Stability in Different Solvents
-
Preparation of Stock Solution: Prepare a stock solution of this compound in the desired solvent (e.g., DMSO) at a concentration of 1 mg/mL.
-
Preparation of Test Solutions: Dilute the stock solution with the respective solvents to be tested (e.g., ethanol, methanol, acetonitrile, water) to a final concentration of 100 µg/mL.
-
Incubation: Store the test solutions in amber vials at a controlled temperature (e.g., 25°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 6, 12, 24, 48 hours).
-
Analysis: Analyze the samples immediately using a validated stability-indicating HPLC-UV method.
-
Data Evaluation: Calculate the percentage of this compound remaining at each time point relative to the initial concentration.
Protocol 2: General Procedure for Evaluating the pH Stability of this compound
-
Preparation of Buffers: Prepare a series of buffers with different pH values (e.g., pH 3, 5, 7.4, 9).
-
Preparation of Test Solutions: Add a small volume of a concentrated stock solution of this compound (in an appropriate organic solvent like DMSO) to each buffer to achieve the desired final concentration (e.g., 50 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <5%) to minimize its effect on stability.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C) in a light-protected environment.
-
Sampling: Collect samples at various time intervals (e.g., 0, 4, 8, 12, 24 hours).
-
Analysis: Quantify the concentration of this compound in each sample using a validated HPLC-UV method.
-
Data Evaluation: Determine the degradation rate and half-life of this compound at each pH.
Visualizations
Caption: Workflow for assessing the stability of this compound.
troubleshooting inconsistent results in Murrayacarpin B experiments
Welcome to the technical support center for researchers working with Murrayacarpin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Due to the limited availability of published data specifically for this compound, this guide incorporates information from studies on other closely related carbazole (B46965) alkaloids isolated from Murraya koenigii, such as girinimbine (B1212953), mahanine, and mahanimbine, to provide a comprehensive support tool.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a carbazole alkaloid isolated from the plant Murraya koenigii. While specific data on this compound is limited, carbazole alkaloids from this plant are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) properties.[1][2][3] Extracts from Murraya koenigii have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK.[2][4]
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays with this compound. What could be the cause?
Inconsistent IC50 values are a common issue in cytotoxicity assays with natural products. Several factors can contribute to this variability:
-
Compound Solubility: this compound, like many carbazole alkaloids, may have poor aqueous solubility. Precipitation of the compound in your culture medium can lead to inaccurate concentrations and variable results.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value. Inconsistent cell numbers will lead to high well-to-well variability.
-
Incubation Time: The duration of exposure to the compound can affect its cytotoxic effect. Ensure you are using a consistent incubation time across all experiments.
-
Assay Interference: Some natural products can interfere with the chemistry of cytotoxicity assays (e.g., MTT, XTT). It is advisable to confirm results using an orthogonal method (e.g., a dye-based viability assay and a metabolic assay).
-
Purity of the Compound: The purity of your this compound sample can affect its activity. Impurities could have their own biological effects or interfere with the assay.
Q3: My anti-inflammatory assay results are not reproducible. What should I check?
Reproducibility issues in anti-inflammatory assays can stem from several sources:
-
Inducing Agent Variability: Ensure the concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are consistent.
-
Cell Health: Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase.
-
Assay Endpoint Measurement: The timing of the measurement of inflammatory markers (e.g., nitric oxide, cytokines) is critical. Ensure this is consistent across experiments.
-
Extraction and Handling of Plant Material: If you are preparing your own extracts, the extraction method, solvent choice, and storage conditions can all impact the bioactivity of the final product.[5]
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays
| Potential Issue | Common Causes | Recommended Solutions |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- "Edge effects" in multi-well plates due to evaporation.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.[6] |
| Low Absorbance Values | - Low cell density.- Sub-optimal incubation time with the assay reagent. | - Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay.- Determine the optimal incubation time for your cell line with the specific assay reagent.[6] |
| Compound Precipitation | - Poor solubility of the carbazole alkaloid in the culture medium. | - Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium.- Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls.[6] |
| Incomplete Solubilization of Formazan (B1609692) Crystals (MTT Assay) | - Incomplete dissolution of the formazan crystals. | - Ensure complete dissolution by using an appropriate solvent like DMSO or a buffered SDS solution.- Gently pipette up and down or use a plate shaker to aid dissolution.[6] |
Inconsistent Results in Anti-inflammatory Assays
| Potential Issue | Common Causes | Recommended Solutions |
| Variable Induction of Inflammation | - Inconsistent concentration or activity of the inflammatory stimulus (e.g., LPS).- Variation in cell response to the stimulus. | - Prepare fresh stock solutions of the stimulus and aliquot for single use.- Use cells within a narrow passage number range. |
| High Background Inflammation | - Cell culture contamination (e.g., mycoplasma).- Stressed cells due to over-confluency or nutrient depletion. | - Regularly test cell cultures for contamination.- Seed cells at an optimal density to avoid overgrowth during the experiment. |
| Assay Interference | - The natural product extract may have inherent color or fluorescence that interferes with the assay readout. | - Run appropriate controls, including the extract alone without cells, to measure background signal.- Consider using an alternative assay with a different detection method. |
| Loss of Compound Activity | - Degradation of the active compound in the extract over time.- Adsorption of the compound to plasticware. | - Store extracts properly (e.g., protected from light, at low temperature).- Use low-protein-binding labware. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in the published literature. The following table provides a summary of reported IC50 values for other relevant carbazole alkaloids from Murraya koenigii to serve as a reference.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Girinimbine | HT-29 (Colon Cancer) | MTT | 4.79 ± 0.74 µg/mL | [7] |
| Mahanimbine | MCF-7 (Breast Cancer) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanimbine | HeLa (Cervical Cancer) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanimbine | P388 (Leukemia) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanine | CLS-354 (Oral Squamous Carcinoma) | Not Specified | 15.1 µM | [8] |
| Isomahanine | CLS-354 (Oral Squamous Carcinoma) | Not Specified | 15.0 µM | [8] |
| Mahanimbine | Bladder Cancer (Hs172.T), Breast Cancer (MCF-7) | Not Specified | 32.5 µM, 14 µM | [8] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant and low (typically <0.5%). Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite (B80452) Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of nitric oxide) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. jchr.org [jchr.org]
- 5. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
troubleshooting inconsistent results in Murrayacarpin B experiments
Welcome to the technical support center for researchers working with Murrayacarpin B. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments. Due to the limited availability of published data specifically for this compound, this guide incorporates information from studies on other closely related carbazole alkaloids isolated from Murraya koenigii, such as girinimbine, mahanine, and mahanimbine, to provide a comprehensive support tool.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a carbazole alkaloid isolated from the plant Murraya koenigii. While specific data on this compound is limited, carbazole alkaloids from this plant are known to possess a range of biological activities, including anti-inflammatory, antioxidant, and cytotoxic (anti-cancer) properties.[1][2][3] Extracts from Murraya koenigii have been shown to modulate key signaling pathways involved in inflammation and cancer, such as NF-κB and MAPK.[2][4]
Q2: I am observing inconsistent IC50 values in my cytotoxicity assays with this compound. What could be the cause?
Inconsistent IC50 values are a common issue in cytotoxicity assays with natural products. Several factors can contribute to this variability:
-
Compound Solubility: this compound, like many carbazole alkaloids, may have poor aqueous solubility. Precipitation of the compound in your culture medium can lead to inaccurate concentrations and variable results.
-
Cell Seeding Density: The number of cells seeded per well can significantly impact the calculated IC50 value. Inconsistent cell numbers will lead to high well-to-well variability.
-
Incubation Time: The duration of exposure to the compound can affect its cytotoxic effect. Ensure you are using a consistent incubation time across all experiments.
-
Assay Interference: Some natural products can interfere with the chemistry of cytotoxicity assays (e.g., MTT, XTT). It is advisable to confirm results using an orthogonal method (e.g., a dye-based viability assay and a metabolic assay).
-
Purity of the Compound: The purity of your this compound sample can affect its activity. Impurities could have their own biological effects or interfere with the assay.
Q3: My anti-inflammatory assay results are not reproducible. What should I check?
Reproducibility issues in anti-inflammatory assays can stem from several sources:
-
Inducing Agent Variability: Ensure the concentration and activity of the inflammatory stimulus (e.g., lipopolysaccharide - LPS) are consistent.
-
Cell Health: Use cells at a consistent passage number and ensure they are healthy and in the exponential growth phase.
-
Assay Endpoint Measurement: The timing of the measurement of inflammatory markers (e.g., nitric oxide, cytokines) is critical. Ensure this is consistent across experiments.
-
Extraction and Handling of Plant Material: If you are preparing your own extracts, the extraction method, solvent choice, and storage conditions can all impact the bioactivity of the final product.[5]
Troubleshooting Guides
Inconsistent Results in Cytotoxicity Assays
| Potential Issue | Common Causes | Recommended Solutions |
| High Well-to-Well Variability | - Inconsistent cell seeding density.- "Edge effects" in multi-well plates due to evaporation.- Pipetting errors. | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use calibrated pipettes and practice consistent pipetting technique.[6] |
| Low Absorbance Values | - Low cell density.- Sub-optimal incubation time with the assay reagent. | - Optimize cell seeding density for your specific cell line to ensure they are in the exponential growth phase during the assay.- Determine the optimal incubation time for your cell line with the specific assay reagent.[6] |
| Compound Precipitation | - Poor solubility of the carbazole alkaloid in the culture medium. | - Dissolve the compound in a small amount of an appropriate solvent (e.g., DMSO) before diluting it in the culture medium.- Ensure the final solvent concentration in the culture medium is low and consistent across all wells, including controls.[6] |
| Incomplete Solubilization of Formazan Crystals (MTT Assay) | - Incomplete dissolution of the formazan crystals. | - Ensure complete dissolution by using an appropriate solvent like DMSO or a buffered SDS solution.- Gently pipette up and down or use a plate shaker to aid dissolution.[6] |
Inconsistent Results in Anti-inflammatory Assays
| Potential Issue | Common Causes | Recommended Solutions |
| Variable Induction of Inflammation | - Inconsistent concentration or activity of the inflammatory stimulus (e.g., LPS).- Variation in cell response to the stimulus. | - Prepare fresh stock solutions of the stimulus and aliquot for single use.- Use cells within a narrow passage number range. |
| High Background Inflammation | - Cell culture contamination (e.g., mycoplasma).- Stressed cells due to over-confluency or nutrient depletion. | - Regularly test cell cultures for contamination.- Seed cells at an optimal density to avoid overgrowth during the experiment. |
| Assay Interference | - The natural product extract may have inherent color or fluorescence that interferes with the assay readout. | - Run appropriate controls, including the extract alone without cells, to measure background signal.- Consider using an alternative assay with a different detection method. |
| Loss of Compound Activity | - Degradation of the active compound in the extract over time.- Adsorption of the compound to plasticware. | - Store extracts properly (e.g., protected from light, at low temperature).- Use low-protein-binding labware. |
Quantitative Data Summary
Specific IC50 values for this compound are not widely available in the published literature. The following table provides a summary of reported IC50 values for other relevant carbazole alkaloids from Murraya koenigii to serve as a reference.
| Compound | Cell Line | Assay Type | IC50 Value | Reference |
| Girinimbine | HT-29 (Colon Cancer) | MTT | 4.79 ± 0.74 µg/mL | [7] |
| Mahanimbine | MCF-7 (Breast Cancer) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanimbine | HeLa (Cervical Cancer) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanimbine | P388 (Leukemia) | Not Specified | > 30.00 µg/mL | [1] |
| Mahanine | CLS-354 (Oral Squamous Carcinoma) | Not Specified | 15.1 µM | [8] |
| Isomahanine | CLS-354 (Oral Squamous Carcinoma) | Not Specified | 15.0 µM | [8] |
| Mahanimbine | Bladder Cancer (Hs172.T), Breast Cancer (MCF-7) | Not Specified | 32.5 µM, 14 µM | [8] |
Experimental Protocols
General Protocol for MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant and low (typically <0.5%). Replace the old medium with the medium containing the compound or vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
General Protocol for In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and allow them to adhere.
-
Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
Inflammatory Stimulus: Induce inflammation by adding an inflammatory agent like LPS (e.g., 1 µg/mL).
-
Incubation: Incubate the cells for 24 hours.
-
Nitrite Measurement: Collect the cell supernatant and measure the nitrite concentration (a stable product of nitric oxide) using the Griess reagent.
-
Absorbance Reading: Measure the absorbance at 540 nm.
-
Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-treated control.
Mandatory Visualizations
Caption: A generalized experimental workflow for assessing the bioactivity of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. jchr.org [jchr.org]
- 5. Methodical Approaches: The Science Behind Anti-Inflammatory Assays of Plant Extracts [plantextractwholesale.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. japsonline.com [japsonline.com]
avoiding autofluorescence interference with Murrayacarpin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from autofluorescence when working with Murrayacarpin B. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiments with this compound?
A1: Autofluorescence is the natural fluorescence emitted by biological structures and molecules within your sample when excited by light.[1] Common sources include mitochondria, lysosomes, collagen, elastin (B1584352), NADH, and flavins.[1][2] This intrinsic fluorescence can interfere with the detection of the specific signal from this compound, especially if their emission spectra overlap. This can lead to a high background signal, reduced signal-to-noise ratio, and potentially false-positive results.[3]
Q2: How do I know if I have an autofluorescence problem?
A2: A key indicator of autofluorescence is the presence of a fluorescent signal in your unstained control samples (samples prepared without this compound but otherwise treated identically). If you observe fluorescence in these controls under the same imaging conditions used for your experimental samples, it is likely due to autofluorescence.[4]
Q3: What are the common sources of autofluorescence in my biological samples?
A3: Autofluorescence can originate from various endogenous molecules. The table below summarizes the most common sources and their typical spectral characteristics.
Q4: Can my experimental procedure introduce autofluorescence?
A4: Yes, certain experimental steps can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde (B43269) and glutaraldehyde (B144438) are known to cause a significant increase in background fluorescence.[2] Heat and dehydration of samples can also contribute to increased autofluorescence.[5] Additionally, some components of cell culture media, such as phenol (B47542) red and fetal bovine serum (FBS), can be fluorescent.[2][6]
Q5: What are the general strategies to minimize autofluorescence interference?
A5: There are several strategies you can employ:
-
Spectral Separation: Choose a fluorophore with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[7]
-
Proper Controls: Always include an unstained control to assess the level of background autofluorescence.[4]
-
Sample Preparation: Optimize your fixation and sample handling procedures to minimize induced autofluorescence.[8]
-
Signal Enhancement: Use bright fluorophores and optimize staining protocols to maximize the specific signal over the background.[7]
-
Quenching/Reduction: Employ chemical reagents or photobleaching techniques to reduce autofluorescence.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence in all channels, including unstained controls. | Widespread autofluorescence from the sample. | 1. Characterize the autofluorescence spectrum: Image an unstained sample using different excitation and emission filter sets to identify the spectral range of the autofluorescence. 2. Shift to longer wavelengths: If possible, use a fluorescent probe with excitation and emission in the red or far-red region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[7] 3. Use a chemical quenching agent: Treat samples with an autofluorescence quencher like Sodium Borohydride (B1222165) or Sudan Black B.[8] Note that the effectiveness of these agents can vary. |
| Granular, punctate fluorescence in the cytoplasm of unstained cells. | Lipofuscin accumulation, which is common in aging cells and tissues.[8] | 1. Use a lipofuscin-specific quencher: Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[8] 2. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the lipofuscin signal from your specific probe's signal. |
| Fibrous, extracellular fluorescence in tissue sections. | Autofluorescence from collagen and elastin fibers.[2] | 1. Choose appropriate filters: Use narrow bandpass emission filters to minimize the collection of broad collagen and elastin fluorescence. 2. Multiphoton microscopy: Consider using two-photon or multiphoton microscopy, which can sometimes reduce out-of-focus autofluorescence. |
| Increased background after fixation. | Aldehyde-induced autofluorescence.[2] | 1. Change fixation method: If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol (B129727) or ethanol (B145695), which tend to induce less autofluorescence.[7] 2. Reduce fixative concentration and time: Use the lowest effective concentration of the aldehyde fixative and the shortest possible fixation time.[7] 3. Treat with sodium borohydride: After fixation, treat the sample with sodium borohydride to reduce aldehyde-induced fluorescence.[8] |
| Diffuse fluorescence in cell culture experiments. | Autofluorescence from media components like phenol red or riboflavin.[2] | 1. Use phenol red-free media: For live-cell imaging, switch to a phenol red-free medium before the experiment. 2. Wash cells thoroughly: Before imaging, wash the cells with a clear, non-fluorescent buffer like PBS to remove residual media components. |
Data Presentation
Table 1: Common Sources of Autofluorescence in Biological Samples
| Source | Excitation Max (nm) | Emission Max (nm) | Location | Notes |
| Collagen | 300 - 450 | 300 - 450 | Extracellular matrix | Broad emission spectrum in the blue region.[8] |
| Elastin | 350 - 450 | 420 - 500 | Extracellular matrix | Broad emission in the blue-green region.[2] |
| NADH | ~340 | ~450 | Mitochondria | A key metabolic coenzyme.[8] |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria | Involved in cellular respiration.[1] |
| Lipofuscin | Broad (UV-Green) | Broad (500 - 695) | Lysosomes | Age-related pigment.[8] |
| Tryptophan | ~280 | ~350 | Proteins | Aromatic amino acid.[1] |
Table 2: Predicted Spectral Properties of this compound and Potential for Autofluorescence Overlap
| Fluorophore | Predicted Excitation Max (nm) | Predicted Emission Max (nm) | Potential Overlap with Autofluorescence |
| This compound | 350 - 450 | 400 - 500 | High potential for overlap with Collagen, Elastin, and NADH. |
Experimental Protocols
Protocol: Minimizing Autofluorescence for Imaging this compound in Cultured Cells
-
Cell Culture:
-
Culture cells in phenol red-free medium for at least 24 hours prior to the experiment.
-
If possible, use a low-fluorescence basal medium.
-
-
Sample Preparation:
-
Wash cells twice with phosphate-buffered saline (PBS) to remove any residual fluorescent media components.
-
Fixation (if required):
-
Option A (Recommended): Fix cells with ice-cold methanol or ethanol for 10 minutes at -20°C.[7]
-
Option B (Aldehyde Fixation): If aldehyde fixation is necessary, use 2-4% paraformaldehyde (PFA) in PBS for the shortest duration required (e.g., 10-15 minutes at room temperature). Avoid glutaraldehyde.[7]
-
-
Post-Fixation Treatment (for aldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate the cells with a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
-
-
Staining with this compound:
-
Prepare the desired concentration of this compound in an appropriate buffer.
-
Incubate the cells with the this compound solution for the optimized duration.
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Controls:
-
Prepare an "unstained" control sample that undergoes all the same preparation steps but is not incubated with this compound.
-
Prepare a "single-stained" control if using other fluorescent labels.
-
-
Imaging:
-
Image the unstained control first to determine the baseline autofluorescence.
-
Use the narrowest possible bandpass filters for excitation and emission that are centered around the predicted spectra of this compound.
-
Use the lowest laser power and exposure time necessary to obtain a good signal from your this compound-stained sample to minimize photobleaching and autofluorescence excitation.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 7. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
avoiding autofluorescence interference with Murrayacarpin B
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference from autofluorescence when working with Murrayacarpin B. Our goal is to help you identify, understand, and mitigate these effects to ensure the accuracy and reliability of your experimental data.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in my experiments with this compound?
A1: Autofluorescence is the natural fluorescence emitted by biological structures and molecules within your sample when excited by light.[1] Common sources include mitochondria, lysosomes, collagen, elastin, NADH, and flavins.[1][2] This intrinsic fluorescence can interfere with the detection of the specific signal from this compound, especially if their emission spectra overlap. This can lead to a high background signal, reduced signal-to-noise ratio, and potentially false-positive results.[3]
Q2: How do I know if I have an autofluorescence problem?
A2: A key indicator of autofluorescence is the presence of a fluorescent signal in your unstained control samples (samples prepared without this compound but otherwise treated identically). If you observe fluorescence in these controls under the same imaging conditions used for your experimental samples, it is likely due to autofluorescence.[4]
Q3: What are the common sources of autofluorescence in my biological samples?
A3: Autofluorescence can originate from various endogenous molecules. The table below summarizes the most common sources and their typical spectral characteristics.
Q4: Can my experimental procedure introduce autofluorescence?
A4: Yes, certain experimental steps can induce or enhance autofluorescence. Aldehyde-based fixatives like formaldehyde and glutaraldehyde are known to cause a significant increase in background fluorescence.[2] Heat and dehydration of samples can also contribute to increased autofluorescence.[5] Additionally, some components of cell culture media, such as phenol red and fetal bovine serum (FBS), can be fluorescent.[2][6]
Q5: What are the general strategies to minimize autofluorescence interference?
A5: There are several strategies you can employ:
-
Spectral Separation: Choose a fluorophore with excitation and emission spectra that are well-separated from the autofluorescence spectrum of your sample.[7]
-
Proper Controls: Always include an unstained control to assess the level of background autofluorescence.[4]
-
Sample Preparation: Optimize your fixation and sample handling procedures to minimize induced autofluorescence.[8]
-
Signal Enhancement: Use bright fluorophores and optimize staining protocols to maximize the specific signal over the background.[7]
-
Quenching/Reduction: Employ chemical reagents or photobleaching techniques to reduce autofluorescence.[4][8]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence in all channels, including unstained controls. | Widespread autofluorescence from the sample. | 1. Characterize the autofluorescence spectrum: Image an unstained sample using different excitation and emission filter sets to identify the spectral range of the autofluorescence. 2. Shift to longer wavelengths: If possible, use a fluorescent probe with excitation and emission in the red or far-red region of the spectrum, as autofluorescence is typically weaker at longer wavelengths.[7] 3. Use a chemical quenching agent: Treat samples with an autofluorescence quencher like Sodium Borohydride or Sudan Black B.[8] Note that the effectiveness of these agents can vary. |
| Granular, punctate fluorescence in the cytoplasm of unstained cells. | Lipofuscin accumulation, which is common in aging cells and tissues.[8] | 1. Use a lipofuscin-specific quencher: Sudan Black B is effective at reducing lipofuscin-based autofluorescence.[8] 2. Spectral unmixing: If your imaging system supports it, use spectral unmixing algorithms to computationally separate the lipofuscin signal from your specific probe's signal. |
| Fibrous, extracellular fluorescence in tissue sections. | Autofluorescence from collagen and elastin fibers.[2] | 1. Choose appropriate filters: Use narrow bandpass emission filters to minimize the collection of broad collagen and elastin fluorescence. 2. Multiphoton microscopy: Consider using two-photon or multiphoton microscopy, which can sometimes reduce out-of-focus autofluorescence. |
| Increased background after fixation. | Aldehyde-induced autofluorescence.[2] | 1. Change fixation method: If compatible with your experiment, consider using an organic solvent fixative like ice-cold methanol or ethanol, which tend to induce less autofluorescence.[7] 2. Reduce fixative concentration and time: Use the lowest effective concentration of the aldehyde fixative and the shortest possible fixation time.[7] 3. Treat with sodium borohydride: After fixation, treat the sample with sodium borohydride to reduce aldehyde-induced fluorescence.[8] |
| Diffuse fluorescence in cell culture experiments. | Autofluorescence from media components like phenol red or riboflavin.[2] | 1. Use phenol red-free media: For live-cell imaging, switch to a phenol red-free medium before the experiment. 2. Wash cells thoroughly: Before imaging, wash the cells with a clear, non-fluorescent buffer like PBS to remove residual media components. |
Data Presentation
Table 1: Common Sources of Autofluorescence in Biological Samples
| Source | Excitation Max (nm) | Emission Max (nm) | Location | Notes |
| Collagen | 300 - 450 | 300 - 450 | Extracellular matrix | Broad emission spectrum in the blue region.[8] |
| Elastin | 350 - 450 | 420 - 500 | Extracellular matrix | Broad emission in the blue-green region.[2] |
| NADH | ~340 | ~450 | Mitochondria | A key metabolic coenzyme.[8] |
| Flavins (FAD, FMN) | ~450 | ~530 | Mitochondria | Involved in cellular respiration.[1] |
| Lipofuscin | Broad (UV-Green) | Broad (500 - 695) | Lysosomes | Age-related pigment.[8] |
| Tryptophan | ~280 | ~350 | Proteins | Aromatic amino acid.[1] |
Table 2: Predicted Spectral Properties of this compound and Potential for Autofluorescence Overlap
| Fluorophore | Predicted Excitation Max (nm) | Predicted Emission Max (nm) | Potential Overlap with Autofluorescence |
| This compound | 350 - 450 | 400 - 500 | High potential for overlap with Collagen, Elastin, and NADH. |
Experimental Protocols
Protocol: Minimizing Autofluorescence for Imaging this compound in Cultured Cells
-
Cell Culture:
-
Culture cells in phenol red-free medium for at least 24 hours prior to the experiment.
-
If possible, use a low-fluorescence basal medium.
-
-
Sample Preparation:
-
Wash cells twice with phosphate-buffered saline (PBS) to remove any residual fluorescent media components.
-
Fixation (if required):
-
Option A (Recommended): Fix cells with ice-cold methanol or ethanol for 10 minutes at -20°C.[7]
-
Option B (Aldehyde Fixation): If aldehyde fixation is necessary, use 2-4% paraformaldehyde (PFA) in PBS for the shortest duration required (e.g., 10-15 minutes at room temperature). Avoid glutaraldehyde.[7]
-
-
Post-Fixation Treatment (for aldehyde fixation):
-
Wash the cells three times with PBS.
-
Incubate the cells with a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 15 minutes at room temperature.[8]
-
Wash the cells three times with PBS.
-
-
-
Staining with this compound:
-
Prepare the desired concentration of this compound in an appropriate buffer.
-
Incubate the cells with the this compound solution for the optimized duration.
-
Wash the cells three times with PBS to remove unbound this compound.
-
-
Controls:
-
Prepare an "unstained" control sample that undergoes all the same preparation steps but is not incubated with this compound.
-
Prepare a "single-stained" control if using other fluorescent labels.
-
-
Imaging:
-
Image the unstained control first to determine the baseline autofluorescence.
-
Use the narrowest possible bandpass filters for excitation and emission that are centered around the predicted spectra of this compound.
-
Use the lowest laser power and exposure time necessary to obtain a good signal from your this compound-stained sample to minimize photobleaching and autofluorescence excitation.
-
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. Photophysical properties of coumarin-1 and coumarin-2 in water [morressier.com]
- 3. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cpb.pharm.or.jp [cpb.pharm.or.jp]
- 5. Concerning the fluorescence of some 7-hydroxycoumarins and related compounds - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Spectrum [7-Hydroxycoumarin-3-carboxylic acid] | AAT Bioquest [aatbio.com]
- 7. Spectral Properties of Substituted Coumarins in Solution and Polymer Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Coumarin and Coumarin Derivatives | Thermo Fisher Scientific - JP [thermofisher.com]
Murrayacarpin B potential for off-target effects in cellular assays
Notice: Information regarding the biological activity, off-target effects, and cellular assay protocols for Murrayacarpin B is not currently available in published scientific literature. The following content is a template based on common issues encountered with novel carbazole (B46965) alkaloids and general best practices in cellular assays. This should be adapted with experimentally derived data as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its supposed mechanism of action?
This compound is a carbazole alkaloid. While specific data for this compound is unavailable, carbazole alkaloids as a class are known to exhibit a wide range of biological activities. These can include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms often involve DNA intercalation, inhibition of topoisomerase, or modulation of various signaling pathways. Without specific studies on this compound, its precise mechanism remains undetermined.
Q2: Are there any known off-target effects for carbazole alkaloids that I should be aware of?
Yes, as a class, carbazole alkaloids have the potential for off-target effects. Due to their planar aromatic structure, they can intercalate into DNA, potentially leading to genotoxicity. Some carbazoles have been shown to inhibit various kinases and other enzymes. It is crucial to perform comprehensive target profiling and cytotoxicity assays to identify potential off-target effects of this compound.
Q3: What are the recommended solvents and storage conditions for this compound?
Without specific data for this compound, general recommendations for carbazole alkaloids should be followed. These compounds are typically soluble in organic solvents such as DMSO, ethanol, or methanol. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can often be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity in Cellular Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the observed toxicity is not due to the solvent itself. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or trying a different solvent system. |
| Off-Target Effects | The observed cytotoxicity may be a genuine off-target effect. Perform a dose-response curve to determine the IC50 value. Consider using a lower, non-toxic concentration for mechanism of action studies. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Test this compound on a panel of different cell lines to assess its cytotoxic profile. |
Issue 2: Lack of Expected Biological Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound using analytical methods like HPLC or mass spectrometry if possible. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of this compound. Ensure that the assay is sensitive enough to detect the expected effect. |
| Cellular Uptake/Efflux | The compound may not be entering the cells or could be actively pumped out by efflux transporters (e.g., P-glycoprotein). Consider using cell permeability assays or efflux pump inhibitors to investigate this. |
| Target Not Expressed | Confirm that the intended molecular target of this compound is expressed in the cell line being used. This can be checked by Western blot, qPCR, or other relevant techniques. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for unexpected cellular assay results.
Caption: Hypothetical signaling pathway potentially affected by this compound.
Murrayacarpin B potential for off-target effects in cellular assays
Notice: Information regarding the biological activity, off-target effects, and cellular assay protocols for Murrayacarpin B is not currently available in published scientific literature. The following content is a template based on common issues encountered with novel carbazole alkaloids and general best practices in cellular assays. This should be adapted with experimentally derived data as it becomes available.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its supposed mechanism of action?
This compound is a carbazole alkaloid. While specific data for this compound is unavailable, carbazole alkaloids as a class are known to exhibit a wide range of biological activities. These can include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory effects. The mechanisms often involve DNA intercalation, inhibition of topoisomerase, or modulation of various signaling pathways. Without specific studies on this compound, its precise mechanism remains undetermined.
Q2: Are there any known off-target effects for carbazole alkaloids that I should be aware of?
Yes, as a class, carbazole alkaloids have the potential for off-target effects. Due to their planar aromatic structure, they can intercalate into DNA, potentially leading to genotoxicity. Some carbazoles have been shown to inhibit various kinases and other enzymes. It is crucial to perform comprehensive target profiling and cytotoxicity assays to identify potential off-target effects of this compound.
Q3: What are the recommended solvents and storage conditions for this compound?
Without specific data for this compound, general recommendations for carbazole alkaloids should be followed. These compounds are typically soluble in organic solvents such as DMSO, ethanol, or methanol. For long-term storage, it is advisable to store the compound as a solid at -20°C or below, protected from light and moisture. Stock solutions in DMSO can often be stored at -20°C or -80°C.
Troubleshooting Guides
Issue 1: Unexpected or High Levels of Cytotoxicity in Cellular Assays
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Solvent Toxicity | Run a vehicle control with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound to ensure the observed toxicity is not due to the solvent itself. |
| Compound Precipitation | Visually inspect the culture medium for any signs of precipitation after adding this compound. If precipitation is observed, consider lowering the final concentration or trying a different solvent system. |
| Off-Target Effects | The observed cytotoxicity may be a genuine off-target effect. Perform a dose-response curve to determine the IC50 value. Consider using a lower, non-toxic concentration for mechanism of action studies. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. Test this compound on a panel of different cell lines to assess its cytotoxic profile. |
Issue 2: Lack of Expected Biological Activity
Possible Causes and Solutions
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Ensure proper storage of the compound and stock solutions. Avoid repeated freeze-thaw cycles. Confirm the integrity of the compound using analytical methods like HPLC or mass spectrometry if possible. |
| Incorrect Assay Conditions | Optimize assay parameters such as cell density, incubation time, and concentration of this compound. Ensure that the assay is sensitive enough to detect the expected effect. |
| Cellular Uptake/Efflux | The compound may not be entering the cells or could be actively pumped out by efflux transporters (e.g., P-glycoprotein). Consider using cell permeability assays or efflux pump inhibitors to investigate this. |
| Target Not Expressed | Confirm that the intended molecular target of this compound is expressed in the cell line being used. This can be checked by Western blot, qPCR, or other relevant techniques. |
Experimental Protocols
Note: These are generalized protocols and should be optimized for your specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Western Blot for Target Engagement
-
Cell Lysis: Treat cells with this compound for the desired time. Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific for the target of interest overnight at 4°C.
-
Washing: Wash the membrane with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: Troubleshooting workflow for unexpected cellular assay results.
Caption: Hypothetical signaling pathway potentially affected by this compound.
selecting appropriate positive and negative controls for Murrayacarpin B assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Murrayacarpin B. The information is designed to assist in the selection of appropriate positive and negative controls and to provide guidance on common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a carbazole (B46965) alkaloid isolated from plants of the Murraya genus. Compounds from this genus are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Therefore, assays investigating these activities are appropriate for characterizing the biological function of this compound.
Q2: How do I select an appropriate cell line for my this compound assay?
The choice of cell line will depend on the biological activity you are investigating:
-
For anticancer/cytotoxicity assays: Select a panel of cancer cell lines relevant to your research focus. Common choices include HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess selective cytotoxicity.[1]
-
For anti-inflammatory assays: Murine macrophage cell lines, such as RAW 264.7, are frequently used as they can be stimulated to produce inflammatory mediators.[2] Human monocytic cell lines like THP-1 are also a suitable model.
Q3: What is the purpose of positive and negative controls in my experiment?
Positive and negative controls are essential for validating the results of your assay.[3][4][5]
-
A positive control is a substance known to produce the expected effect and confirms that your assay is working correctly.[3][5]
-
A negative control is a sample that should not produce the effect and helps to determine the baseline response and identify any false-positive results.[3][4]
Troubleshooting Guides
Anticancer / Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, contamination, or improper mixing of reagents.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents.
-
Visually inspect plates for even cell distribution.
-
Issue: No effect observed with this compound.
-
Possible Cause: The concentration range may be too low, the incubation time too short, or the compound may not be cytotoxic to the chosen cell line.
-
Troubleshooting:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Increase the incubation time.
-
Test on a different cancer cell line.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control | A compound known to induce cytotoxicity in the chosen cell line.[6] | Cisplatin, Doxorubicin, Etoposide[7] | Significant decrease in cell viability. |
| Negative Control | Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration. | Vehicle (e.g., 0.1% DMSO) in culture medium. | No significant change in cell viability compared to untreated cells. |
| Blank Control | Wells containing only culture medium and the assay reagent (e.g., MTT). | Culture medium + MTT reagent. | Used to subtract background absorbance. |
Anti-inflammatory Assays (e.g., Nitric Oxide Assay in Macrophages)
Issue: No induction of inflammation with the positive control.
-
Possible Cause: Low-quality or inactive lipopolysaccharide (LPS), or the cells are no longer responsive.
-
Troubleshooting:
-
Use a fresh stock of LPS.
-
Check the passage number of your cell line; older passages may become less responsive.
-
Confirm LPS activity in a separate experiment.
-
Issue: this compound appears to be cytotoxic at concentrations tested for anti-inflammatory effects.
-
Possible Cause: The compound has a narrow therapeutic window.
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of this compound for your chosen cells.
-
Select concentrations for the anti-inflammatory assay that show high cell viability.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control (for inflammation) | An agent that induces an inflammatory response in your cell model. | Lipopolysaccharide (LPS)[2] | Significant increase in inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines). |
| Positive Control (for anti-inflammation) | A known anti-inflammatory drug. | Dexamethasone, Indomethacin[8] | Significant reduction in the LPS-induced inflammatory response. |
| Negative Control | Cells treated with the vehicle used to dissolve this compound. | Vehicle (e.g., 0.1% DMSO) in culture medium. | No significant inflammatory response. |
Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)
Issue: Inconsistent color change in the assay.
-
Possible Cause: Light sensitivity of the DPPH reagent, or improper reaction time.
-
Troubleshooting:
-
Perform the assay in the dark or in amber tubes.
-
Ensure a consistent incubation time for all samples as specified in the protocol.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control | A well-known antioxidant compound. | Ascorbic Acid (Vitamin C), Trolox[2] | Strong scavenging of the DPPH radical, leading to a significant color change (purple to yellow). |
| Negative Control | The reaction mixture without any antioxidant. | DPPH solution + solvent (e.g., methanol (B129727) or ethanol). | No significant change in the color of the DPPH solution. |
| Blank Control | The solvent used to dissolve the sample. | Methanol or Ethanol (B145695). | Used to zero the spectrophotometer. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and the appropriate controls. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite (B80452) concentration using a sodium nitrite standard curve.
Signaling Pathways
Alkaloids from the Murraya genus have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the PI3K-Akt and MAPK pathways.[9][10][11][12]
Caption: Potential inhibition of the PI3K-Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, remorin-like protein from green marine Macroalga Caulerpa sertularioides (S.G.Gmel.) M.Howe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate positive and negative controls for Murrayacarpin B assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with Murrayacarpin B. The information is designed to assist in the selection of appropriate positive and negative controls and to provide guidance on common experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
This compound is a carbazole alkaloid isolated from plants of the Murraya genus. Compounds from this genus are known to exhibit a range of biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. Therefore, assays investigating these activities are appropriate for characterizing the biological function of this compound.
Q2: How do I select an appropriate cell line for my this compound assay?
The choice of cell line will depend on the biological activity you are investigating:
-
For anticancer/cytotoxicity assays: Select a panel of cancer cell lines relevant to your research focus. Common choices include HeLa (cervical cancer), HepG2 (liver cancer), MCF-7 (breast cancer), and A549 (lung cancer). It is also advisable to include a non-cancerous cell line (e.g., fibroblasts) to assess selective cytotoxicity.[1]
-
For anti-inflammatory assays: Murine macrophage cell lines, such as RAW 264.7, are frequently used as they can be stimulated to produce inflammatory mediators.[2] Human monocytic cell lines like THP-1 are also a suitable model.
Q3: What is the purpose of positive and negative controls in my experiment?
Positive and negative controls are essential for validating the results of your assay.[3][4][5]
-
A positive control is a substance known to produce the expected effect and confirms that your assay is working correctly.[3][5]
-
A negative control is a sample that should not produce the effect and helps to determine the baseline response and identify any false-positive results.[3][4]
Troubleshooting Guides
Anticancer / Cytotoxicity Assays (e.g., MTT Assay)
Issue: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, contamination, or improper mixing of reagents.
-
Troubleshooting:
-
Ensure a single-cell suspension before seeding.
-
Use a multichannel pipette for adding reagents.
-
Visually inspect plates for even cell distribution.
-
Issue: No effect observed with this compound.
-
Possible Cause: The concentration range may be too low, the incubation time too short, or the compound may not be cytotoxic to the chosen cell line.
-
Troubleshooting:
-
Perform a dose-response experiment with a wider range of concentrations.
-
Increase the incubation time.
-
Test on a different cancer cell line.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control | A compound known to induce cytotoxicity in the chosen cell line.[6] | Cisplatin, Doxorubicin, Etoposide[7] | Significant decrease in cell viability. |
| Negative Control | Cells treated with the vehicle (e.g., DMSO) used to dissolve this compound, at the same final concentration. | Vehicle (e.g., 0.1% DMSO) in culture medium. | No significant change in cell viability compared to untreated cells. |
| Blank Control | Wells containing only culture medium and the assay reagent (e.g., MTT). | Culture medium + MTT reagent. | Used to subtract background absorbance. |
Anti-inflammatory Assays (e.g., Nitric Oxide Assay in Macrophages)
Issue: No induction of inflammation with the positive control.
-
Possible Cause: Low-quality or inactive lipopolysaccharide (LPS), or the cells are no longer responsive.
-
Troubleshooting:
-
Use a fresh stock of LPS.
-
Check the passage number of your cell line; older passages may become less responsive.
-
Confirm LPS activity in a separate experiment.
-
Issue: this compound appears to be cytotoxic at concentrations tested for anti-inflammatory effects.
-
Possible Cause: The compound has a narrow therapeutic window.
-
Troubleshooting:
-
Perform a cytotoxicity assay (e.g., MTT) in parallel to determine the non-toxic concentration range of this compound for your chosen cells.
-
Select concentrations for the anti-inflammatory assay that show high cell viability.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control (for inflammation) | An agent that induces an inflammatory response in your cell model. | Lipopolysaccharide (LPS)[2] | Significant increase in inflammatory markers (e.g., nitric oxide, pro-inflammatory cytokines). |
| Positive Control (for anti-inflammation) | A known anti-inflammatory drug. | Dexamethasone, Indomethacin[8] | Significant reduction in the LPS-induced inflammatory response. |
| Negative Control | Cells treated with the vehicle used to dissolve this compound. | Vehicle (e.g., 0.1% DMSO) in culture medium. | No significant inflammatory response. |
Antioxidant Assays (e.g., DPPH Radical Scavenging Assay)
Issue: Inconsistent color change in the assay.
-
Possible Cause: Light sensitivity of the DPPH reagent, or improper reaction time.
-
Troubleshooting:
-
Perform the assay in the dark or in amber tubes.
-
Ensure a consistent incubation time for all samples as specified in the protocol.
-
| Control Type | Description | Examples | Expected Outcome |
| Positive Control | A well-known antioxidant compound. | Ascorbic Acid (Vitamin C), Trolox[2] | Strong scavenging of the DPPH radical, leading to a significant color change (purple to yellow). |
| Negative Control | The reaction mixture without any antioxidant. | DPPH solution + solvent (e.g., methanol or ethanol). | No significant change in the color of the DPPH solution. |
| Blank Control | The solvent used to dissolve the sample. | Methanol or Ethanol. | Used to zero the spectrophotometer. |
Experimental Protocols
MTT Cytotoxicity Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and the appropriate controls. Incubate for 24-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the negative control.
Nitric Oxide (NO) Assay (Griess Test)
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound or a positive control (e.g., Dexamethasone) for 1 hour.
-
Inflammation Induction: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
Supernatant Collection: Collect 50 µL of the cell culture supernatant from each well.
-
Griess Reaction: Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Calculation: Determine the nitrite concentration using a sodium nitrite standard curve.
Signaling Pathways
Alkaloids from the Murraya genus have been shown to modulate key signaling pathways involved in cancer and inflammation, such as the PI3K-Akt and MAPK pathways.[9][10][11][12]
Caption: Potential inhibition of the PI3K-Akt signaling pathway by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory, remorin-like protein from green marine Macroalga Caulerpa sertularioides (S.G.Gmel.) M.Howe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of apoptosis induction by inhibition of the anti-apoptotic BCL-2 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analytical Methods Used in Determining Antioxidant Activity: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytotoxicity of calotropin is through caspase activation and downregulation of anti-apoptotic proteins in K562 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro free radical scavenging and antioxidant properties of ethanol extract of Terminalia glaucescens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Metabolic profiling and pharmacological evaluation of alkaloids in three Murraya species [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Natural carbazole alkaloid murrayafoline A displays potent anti-neuroinflammatory effect by directly targeting transcription factor Sp1 in LPS-induced microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
addressing precipitation of Murrayacarpin B in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Murrayacarpin B in culture media.
Frequently Asked questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound, like many natural product compounds, is likely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media.[1] Precipitation typically occurs for several reasons:
-
Physicochemical Properties: The inherent chemical structure of this compound may limit its ability to dissolve in aqueous environments.[1]
-
Solvent Shock: When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[1]
-
High Concentration: You may be exceeding the maximum solubility of this compound in your specific culture medium.[1]
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can sometimes lead to the formation of insoluble complexes.[1]
-
pH and Temperature: Changes in the pH or temperature of the medium can affect the solubility of the compound.[2]
Q2: How can I tell if this compound has precipitated?
A2: Precipitation can be identified through several visual cues:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy.[2]
-
Visible Particles: You might see small particles, crystals, or a film on the surface of the culture vessel.[2]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.[2]
Q3: Is it okay to proceed with my experiment if I see a precipitate?
A3: It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2]
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.[3] It is miscible with water and can dissolve a wide range of organic compounds.[3]
Q5: How can I minimize DMSO toxicity to my cells?
A5: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations.[4] To minimize cytotoxicity:
-
Aim for a final DMSO concentration in your culture medium of ≤ 0.1% to be safe for most cell lines.[4]
-
Some robust cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[4]
-
Prepare a high-concentration stock solution (e.g., 1000x the final desired concentration) to keep the volume of DMSO added to the culture medium low.[5]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to troubleshoot the issue.
Step 1: Optimize Stock Solution Preparation
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the this compound is completely dissolved. Use a vortex mixer and, if necessary, a sonicator to aid dissolution.[4]
-
Use Anhydrous DMSO: Use high-quality, anhydrous (water-free) DMSO to prepare your stock solution, as water can lower the solubility of hydrophobic compounds in DMSO.
-
Storage: Store your DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
Step 2: Refine the Dilution Method
The most critical step is often the dilution of the DMSO stock into the aqueous culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Dropwise Addition with Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This gradual addition helps to prevent a sudden "solvent shock."[1]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 1000x stock to a 100x intermediate stock in culture medium, mix well, and then further dilute to the final 1x concentration.
Step 3: Determine the Maximum Soluble Concentration
It's possible that the concentration of this compound you are trying to use is simply too high for your culture system. A simple kinetic solubility assay can help you determine the practical upper limit.
-
Visual Solubility Assay: Prepare a series of dilutions of your this compound stock solution in your culture medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours and then visually and microscopically inspect for the highest concentration that remains clear.
Step 4: Consider Alternative Formulation Strategies
If the above steps do not resolve the precipitation, you may need to consider more advanced formulation techniques.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize hydrophobic compounds in aqueous solutions and is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
Data Presentation
Solubility of Hydrophobic Compounds in Common Solvents
The following table summarizes the general solubility characteristics of hydrophobic compounds, which are likely to be similar to this compound.
| Solvent | Polarity | General Solubility of Hydrophobic Compounds |
| Water | High | Very Low |
| Phosphate-Buffered Saline (PBS) | High | Very Low |
| Ethanol | Medium | Moderate to High |
| Methanol | Medium | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Very High |
| Acetone | Medium | High |
This table provides a general guide. The actual solubility of this compound should be experimentally determined.
Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Tolerated DMSO Concentration (General Guideline) |
| Most immortalized cell lines | 0.5% - 1% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.1% |
It is critical to determine the specific tolerance of your cell line to DMSO.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound will be needed for this calculation).
-
Weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[7]
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Murrayacarp_in B stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. To maintain a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution. For a final concentration of 10 µM, you would add 1 µL of the 10 mM stock to 1 mL of culture medium.
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing the tube of medium, add the calculated volume of the this compound stock solution drop by drop.
-
Ensure the working solution is mixed well.
-
Add the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same volume of culture medium and treat a set of cells in parallel.
-
Visualizations
Caption: Diagram illustrating how rapid dilution of a concentrated DMSO stock of this compound into aqueous culture medium can lead to precipitation.
Caption: A workflow diagram outlining the steps to troubleshoot the precipitation of this compound.
Caption: A conceptual diagram showing how a solubilization strategy can overcome the precipitation of a hydrophobic compound in an aqueous environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lifetein.com [lifetein.com]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
addressing precipitation of Murrayacarpin B in culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the precipitation of Murrayacarpin B in culture media.
Frequently Asked questions (FAQs)
Q1: Why is my this compound precipitating in the cell culture medium?
A1: this compound, like many natural product compounds, is likely hydrophobic, meaning it has poor solubility in water-based solutions like cell culture media.[1] Precipitation typically occurs for several reasons:
-
Physicochemical Properties: The inherent chemical structure of this compound may limit its ability to dissolve in aqueous environments.[1]
-
Solvent Shock: When a concentrated stock solution of this compound (usually in an organic solvent like DMSO) is diluted into the aqueous culture medium, the rapid change in solvent polarity can cause the compound to crash out of solution.[1]
-
High Concentration: You may be exceeding the maximum solubility of this compound in your specific culture medium.[1]
-
Media Components: Interactions with salts, proteins, or other components in the culture medium can sometimes lead to the formation of insoluble complexes.[1]
-
pH and Temperature: Changes in the pH or temperature of the medium can affect the solubility of the compound.[2]
Q2: How can I tell if this compound has precipitated?
A2: Precipitation can be identified through several visual cues:
-
Cloudiness or Turbidity: The medium may appear hazy or cloudy.[2]
-
Visible Particles: You might see small particles, crystals, or a film on the surface of the culture vessel.[2]
-
Microscopic Examination: Under a microscope, you may observe crystalline structures or amorphous aggregates that are distinct from your cells.[2]
Q3: Is it okay to proceed with my experiment if I see a precipitate?
A3: It is strongly advised not to proceed with an experiment if precipitation is observed. The presence of a precipitate means the actual concentration of dissolved this compound is unknown and lower than intended, which will lead to inaccurate and unreliable results.[2]
Q4: What is the recommended solvent for making a stock solution of this compound?
A4: For hydrophobic compounds like this compound, Dimethyl Sulfoxide (DMSO) is the most commonly used solvent for preparing concentrated stock solutions.[3] It is miscible with water and can dissolve a wide range of organic compounds.[3]
Q5: How can I minimize DMSO toxicity to my cells?
A5: While DMSO is a useful solvent, it can be toxic to cells at higher concentrations.[4] To minimize cytotoxicity:
-
Aim for a final DMSO concentration in your culture medium of ≤ 0.1% to be safe for most cell lines.[4]
-
Some robust cell lines can tolerate up to 0.5% DMSO, but it is crucial to perform a vehicle control experiment to assess the effect of DMSO on your specific cells.[4]
-
Prepare a high-concentration stock solution (e.g., 1000x the final desired concentration) to keep the volume of DMSO added to the culture medium low.[5]
Troubleshooting Guide
If you are experiencing precipitation of this compound, follow these steps to troubleshoot the issue.
Step 1: Optimize Stock Solution Preparation
-
Ensure Complete Dissolution: When preparing your stock solution in DMSO, ensure the this compound is completely dissolved. Use a vortex mixer and, if necessary, a sonicator to aid dissolution.[4]
-
Use Anhydrous DMSO: Use high-quality, anhydrous (water-free) DMSO to prepare your stock solution, as water can lower the solubility of hydrophobic compounds in DMSO.
-
Storage: Store your DMSO stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can promote precipitation.[1]
Step 2: Refine the Dilution Method
The most critical step is often the dilution of the DMSO stock into the aqueous culture medium.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution.[1]
-
Dropwise Addition with Mixing: Add the stock solution dropwise to the medium while gently vortexing or swirling the tube. This gradual addition helps to prevent a sudden "solvent shock."[1]
-
Serial Dilution: Instead of a single large dilution, perform a serial dilution. For example, first, dilute the 1000x stock to a 100x intermediate stock in culture medium, mix well, and then further dilute to the final 1x concentration.
Step 3: Determine the Maximum Soluble Concentration
It's possible that the concentration of this compound you are trying to use is simply too high for your culture system. A simple kinetic solubility assay can help you determine the practical upper limit.
-
Visual Solubility Assay: Prepare a series of dilutions of your this compound stock solution in your culture medium. Incubate under your experimental conditions (e.g., 37°C, 5% CO2) for a few hours and then visually and microscopically inspect for the highest concentration that remains clear.
Step 4: Consider Alternative Formulation Strategies
If the above steps do not resolve the precipitation, you may need to consider more advanced formulation techniques.
-
Use of Pluronic F-68: This non-ionic surfactant can help to stabilize hydrophobic compounds in aqueous solutions and is generally well-tolerated by cells at low concentrations (e.g., 0.01-0.1%).
-
Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[6]
Data Presentation
Solubility of Hydrophobic Compounds in Common Solvents
The following table summarizes the general solubility characteristics of hydrophobic compounds, which are likely to be similar to this compound.
| Solvent | Polarity | General Solubility of Hydrophobic Compounds |
| Water | High | Very Low |
| Phosphate-Buffered Saline (PBS) | High | Very Low |
| Ethanol | Medium | Moderate to High |
| Methanol | Medium | Moderate to High |
| Dimethyl Sulfoxide (DMSO) | High (Aprotic) | Very High |
| Acetone | Medium | High |
This table provides a general guide. The actual solubility of this compound should be experimentally determined.
Recommended Final DMSO Concentrations in Cell Culture
| Cell Type | Maximum Tolerated DMSO Concentration (General Guideline) |
| Most immortalized cell lines | 0.5% - 1% |
| Primary cells | ≤ 0.1% |
| Stem cells | ≤ 0.1% |
It is critical to determine the specific tolerance of your cell line to DMSO.[4]
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound will be needed for this calculation).
-
Weigh the this compound powder and transfer it to a sterile tube.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.[7]
-
If the compound does not fully dissolve, sonicate the tube for 5-10 minutes.[7]
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.[2]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.[7]
-
Protocol 2: Preparation of Working Solutions and Dosing Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes for dilution
-
-
Procedure:
-
Thaw an aliquot of the 10 mM Murrayacarp_in B stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of stock solution required. To maintain a final DMSO concentration of 0.1%, you will perform a 1:1000 dilution. For a final concentration of 10 µM, you would add 1 µL of the 10 mM stock to 1 mL of culture medium.
-
In a sterile tube, add the required volume of pre-warmed culture medium.
-
While gently vortexing the tube of medium, add the calculated volume of the this compound stock solution drop by drop.
-
Ensure the working solution is mixed well.
-
Add the final working solution to your cells.
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without this compound) to the same volume of culture medium and treat a set of cells in parallel.
-
Visualizations
Caption: Diagram illustrating how rapid dilution of a concentrated DMSO stock of this compound into aqueous culture medium can lead to precipitation.
Caption: A workflow diagram outlining the steps to troubleshoot the precipitation of this compound.
Caption: A conceptual diagram showing how a solubilization strategy can overcome the precipitation of a hydrophobic compound in an aqueous environment.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. lifetein.com [lifetein.com]
- 5. cell culture - What does it mean to use DMSO as a dissolvant in biology experiemnts? - Biology Stack Exchange [biology.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
Validation & Comparative
A Comparative Analysis of Murrayacarpin B and Other Carbazole Alkaloids: Unveiling Divergent Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparative analysis of Murrayacarpin B, a notable coumarin, and various bioactive carbazole (B46965) alkaloids. While often grouped due to their origin from the Murraya species, their distinct chemical scaffolds give rise to divergent biological activities, with this compound demonstrating anti-inflammatory properties and carbazole alkaloids exhibiting potent anticancer effects.
This analysis summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the distinct signaling pathways modulated by these compounds.
Data Presentation: A Comparative Overview
The following table summarizes the biological activities of this compound and representative carbazole alkaloids, highlighting their different therapeutic potentials.
| Compound | Class | Source Species | Biological Activity | Target Cell Line(s) | IC50 Value(s) |
| This compound | Coumarin | Murraya paniculata | Anti-inflammatory | - | Not reported for cytotoxicity |
| Methanolic Extract of Murraya paniculata | Mixture | Murraya paniculata | Anticancer | MDA-MB-231 | 75.89 µg/ml[1] |
| Anticancer | MCF7, PC3, Huh7 | 33.5, 58.6, 68.8 μg/ml, respectively[2] | |||
| Girinimbine (B1212953) | Carbazole Alkaloid | Murraya koenigii | Anticancer (Apoptosis Induction) | HT-29 (human colon cancer) | Not specified, but showed decreased cell viability[3] |
| Mahanine | Carbazole Alkaloid | Murraya koenigii | Anticancer | Less cytotoxic than Mahanimbine, IC50 > 30.00 μg/mL[4] | Not specified in detail |
| Mahanimbine | Carbazole Alkaloid | Murraya koenigii | Anticancer, Antibacterial | MCF-7, Hela, P388 | ≤5.0 μg/mL[4] |
| Murrayanol | Carbazole Alkaloid | Murraya koenigii | Anti-inflammatory, Antioxidant, Mosquitocidal, Antimicrobial, Topoisomerase I & II inhibition | hPGHS-1, hPGHS-2 | IC50 of 109 µg/mL (hPGHS-1), 218 µg/mL (hPGHS-2)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., carbazole alkaloids) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Clonogenic Assay
This in vitro cell survival assay is used to determine the ability of a single cell to grow into a colony. It is a key method for assessing the effectiveness of cytotoxic agents.
-
Cell Plating: A known number of cells are seeded into a petri dish or multi-well plate.
-
Treatment: The cells are treated with the test compound for a defined period.
-
Incubation: After treatment, the cells are washed and incubated in fresh medium for a period of 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: The colonies are fixed with a solution like methanol (B129727) and stained with a dye such as crystal violet to make them visible for counting.
-
Colony Counting: The number of colonies in the treated and untreated (control) dishes are counted.
-
Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated group to that of the control group.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to investigate the molecular mechanisms of apoptosis (programmed cell death) induced by a compound.
-
Protein Extraction: Cells are treated with the test compound and then lysed to release their proteins. The total protein concentration is determined using a protein assay.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., caspases, Bcl-2 family proteins).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Intrinsic apoptosis pathway induced by carbazole alkaloids.
Caption: Divergent biological activities of compounds from Murraya species.
References
- 1. Phytochemical analysis and anticancer activity of Murraya paniculata leaves [wisdomlib.org]
- 2. In-vitro Promising Anticancer activity of Murraya paniculata L. Leaves extract against three cell lines and isolation of two new major compounds from the extract [ejchem.journals.ekb.eg]
- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Murrayacarpin B and Other Carbazole Alkaloids: Unveiling Divergent Biological Activities
For researchers, scientists, and drug development professionals, understanding the nuanced differences between closely related natural compounds is paramount for targeted therapeutic development. This guide provides a comprehensive comparative analysis of Murrayacarpin B, a notable coumarin, and various bioactive carbazole alkaloids. While often grouped due to their origin from the Murraya species, their distinct chemical scaffolds give rise to divergent biological activities, with this compound demonstrating anti-inflammatory properties and carbazole alkaloids exhibiting potent anticancer effects.
This analysis summarizes key quantitative data, details the experimental protocols used to generate this data, and visualizes the distinct signaling pathways modulated by these compounds.
Data Presentation: A Comparative Overview
The following table summarizes the biological activities of this compound and representative carbazole alkaloids, highlighting their different therapeutic potentials.
| Compound | Class | Source Species | Biological Activity | Target Cell Line(s) | IC50 Value(s) |
| This compound | Coumarin | Murraya paniculata | Anti-inflammatory | - | Not reported for cytotoxicity |
| Methanolic Extract of Murraya paniculata | Mixture | Murraya paniculata | Anticancer | MDA-MB-231 | 75.89 µg/ml[1] |
| Anticancer | MCF7, PC3, Huh7 | 33.5, 58.6, 68.8 μg/ml, respectively[2] | |||
| Girinimbine | Carbazole Alkaloid | Murraya koenigii | Anticancer (Apoptosis Induction) | HT-29 (human colon cancer) | Not specified, but showed decreased cell viability[3] |
| Mahanine | Carbazole Alkaloid | Murraya koenigii | Anticancer | Less cytotoxic than Mahanimbine, IC50 > 30.00 μg/mL[4] | Not specified in detail |
| Mahanimbine | Carbazole Alkaloid | Murraya koenigii | Anticancer, Antibacterial | MCF-7, Hela, P388 | ≤5.0 μg/mL[4] |
| Murrayanol | Carbazole Alkaloid | Murraya koenigii | Anti-inflammatory, Antioxidant, Mosquitocidal, Antimicrobial, Topoisomerase I & II inhibition | hPGHS-1, hPGHS-2 | IC50 of 109 µg/mL (hPGHS-1), 218 µg/mL (hPGHS-2)[5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the comparative analysis.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., carbazole alkaloids) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for a few hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm). The intensity of the color is proportional to the number of viable, metabolically active cells.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Clonogenic Assay
This in vitro cell survival assay is used to determine the ability of a single cell to grow into a colony. It is a key method for assessing the effectiveness of cytotoxic agents.
-
Cell Plating: A known number of cells are seeded into a petri dish or multi-well plate.
-
Treatment: The cells are treated with the test compound for a defined period.
-
Incubation: After treatment, the cells are washed and incubated in fresh medium for a period of 1-3 weeks to allow for colony formation. A colony is typically defined as a cluster of at least 50 cells.
-
Fixation and Staining: The colonies are fixed with a solution like methanol and stained with a dye such as crystal violet to make them visible for counting.
-
Colony Counting: The number of colonies in the treated and untreated (control) dishes are counted.
-
Analysis: The surviving fraction of cells is calculated by normalizing the number of colonies in the treated group to that of the control group.
Western Blotting for Apoptosis-Related Proteins
Western blotting is a technique used to detect specific proteins in a sample. In the context of cancer research, it is often used to investigate the molecular mechanisms of apoptosis (programmed cell death) induced by a compound.
-
Protein Extraction: Cells are treated with the test compound and then lysed to release their proteins. The total protein concentration is determined using a protein assay.
-
SDS-PAGE: The protein lysates are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).
-
Blocking: The membrane is incubated with a blocking buffer (e.g., non-fat milk or bovine serum albumin) to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes the protein of interest (e.g., caspases, Bcl-2 family proteins).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody that is conjugated to an enzyme (e.g., horseradish peroxidase) and recognizes the primary antibody.
-
Detection: A substrate is added that reacts with the enzyme on the secondary antibody to produce a detectable signal (e.g., chemiluminescence), which is captured on X-ray film or by a digital imager. The intensity of the band corresponds to the amount of the target protein.
Mandatory Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and signaling pathways discussed in this guide.
Caption: Workflow of the MTT assay for determining cell viability.
Caption: Intrinsic apoptosis pathway induced by carbazole alkaloids.
Caption: Divergent biological activities of compounds from Murraya species.
References
- 1. Phytochemical analysis and anticancer activity of Murraya paniculata leaves [wisdomlib.org]
- 2. In-vitro Promising Anticancer activity of Murraya paniculata L. Leaves extract against three cell lines and isolation of two new major compounds from the extract [ejchem.journals.ekb.eg]
- 3. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biologically active carbazole alkaloids from Murraya koenigii - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Carbazole Alkaloids: A Comparative Analysis
While direct in vivo studies on the anticancer activity of Murrayacarpin B are not currently available in published literature, this guide provides a comparative overview of the in vivo efficacy of closely related carbazole (B46965) alkaloids: mahanine (B1683992), mahanimbine, and a synthetic bis-carbazole derivative. This analysis aims to offer valuable insights for researchers, scientists, and drug development professionals by presenting available experimental data, detailed protocols, and visualizations of the implicated signaling pathways.
Comparative Efficacy of Carbazole Alkaloids in Preclinical Models
The following tables summarize the quantitative data from in vivo studies conducted on mahanine and a bis-carbazole derivative. Due to the limited availability of specific in vivo efficacy data for mahanimbine, it has been excluded from this direct comparison table.
Table 1: In Vivo Efficacy of Mahanine in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | Nude Mice | U87MG | Not Specified | Regression of xenograft tumor | [1] |
| Pancreatic | nu/nu Mice | Not Specified | Not Specified | Significant reduction in tumor volume | [2] |
| Breast Cancer | MNU-induced Rat Model | N/A | 50 mg/kg, thrice weekly for 4 weeks (intraperitoneal) | Significant reduction in mammary tumor weight | [3] |
| Lung Cancer | NOD Scid Mice | A549-Red-Luc | 25 mg/kg, thrice weekly (intraperitoneal) | Significant growth inhibition | [4] |
Table 2: In Vivo Safety Profile of a Bis-Carbazole Derivative
| Animal Model | Observation | Conclusion | Reference |
| Balb/c Mice | Not Specified | Found to have a safe profile | [5][6] |
Experimental Protocols
Mahanine Xenograft Studies
1. Glioblastoma Xenograft Model [1]
-
Cell Line: U87MG human glioblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of U87MG cells.
-
Drug Administration: The specific route and dosage were not detailed in the available abstract.
-
Tumor Measurement: Tumor regression was observed and pictorially represented. The weight of the excised tumors was also measured.
2. Pancreatic Cancer Xenograft Model [2]
-
Animal Model: nu/nu mice.
-
Tumor Induction: Pancreatic xenograft tumors were established.
-
Drug Administration: The specific route and dosage were not detailed in the available abstract.
-
Tumor Measurement: Tumor volume was measured using digital Vernier calipers at different time points (day 1, 9, and 17).
3. Mammary Tumor Model [3]
-
Animal Model: N-Methyl-N-nitrosourea (MNU)-induced rat model.
-
Drug Administration: Intraperitoneal injection of mahanine at a dose of 50 mg/kg body weight, administered three times a week for four weeks.
-
Tumor Measurement: Mammary tumor weight was measured.
4. Orthotopic Lung Cancer Model [4]
-
Cell Line: Human Bioware Brite A549 Red-Luc cells.
-
Animal Model: Female NOD Scid mice.
-
Tumor Induction: Intrathoracic injection of 1.5 × 10⁶ A549 Red-Luc cells in 50 μL Matrigel.
-
Drug Administration: Intraperitoneal injections of mahanine at a dose of 25 mg/kg, administered three times per week, starting 10 days post-implantation.
-
Tumor Measurement: Tumor growth kinetics were monitored via bioluminescent imaging twice weekly. At the end of the study, the weights of the excised tumor-bearing lungs were recorded.
Bis-Carbazole Derivative Safety Study[5][7]
-
Animal Model: Balb/c mice.
-
Objective: To assess the in vivo safety profile.
-
Methodology: While the study confirms a safe profile, the specific parameters evaluated (e.g., body weight changes, hematological analysis, organ toxicity) were not detailed in the available abstract.
Signaling Pathways and Mechanisms of Action
Mahanine
Mahanine has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis. In glioblastoma, mahanine acts as a mitochondrial complex-III inhibitor, leading to increased reactive oxygen species (ROS) and subsequent DNA damage response, which in turn activates Chk1/Chk2, causing G0/G1 cell cycle arrest[1][7]. In prostate cancer cells, mahanine has been observed to deactivate the Akt signaling pathway and activate caspases[8].
Caption: Proposed signaling pathway for Mahanine's anticancer activity.
Mahanimbine
Mahanimbine has been reported to inhibit the proliferation of pancreatic cancer cells by modulating the AKT/mTOR and STAT3 signaling pathways, leading to cell cycle arrest and apoptosis[9][10].
Caption: Proposed signaling pathway for Mahanimbine's anticancer activity.
Bis-Carbazole Derivative
This synthetic derivative exerts its anticancer effects by targeting cytoskeleton dynamics, which subsequently triggers both intrinsic and extrinsic apoptotic pathways[5][11].
Caption: Proposed mechanism of action for the bis-carbazole derivative.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the in vivo anticancer activity of a test compound, based on the methodologies described in the referenced studies.
Caption: Generalized workflow for in vivo anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mahanine, A dietary phytochemical, represses mammary tumor burden in rat and inhibits subtype regardless breast cancer progression through suppressing self-renewal of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mahanine, a novel mitochondrial complex-III inhibitor induces G0/G1 arrest through redox alteration-mediated DNA damage response and regresses glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Anticancer Activity of Carbazole Alkaloids: A Comparative Analysis
While direct in vivo studies on the anticancer activity of Murrayacarpin B are not currently available in published literature, this guide provides a comparative overview of the in vivo efficacy of closely related carbazole alkaloids: mahanine, mahanimbine, and a synthetic bis-carbazole derivative. This analysis aims to offer valuable insights for researchers, scientists, and drug development professionals by presenting available experimental data, detailed protocols, and visualizations of the implicated signaling pathways.
Comparative Efficacy of Carbazole Alkaloids in Preclinical Models
The following tables summarize the quantitative data from in vivo studies conducted on mahanine and a bis-carbazole derivative. Due to the limited availability of specific in vivo efficacy data for mahanimbine, it has been excluded from this direct comparison table.
Table 1: In Vivo Efficacy of Mahanine in Xenograft Models
| Cancer Type | Animal Model | Cell Line | Dosing Regimen | Tumor Growth Inhibition | Reference |
| Glioblastoma | Nude Mice | U87MG | Not Specified | Regression of xenograft tumor | [1] |
| Pancreatic | nu/nu Mice | Not Specified | Not Specified | Significant reduction in tumor volume | [2] |
| Breast Cancer | MNU-induced Rat Model | N/A | 50 mg/kg, thrice weekly for 4 weeks (intraperitoneal) | Significant reduction in mammary tumor weight | [3] |
| Lung Cancer | NOD Scid Mice | A549-Red-Luc | 25 mg/kg, thrice weekly (intraperitoneal) | Significant growth inhibition | [4] |
Table 2: In Vivo Safety Profile of a Bis-Carbazole Derivative
| Animal Model | Observation | Conclusion | Reference |
| Balb/c Mice | Not Specified | Found to have a safe profile | [5][6] |
Experimental Protocols
Mahanine Xenograft Studies
1. Glioblastoma Xenograft Model [1]
-
Cell Line: U87MG human glioblastoma cells.
-
Animal Model: Nude mice.
-
Tumor Induction: Subcutaneous injection of U87MG cells.
-
Drug Administration: The specific route and dosage were not detailed in the available abstract.
-
Tumor Measurement: Tumor regression was observed and pictorially represented. The weight of the excised tumors was also measured.
2. Pancreatic Cancer Xenograft Model [2]
-
Animal Model: nu/nu mice.
-
Tumor Induction: Pancreatic xenograft tumors were established.
-
Drug Administration: The specific route and dosage were not detailed in the available abstract.
-
Tumor Measurement: Tumor volume was measured using digital Vernier calipers at different time points (day 1, 9, and 17).
3. Mammary Tumor Model [3]
-
Animal Model: N-Methyl-N-nitrosourea (MNU)-induced rat model.
-
Drug Administration: Intraperitoneal injection of mahanine at a dose of 50 mg/kg body weight, administered three times a week for four weeks.
-
Tumor Measurement: Mammary tumor weight was measured.
4. Orthotopic Lung Cancer Model [4]
-
Cell Line: Human Bioware Brite A549 Red-Luc cells.
-
Animal Model: Female NOD Scid mice.
-
Tumor Induction: Intrathoracic injection of 1.5 × 10⁶ A549 Red-Luc cells in 50 μL Matrigel.
-
Drug Administration: Intraperitoneal injections of mahanine at a dose of 25 mg/kg, administered three times per week, starting 10 days post-implantation.
-
Tumor Measurement: Tumor growth kinetics were monitored via bioluminescent imaging twice weekly. At the end of the study, the weights of the excised tumor-bearing lungs were recorded.
Bis-Carbazole Derivative Safety Study[5][7]
-
Animal Model: Balb/c mice.
-
Objective: To assess the in vivo safety profile.
-
Methodology: While the study confirms a safe profile, the specific parameters evaluated (e.g., body weight changes, hematological analysis, organ toxicity) were not detailed in the available abstract.
Signaling Pathways and Mechanisms of Action
Mahanine
Mahanine has been shown to exert its anticancer effects through the modulation of several key signaling pathways, primarily leading to cell cycle arrest and apoptosis. In glioblastoma, mahanine acts as a mitochondrial complex-III inhibitor, leading to increased reactive oxygen species (ROS) and subsequent DNA damage response, which in turn activates Chk1/Chk2, causing G0/G1 cell cycle arrest[1][7]. In prostate cancer cells, mahanine has been observed to deactivate the Akt signaling pathway and activate caspases[8].
Caption: Proposed signaling pathway for Mahanine's anticancer activity.
Mahanimbine
Mahanimbine has been reported to inhibit the proliferation of pancreatic cancer cells by modulating the AKT/mTOR and STAT3 signaling pathways, leading to cell cycle arrest and apoptosis[9][10].
Caption: Proposed signaling pathway for Mahanimbine's anticancer activity.
Bis-Carbazole Derivative
This synthetic derivative exerts its anticancer effects by targeting cytoskeleton dynamics, which subsequently triggers both intrinsic and extrinsic apoptotic pathways[5][11].
Caption: Proposed mechanism of action for the bis-carbazole derivative.
Experimental Workflow Comparison
The following diagram illustrates a generalized workflow for evaluating the in vivo anticancer activity of a test compound, based on the methodologies described in the referenced studies.
Caption: Generalized workflow for in vivo anticancer drug evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Mahanine, A dietary phytochemical, represses mammary tumor burden in rat and inhibits subtype regardless breast cancer progression through suppressing self-renewal of breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Mahanine, a novel mitochondrial complex-III inhibitor induces G0/G1 arrest through redox alteration-mediated DNA damage response and regresses glioblastoma multiforme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mahanine inhibits growth and induces apoptosis in prostate cancer cells through the deactivation of Akt and activation of caspases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-Breast Cancer Properties and In Vivo Safety Profile of a Bis-Carbazole Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of the Antioxidant Capacity of Murraya koenigii Extracts
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity of Murraya koenigii Extracts
The antioxidant potential of Murraya koenigii extracts varies significantly based on the solvent used for extraction, which in turn dictates the profile of phytochemicals obtained. Phenolic and flavonoid compounds are widely credited for the antioxidant activities observed in these extracts. The following tables summarize the quantitative data from multiple studies, comparing different extracts against each other and against common antioxidant standards like Ascorbic Acid and Butylated Hydroxytoluene (BHT).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Extract/Standard | IC50 Value (µg/mL) | Source |
| Murraya koenigii Extracts | ||
| 50% Ethanolic Extract | 1.556 | [1] |
| Alcoholic Extract | 4.10 | [2] |
| Aqueous Extract | 4.46 | [2] |
| Acetone Extract | 4.72 | [2] |
| Hydroalcoholic Extract | 210 | [3] |
| Methanolic Extract | 440 | [3] |
| Aqueous Extract | 540 | [3] |
| Standard Antioxidants | ||
| Ascorbic Acid | 2.69 | [2] |
| Ascorbic Acid | 3.132 | [1] |
| Extract/Standard (at 100 µg/mL) | % DPPH Inhibition | Source |
| Murraya koenigii Extracts | ||
| Benzene Fraction | 88.3% | [4] |
| Ethyl Acetate (B1210297) Fraction | 79.5% | [4] |
| Petroleum Ether Fraction | 78.7% | [4] |
| Acetone Fraction | 66.1% | [4] |
| Ethanol Fraction | 53.0% | [4] |
| Methanol Fraction | 50.7% | [4] |
| Hydroalcoholic Extract | 47.03% | [5] |
| Standard Antioxidants | ||
| Ascorbic Acid | 93.1% | [4] |
| BHT | 86.5% | [4] |
| Ascorbic Acid | 91.58% | [5] |
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as absorbance, where a higher absorbance indicates greater reducing power.
| Extract/Standard (at 100 µg/mL) | Relative FRAP Activity | Source |
| Murraya koenigii Fractions | ||
| BHT | Highest | [4] |
| Benzene | Highest (equal to BHT) | [4] |
| Ascorbic Acid | High | [4] |
| Petroleum Ether | Moderate | [4] |
| Ethyl Acetate | Moderate | [4] |
| Acetone | Lower | [4] |
| Ethanol | Lower | [4] |
| Methanol | Lowest | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are typical protocols for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 0.15 mM DPPH is prepared in methanol.
-
Sample Preparation: Various concentrations of the Murraya koenigii extracts and standard antioxidants are prepared.
-
Reaction: An aliquot of the extract or standard (e.g., 0.2–1.0 mL) is mixed with the DPPH solution (e.g., 1 mL).[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[1]
-
Measurement: The absorbance of the solution is measured using a UV-visible spectrophotometer at a wavelength of 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample), and A₁ is the absorbance of the sample with the DPPH solution. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the extract.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Various concentrations of the Murraya koenigii extracts and standard antioxidants are prepared.
-
Reaction: A small volume of the extract is mixed with the freshly prepared FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment, from sample preparation to data analysis.
References
- 1. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. phytojournal.com [phytojournal.com]
- 4. Antioxidant Capacity and Antimutagenic Potential of Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
A Head-to-Head Comparison of the Antioxidant Capacity of Murraya koenigii Extracts
For Researchers, Scientists, and Drug Development Professionals
Comparative Antioxidant Activity of Murraya koenigii Extracts
The antioxidant potential of Murraya koenigii extracts varies significantly based on the solvent used for extraction, which in turn dictates the profile of phytochemicals obtained. Phenolic and flavonoid compounds are widely credited for the antioxidant activities observed in these extracts. The following tables summarize the quantitative data from multiple studies, comparing different extracts against each other and against common antioxidant standards like Ascorbic Acid and Butylated Hydroxytoluene (BHT).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity
The DPPH assay is a common method to evaluate the ability of a compound to act as a free radical scavenger. The IC50 value represents the concentration of the extract required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant activity.
| Extract/Standard | IC50 Value (µg/mL) | Source |
| Murraya koenigii Extracts | ||
| 50% Ethanolic Extract | 1.556 | [1] |
| Alcoholic Extract | 4.10 | [2] |
| Aqueous Extract | 4.46 | [2] |
| Acetone Extract | 4.72 | [2] |
| Hydroalcoholic Extract | 210 | [3] |
| Methanolic Extract | 440 | [3] |
| Aqueous Extract | 540 | [3] |
| Standard Antioxidants | ||
| Ascorbic Acid | 2.69 | [2] |
| Ascorbic Acid | 3.132 | [1] |
| Extract/Standard (at 100 µg/mL) | % DPPH Inhibition | Source |
| Murraya koenigii Extracts | ||
| Benzene Fraction | 88.3% | [4] |
| Ethyl Acetate Fraction | 79.5% | [4] |
| Petroleum Ether Fraction | 78.7% | [4] |
| Acetone Fraction | 66.1% | [4] |
| Ethanol Fraction | 53.0% | [4] |
| Methanol Fraction | 50.7% | [4] |
| Hydroalcoholic Extract | 47.03% | [5] |
| Standard Antioxidants | ||
| Ascorbic Acid | 93.1% | [4] |
| BHT | 86.5% | [4] |
| Ascorbic Acid | 91.58% | [5] |
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The results are often expressed as absorbance, where a higher absorbance indicates greater reducing power.
| Extract/Standard (at 100 µg/mL) | Relative FRAP Activity | Source |
| Murraya koenigii Fractions | ||
| BHT | Highest | [4] |
| Benzene | Highest (equal to BHT) | [4] |
| Ascorbic Acid | High | [4] |
| Petroleum Ether | Moderate | [4] |
| Ethyl Acetate | Moderate | [4] |
| Acetone | Lower | [4] |
| Ethanol | Lower | [4] |
| Methanol | Lowest | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are typical protocols for the antioxidant assays cited in this guide.
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: A stock solution of 0.15 mM DPPH is prepared in methanol.
-
Sample Preparation: Various concentrations of the Murraya koenigii extracts and standard antioxidants are prepared.
-
Reaction: An aliquot of the extract or standard (e.g., 0.2–1.0 mL) is mixed with the DPPH solution (e.g., 1 mL).[1]
-
Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 20-30 minutes).[1]
-
Measurement: The absorbance of the solution is measured using a UV-visible spectrophotometer at a wavelength of 517 nm.
-
Calculation: The percentage of DPPH scavenging activity is calculated using the formula: % Inhibition = [(A₀ - A₁) / A₀] × 100 Where A₀ is the absorbance of the control (DPPH solution without the sample), and A₁ is the absorbance of the sample with the DPPH solution. The IC50 value is then determined from a plot of inhibition percentage against the concentration of the extract.
Ferric Reducing Antioxidant Power (FRAP) Assay
-
Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a solution of 20 mM FeCl₃·6H₂O in a 10:1:1 (v/v/v) ratio.
-
Sample Preparation: Various concentrations of the Murraya koenigii extracts and standard antioxidants are prepared.
-
Reaction: A small volume of the extract is mixed with the freshly prepared FRAP reagent.
-
Incubation: The reaction mixture is incubated at 37°C for a specified time (e.g., 30 minutes).
-
Measurement: The absorbance of the resulting blue-colored solution is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample to a standard curve prepared using a known antioxidant, such as FeSO₄ or Trolox.
Visualizing the Antioxidant Assay Workflow
The following diagram illustrates a generalized workflow for in vitro antioxidant capacity assessment, from sample preparation to data analysis.
References
- 1. Extraction process optimization of Murraya koenigii leaf extracts and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 3. phytojournal.com [phytojournal.com]
- 4. Antioxidant Capacity and Antimutagenic Potential of Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
cross-validation of Murrayacarpin B bioactivity in different cell lines
Despite significant interest in the therapeutic potential of natural compounds derived from the Murraya genus, a comprehensive analysis of the bioactivity of Murrayacarpin B remains elusive. Extensive searches of scientific literature and bioactivity databases have yielded no specific quantitative data on its effects on cancer cell lines. This absence of foundational data, such as IC50 values, precludes a detailed comparison of its performance against other bioactive agents and the creation of in-depth experimental guides as requested.
The Murraya genus, a member of the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, carbazole (B46965) alkaloids have been a primary focus of phytochemical and pharmacological research. Various studies have highlighted the potential of extracts and isolated compounds from species like Murraya koenigii (curry tree) and Murraya paniculata to exhibit cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.
For instance, crude extracts of Murraya paniculata have demonstrated antiproliferative activity against human breast cancer (MCF7), prostate cancer (PC3), and liver cancer (Huh7) cell lines. However, these studies do not pinpoint the specific contribution of this compound to these effects. Research on Murraya koenigii has led to the isolation of several bioactive carbazole alkaloids, including mahanimbine, murrayanol, and mahanine, which have shown activities such as topoisomerase inhibition and anti-inflammatory effects.[1]
The lack of specific bioactivity data for this compound prevents the generation of a detailed comparative guide. Such a guide would necessitate quantitative data from various bioassays, including:
-
Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.
-
Apoptosis Assays: To investigate the compound's ability to induce programmed cell death.
-
Cell Cycle Analysis: To understand the compound's impact on cell cycle progression.
-
Signaling Pathway Analysis: To elucidate the molecular mechanisms underlying its biological effects.
Without this fundamental information, it is not possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways related to this compound.
The Path Forward
To enable a thorough evaluation of this compound's therapeutic potential, future research should focus on its isolation and purification, followed by systematic in vitro and in vivo studies. Such investigations would be crucial to populate the knowledge gap and provide the necessary data to compare its efficacy against existing anticancer agents and to understand its mechanism of action. Until such data becomes available, this compound remains a compound of interest based on the general bioactivity of its plant origin, but its specific contributions to the observed effects are yet to be determined.
References
cross-validation of Murrayacarpin B bioactivity in different cell lines
Despite significant interest in the therapeutic potential of natural compounds derived from the Murraya genus, a comprehensive analysis of the bioactivity of Murrayacarpin B remains elusive. Extensive searches of scientific literature and bioactivity databases have yielded no specific quantitative data on its effects on cancer cell lines. This absence of foundational data, such as IC50 values, precludes a detailed comparison of its performance against other bioactive agents and the creation of in-depth experimental guides as requested.
The Murraya genus, a member of the Rutaceae family, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, carbazole alkaloids have been a primary focus of phytochemical and pharmacological research. Various studies have highlighted the potential of extracts and isolated compounds from species like Murraya koenigii (curry tree) and Murraya paniculata to exhibit cytotoxic, anti-inflammatory, antioxidant, and antimicrobial properties.
For instance, crude extracts of Murraya paniculata have demonstrated antiproliferative activity against human breast cancer (MCF7), prostate cancer (PC3), and liver cancer (Huh7) cell lines. However, these studies do not pinpoint the specific contribution of this compound to these effects. Research on Murraya koenigii has led to the isolation of several bioactive carbazole alkaloids, including mahanimbine, murrayanol, and mahanine, which have shown activities such as topoisomerase inhibition and anti-inflammatory effects.[1]
The lack of specific bioactivity data for this compound prevents the generation of a detailed comparative guide. Such a guide would necessitate quantitative data from various bioassays, including:
-
Cytotoxicity Assays: To determine the half-maximal inhibitory concentration (IC50) across a panel of cancer cell lines.
-
Apoptosis Assays: To investigate the compound's ability to induce programmed cell death.
-
Cell Cycle Analysis: To understand the compound's impact on cell cycle progression.
-
Signaling Pathway Analysis: To elucidate the molecular mechanisms underlying its biological effects.
Without this fundamental information, it is not possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways related to this compound.
The Path Forward
To enable a thorough evaluation of this compound's therapeutic potential, future research should focus on its isolation and purification, followed by systematic in vitro and in vivo studies. Such investigations would be crucial to populate the knowledge gap and provide the necessary data to compare its efficacy against existing anticancer agents and to understand its mechanism of action. Until such data becomes available, this compound remains a compound of interest based on the general bioactivity of its plant origin, but its specific contributions to the observed effects are yet to be determined.
References
Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Coumarins with Chemotherapy
Disclaimer: Direct experimental data on the synergistic effects of Murrayacarpin B with chemotherapy drugs are not available in the current scientific literature. This guide, therefore, provides a comparative analysis based on studies of other structurally related coumarins, such as osthole (B1677514) and imperatorin (B1671801), to illustrate the potential synergistic mechanisms and effects that could be relevant for this class of compounds.
The combination of natural compounds with conventional chemotherapy is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.[1][2] Coumarins, a class of benzopyrone lactone compounds, have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[3] Several studies have highlighted their potential to work synergistically with established chemotherapeutic agents, leading to improved therapeutic outcomes at lower drug concentrations.
Quantitative Analysis of Synergistic Effects
The synergistic potential of coumarins with chemotherapy drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%.
Table 1: Synergistic Effects of Osthole with Cisplatin (B142131) in Lung and Rhabdomyosarcoma Cancer Cells
| Cancer Cell Line | Drug Combination | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) | Key Findings | Reference |
| NCI-H460 (Lung) | Osthole + Cisplatin | Osthole: ~46.2, Cisplatin: Not specified | Not specified | Not specified | Greater efficacy in growth inhibition and apoptosis induction compared to single agents.[4][5] | [4][5] |
| TE671 (Rhabdomyosarcoma) | Osthole + Cisplatin | Not specified | Not specified | Additive Interaction | Augmented anti-cancer activities.[6][7] | [6][7] |
Table 2: Synergistic Effects of Imperatorin with Doxorubicin (B1662922) in Leukemia Cells
| Cancer Cell Line | Drug Combination | Reversal Fold | Key Findings | Reference |
| K562/DOX (Doxorubicin-resistant Leukemia) | Imperatorin + Doxorubicin | Not specified | Imperatorin significantly enhanced the cytotoxicity of doxorubicin and downregulated the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance.[8][9] | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in studies assessing the synergistic effects of natural compounds with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 × 10³ cells/well) and allowed to adhere overnight.[10]
-
Drug Treatment: Cells are treated with increasing concentrations of the individual drugs (e.g., a coumarin (B35378) and a chemotherapy agent) and their combinations for a specified period (e.g., 72 hours).[10]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined using non-linear regression analysis.[10] The Combination Index (CI) is often calculated using the Chou-Talalay method to determine synergy.[11]
Apoptosis Analysis (Western Blotting)
Western blotting is employed to detect and quantify specific proteins involved in the apoptotic signaling pathways.[12][13]
-
Protein Extraction: Cells are treated with the drug combinations for a specified time, then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[12][13]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[13]
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.[13]
Visualizing the Mechanisms of Synergy
Signaling Pathways
The synergistic effects of coumarins and other phytochemicals with chemotherapy often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][14]
Caption: Modulation of key signaling pathways by drug combination.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a natural compound with a chemotherapy drug.
Caption: Experimental workflow for synergy assessment.
Logical Relationship of Apoptosis Induction
The combination of a coumarin with a chemotherapy drug can lead to enhanced apoptosis through the regulation of pro- and anti-apoptotic proteins.
Caption: Apoptosis induction by drug combination.
References
- 1. Underlying Anticancer Mechanisms and Synergistic Combinations of Phytochemicals with Cancer Chemotherapeutics: Potential Benefits and Risks - ProQuest [proquest.com]
- 2. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Combination of Osthole and Cisplatin Against Rhabdomyosarcoma TE671 Cells Yielded Additive Pharmacologic Interaction by Means of Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Osthole and Cisplatin Against Rhabdomyosarcoma TE671 Cells Yielded Additive Pharmacologic Interaction by Means of Isobolographic Analysis | Anticancer Research [ar.iiarjournals.org]
- 8. Chemosensitizing effect and mechanism of imperatorin on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing Synergy: A Comparative Guide to the Enhanced Efficacy of Coumarins with Chemotherapy
Disclaimer: Direct experimental data on the synergistic effects of Murrayacarpin B with chemotherapy drugs are not available in the current scientific literature. This guide, therefore, provides a comparative analysis based on studies of other structurally related coumarins, such as osthole and imperatorin, to illustrate the potential synergistic mechanisms and effects that could be relevant for this class of compounds.
The combination of natural compounds with conventional chemotherapy is a promising strategy to enhance anti-cancer efficacy and overcome drug resistance.[1][2] Coumarins, a class of benzopyrone lactone compounds, have demonstrated significant cytotoxic and pro-apoptotic effects across various cancer cell lines.[3] Several studies have highlighted their potential to work synergistically with established chemotherapeutic agents, leading to improved therapeutic outcomes at lower drug concentrations.
Quantitative Analysis of Synergistic Effects
The synergistic potential of coumarins with chemotherapy drugs is often quantified using the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The half-maximal inhibitory concentration (IC50) is also a key metric, representing the concentration of a drug that inhibits a biological process by 50%.
Table 1: Synergistic Effects of Osthole with Cisplatin in Lung and Rhabdomyosarcoma Cancer Cells
| Cancer Cell Line | Drug Combination | IC50 (µM) - Single Agent | IC50 (µM) - Combination | Combination Index (CI) | Key Findings | Reference |
| NCI-H460 (Lung) | Osthole + Cisplatin | Osthole: ~46.2, Cisplatin: Not specified | Not specified | Not specified | Greater efficacy in growth inhibition and apoptosis induction compared to single agents.[4][5] | [4][5] |
| TE671 (Rhabdomyosarcoma) | Osthole + Cisplatin | Not specified | Not specified | Additive Interaction | Augmented anti-cancer activities.[6][7] | [6][7] |
Table 2: Synergistic Effects of Imperatorin with Doxorubicin in Leukemia Cells
| Cancer Cell Line | Drug Combination | Reversal Fold | Key Findings | Reference |
| K562/DOX (Doxorubicin-resistant Leukemia) | Imperatorin + Doxorubicin | Not specified | Imperatorin significantly enhanced the cytotoxicity of doxorubicin and downregulated the expression of P-glycoprotein (P-gp), a key protein in multidrug resistance.[8][9] | [8][9] |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in studies assessing the synergistic effects of natural compounds with chemotherapy drugs.
Cell Viability Assay (MTT Assay)
This assay is used to assess the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2 × 10³ cells/well) and allowed to adhere overnight.[10]
-
Drug Treatment: Cells are treated with increasing concentrations of the individual drugs (e.g., a coumarin and a chemotherapy agent) and their combinations for a specified period (e.g., 72 hours).[10]
-
MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC50 values are determined using non-linear regression analysis.[10] The Combination Index (CI) is often calculated using the Chou-Talalay method to determine synergy.[11]
Apoptosis Analysis (Western Blotting)
Western blotting is employed to detect and quantify specific proteins involved in the apoptotic signaling pathways.[12][13]
-
Protein Extraction: Cells are treated with the drug combinations for a specified time, then lysed to extract total cellular proteins.
-
Protein Quantification: The concentration of the extracted proteins is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to apoptotic markers (e.g., cleaved caspase-3, cleaved PARP, Bcl-2, Bax).[12][13]
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate.[13]
-
Analysis: The intensity of the protein bands is quantified to determine the relative expression levels of the target proteins.[13]
Visualizing the Mechanisms of Synergy
Signaling Pathways
The synergistic effects of coumarins and other phytochemicals with chemotherapy often involve the modulation of key signaling pathways that regulate cell survival, proliferation, and apoptosis.[1][14]
Caption: Modulation of key signaling pathways by drug combination.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the synergistic effects of a natural compound with a chemotherapy drug.
Caption: Experimental workflow for synergy assessment.
Logical Relationship of Apoptosis Induction
The combination of a coumarin with a chemotherapy drug can lead to enhanced apoptosis through the regulation of pro- and anti-apoptotic proteins.
Caption: Apoptosis induction by drug combination.
References
- 1. Underlying Anticancer Mechanisms and Synergistic Combinations of Phytochemicals with Cancer Chemotherapeutics: Potential Benefits and Risks - ProQuest [proquest.com]
- 2. Exploration of the Use of Natural Compounds in Combination with Chemotherapy Drugs for Tumor Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coumarins in Anticancer Therapy: Mechanisms of Action, Potential Applications and Research Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined anticancer activity of osthole and cisplatin in NCI-H460 lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Combination of Osthole and Cisplatin Against Rhabdomyosarcoma TE671 Cells Yielded Additive Pharmacologic Interaction by Means of Isobolographic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination of Osthole and Cisplatin Against Rhabdomyosarcoma TE671 Cells Yielded Additive Pharmacologic Interaction by Means of Isobolographic Analysis | Anticancer Research [ar.iiarjournals.org]
- 8. Chemosensitizing effect and mechanism of imperatorin on the anti-tumor activity of doxorubicin in tumor cells and transplantation tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cell-viability assay and drug combination analysis [bio-protocol.org]
- 11. Quantitative Methods for Assessing Drug Synergism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Apoptosis western blot guide | Abcam [abcam.com]
- 14. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of Combretastatin A-4 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent cytotoxic agent that has garnered significant interest in the field of oncology.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] However, its poor water solubility has prompted the development of numerous analogs to improve its pharmacokinetic profile and enhance its therapeutic potential.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel Combretastatin A-4 analogs, with a focus on their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Combretastatin A-4 Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of synthesized Combretastatin A-4 analogs against a panel of human cancer cell lines. The analogs feature modifications on the B-ring, specifically at the 4'-position, and alterations to the ethylene (B1197577) bridge. The data presented is compiled from a study by S. T. Henriques et al., where the cytotoxicity was determined using a Sulforhodamine B (SRB) assay after 72 hours of treatment. For comparison, the activity of the parent compound, Combretastatin A-4, and the established anticancer drug cisplatin (B142131) are also included.
| Compound | 4'-Substituent | Bridge Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Combretastatin A-4 | -OCH3 | -CH=CH- | < 0.2 | < 0.2 | < 0.2 |
| Analog 8 | -COOH | -CH=CH- | 25.4 ± 2.1 | 32.7 ± 3.5 | 28.9 ± 2.8 |
| Analog 20 | -CONH(CH2)2OH | -CH=CH- | 18.8 ± 1.5 | 24.5 ± 2.3 | 21.7 ± 1.9 |
| Cisplatin | N/A | N/A | 5.6 ± 0.5 | 7.2 ± 0.8 | 6.1 ± 0.6 |
Data sourced from Henriques et al. (2024).[1]
Key Observations from the SAR Data:
-
Modification of the 4'-methoxy group: Replacement of the 4'-methoxy group on the B-ring with a carboxylic acid (Analog 8) or a hydroxyethyl (B10761427) amide (Analog 20) leads to a significant decrease in cytotoxic activity compared to the parent Combretastatin A-4.[1]
-
Significance of the ethylene bridge: The cis-stilbene (B147466) bridge is a critical pharmacophore, and while not extensively varied in this specific series, other studies have shown that modifications to this linker can drastically alter activity.[4]
-
Comparison with Cisplatin: While the presented analogs are less potent than Combretastatin A-4, their cytotoxicity is within an order of magnitude of the established chemotherapeutic agent, cisplatin, highlighting their potential for further optimization.
Experimental Protocols
The determination of the cytotoxic activity of the Combretastatin A-4 analogs was performed using the Sulforhodamine B (SRB) and MTT assays, which are standard methods for assessing cell viability.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Combretastatin A-4 and its analogs) and incubated for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated from the dose-response curves.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
-
Cell Seeding: Cells are seeded into 96-well plates at a desired density and incubated overnight.
-
Compound Incubation: The cells are treated with the compounds of interest for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed and replaced with fresh media containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO).[6]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the biological mechanism of action, the following diagrams have been generated.
Caption: General workflow for determining the cytotoxicity of Combretastatin A-4 analogs using SRB or MTT assays.
Caption: Proposed signaling pathway for Combretastatin A-4 analog-induced apoptosis.
Conclusion
The structure-activity relationship studies of Combretastatin A-4 analogs reveal that the 4'-methoxy group on the B-ring is a crucial determinant of cytotoxic potency. While the analogs presented here show reduced activity compared to the parent compound, they provide a valuable foundation for further medicinal chemistry efforts. Future modifications could focus on restoring the electronic and steric properties of the 4'-position while improving aqueous solubility. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the design and evaluation of novel, potent anti-cancer agents based on the Combretastatin A-4 scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
Structure-Activity Relationship of Combretastatin A-4 Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Combretastatin A-4, a natural product isolated from the African bush willow tree, Combretum caffrum, is a potent cytotoxic agent that has garnered significant interest in the field of oncology.[1] Its mechanism of action involves the inhibition of tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2] However, its poor water solubility has prompted the development of numerous analogs to improve its pharmacokinetic profile and enhance its therapeutic potential.[3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of a series of novel Combretastatin A-4 analogs, with a focus on their cytotoxic effects against various cancer cell lines.
Comparative Cytotoxicity of Combretastatin A-4 Analogs
The following table summarizes the in vitro cytotoxic activity (IC50 in µM) of a series of synthesized Combretastatin A-4 analogs against a panel of human cancer cell lines. The analogs feature modifications on the B-ring, specifically at the 4'-position, and alterations to the ethylene bridge. The data presented is compiled from a study by S. T. Henriques et al., where the cytotoxicity was determined using a Sulforhodamine B (SRB) assay after 72 hours of treatment. For comparison, the activity of the parent compound, Combretastatin A-4, and the established anticancer drug cisplatin are also included.
| Compound | 4'-Substituent | Bridge Modification | MCF-7 (Breast) IC50 (µM) | A549 (Lung) IC50 (µM) | HCT116 (Colon) IC50 (µM) |
| Combretastatin A-4 | -OCH3 | -CH=CH- | < 0.2 | < 0.2 | < 0.2 |
| Analog 8 | -COOH | -CH=CH- | 25.4 ± 2.1 | 32.7 ± 3.5 | 28.9 ± 2.8 |
| Analog 20 | -CONH(CH2)2OH | -CH=CH- | 18.8 ± 1.5 | 24.5 ± 2.3 | 21.7 ± 1.9 |
| Cisplatin | N/A | N/A | 5.6 ± 0.5 | 7.2 ± 0.8 | 6.1 ± 0.6 |
Data sourced from Henriques et al. (2024).[1]
Key Observations from the SAR Data:
-
Modification of the 4'-methoxy group: Replacement of the 4'-methoxy group on the B-ring with a carboxylic acid (Analog 8) or a hydroxyethyl amide (Analog 20) leads to a significant decrease in cytotoxic activity compared to the parent Combretastatin A-4.[1]
-
Significance of the ethylene bridge: The cis-stilbene bridge is a critical pharmacophore, and while not extensively varied in this specific series, other studies have shown that modifications to this linker can drastically alter activity.[4]
-
Comparison with Cisplatin: While the presented analogs are less potent than Combretastatin A-4, their cytotoxicity is within an order of magnitude of the established chemotherapeutic agent, cisplatin, highlighting their potential for further optimization.
Experimental Protocols
The determination of the cytotoxic activity of the Combretastatin A-4 analogs was performed using the Sulforhodamine B (SRB) and MTT assays, which are standard methods for assessing cell viability.
Sulforhodamine B (SRB) Assay Protocol
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[1]
-
Cell Plating: Cancer cells are seeded in 96-well plates at a density of 5,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Combretastatin A-4 and its analogs) and incubated for 72 hours.
-
Cell Fixation: After the incubation period, the cells are fixed with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: The plates are washed with water and stained with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader. The IC50 value, the concentration of drug that inhibits cell growth by 50%, is then calculated from the dose-response curves.
MTT Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity.[5][6] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cells are seeded into 96-well plates at a desired density and incubated overnight.
-
Compound Incubation: The cells are treated with the compounds of interest for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the media is removed and replaced with fresh media containing MTT solution (final concentration of 0.5 mg/mL). The plates are then incubated for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization of Formazan: The MTT-containing medium is removed, and the formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).[6]
-
Absorbance Reading: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Visualizing Experimental and Biological Processes
To better understand the experimental workflow and the biological mechanism of action, the following diagrams have been generated.
Caption: General workflow for determining the cytotoxicity of Combretastatin A-4 analogs using SRB or MTT assays.
Caption: Proposed signaling pathway for Combretastatin A-4 analog-induced apoptosis.
Conclusion
The structure-activity relationship studies of Combretastatin A-4 analogs reveal that the 4'-methoxy group on the B-ring is a crucial determinant of cytotoxic potency. While the analogs presented here show reduced activity compared to the parent compound, they provide a valuable foundation for further medicinal chemistry efforts. Future modifications could focus on restoring the electronic and steric properties of the 4'-position while improving aqueous solubility. The detailed experimental protocols and pathway diagrams provided in this guide serve as a resource for researchers in the design and evaluation of novel, potent anti-cancer agents based on the Combretastatin A-4 scaffold.
References
- 1. mdpi.com [mdpi.com]
- 2. Novel Combretastatin A-4 Analogs-Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. researchhub.com [researchhub.com]
comparative docking studies of Murrayacarpin B with target proteins
No Comparative Docking Studies Found for Murrayacarpin B
A comprehensive search for published literature and data on the comparative docking studies of this compound with any target proteins has yielded no specific results. At present, there is a lack of publicly available experimental or computational data to conduct a comparative analysis of this compound's binding affinities with various protein targets.
While the compound this compound has been identified in phytochemical studies of various plants, detailed in silico molecular docking investigations, which are essential for comparing its binding efficacy against different proteins, do not appear to be published in the scientific literature. Such studies would provide the necessary quantitative data, like binding energies and inhibition constants, to populate a comparative guide as requested.
Given the absence of this foundational data, it is not feasible to provide a data-driven comparison of this compound's performance with other alternatives or to detail specific experimental protocols for its docking.
However, to illustrate the requested format and the type of information that would be included in such a guide, a hypothetical example is provided below. This example uses placeholder data and demonstrates the structure of the tables and diagrams you require.
Hypothetical Comparative Docking Study of this compound
This section is for illustrative purposes only and is based on hypothetical data.
Experimental Protocols
A typical molecular docking study to investigate the binding of this compound to target proteins would involve the following steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins would be obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands would be removed, and polar hydrogens would be added. The structure of this compound would be obtained from a chemical database like PubChem and optimized for its geometry and energy.
-
Grid Generation: A binding site on each target protein would be identified, and a grid box would be generated around this site to define the space for the ligand to dock.
-
Molecular Docking: A docking algorithm, such as AutoDock Vina, would be used to predict the binding conformation and affinity of this compound to each target protein. The process would be repeated multiple times to ensure the reliability of the results.
-
Data Analysis: The results would be analyzed to determine the binding energy (in kcal/mol) and the interacting amino acid residues. A lower binding energy indicates a more stable and favorable interaction.
Data Presentation
The quantitative results of the hypothetical docking studies are summarized in the table below.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | TYR385, SER530, ARG120 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.5 | ARG146, TYR108, ASP111 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.2 | TYR119, GLY121, LEU57 |
Visualizations
Below are diagrams illustrating the workflow of a comparative docking study and a hypothetical signaling pathway involving one of the target proteins.
Should you be interested in a comparative guide for a different compound for which docking data is available, please specify the compound of interest.
comparative docking studies of Murrayacarpin B with target proteins
No Comparative Docking Studies Found for Murrayacarpin B
A comprehensive search for published literature and data on the comparative docking studies of this compound with any target proteins has yielded no specific results. At present, there is a lack of publicly available experimental or computational data to conduct a comparative analysis of this compound's binding affinities with various protein targets.
While the compound this compound has been identified in phytochemical studies of various plants, detailed in silico molecular docking investigations, which are essential for comparing its binding efficacy against different proteins, do not appear to be published in the scientific literature. Such studies would provide the necessary quantitative data, like binding energies and inhibition constants, to populate a comparative guide as requested.
Given the absence of this foundational data, it is not feasible to provide a data-driven comparison of this compound's performance with other alternatives or to detail specific experimental protocols for its docking.
However, to illustrate the requested format and the type of information that would be included in such a guide, a hypothetical example is provided below. This example uses placeholder data and demonstrates the structure of the tables and diagrams you require.
Hypothetical Comparative Docking Study of this compound
This section is for illustrative purposes only and is based on hypothetical data.
Experimental Protocols
A typical molecular docking study to investigate the binding of this compound to target proteins would involve the following steps:
-
Protein and Ligand Preparation: The three-dimensional structures of the target proteins would be obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands would be removed, and polar hydrogens would be added. The structure of this compound would be obtained from a chemical database like PubChem and optimized for its geometry and energy.
-
Grid Generation: A binding site on each target protein would be identified, and a grid box would be generated around this site to define the space for the ligand to dock.
-
Molecular Docking: A docking algorithm, such as AutoDock Vina, would be used to predict the binding conformation and affinity of this compound to each target protein. The process would be repeated multiple times to ensure the reliability of the results.
-
Data Analysis: The results would be analyzed to determine the binding energy (in kcal/mol) and the interacting amino acid residues. A lower binding energy indicates a more stable and favorable interaction.
Data Presentation
The quantitative results of the hypothetical docking studies are summarized in the table below.
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Interacting Residues (Hypothetical) |
| Cyclooxygenase-2 (COX-2) | 5IKR | -9.8 | TYR385, SER530, ARG120 |
| B-cell lymphoma 2 (Bcl-2) | 2W3L | -8.5 | ARG146, TYR108, ASP111 |
| Tumor necrosis factor-alpha (TNF-α) | 2AZ5 | -7.2 | TYR119, GLY121, LEU57 |
Visualizations
Below are diagrams illustrating the workflow of a comparative docking study and a hypothetical signaling pathway involving one of the target proteins.
Should you be interested in a comparative guide for a different compound for which docking data is available, please specify the compound of interest.
Evaluating the Selectivity of Murrayacarpin B for Cancer Cells: A Comparative Guide
An objective comparison of the anti-cancer potential of carbazole (B46965) alkaloids from Murraya koenigii, with a focus on selectivity for cancer cells over normal cells.
Introduction
Murrayacarpin B is a member of the carbazole alkaloid family, a class of naturally occurring compounds isolated from the leaves of the curry tree, Murraya koenigii. While direct experimental data on the anti-cancer activity of this compound is not yet available in the public domain, extensive research on other carbazole alkaloids from the same plant, such as mahanine (B1683992) and girinimbine (B1212953), provides a strong basis for evaluating its potential as a selective anti-cancer agent. This guide compares the performance of these representative carbazole alkaloids with established chemotherapy drugs, doxorubicin (B1662922) and cisplatin (B142131), focusing on their selectivity for cancer cells, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity and Selectivity
The selectivity of an anti-cancer compound is a critical measure of its potential therapeutic value, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal (non-cancerous) cell lines. A higher IC50 value for normal cells compared to cancer cells suggests favorable selectivity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Mahanine | K562 (Leukemia) | ~15 | Vero (Monkey Kidney) | > 60 | > 4.0 |
| T98G (Glioma) | ~20 | HEK-293T (Human Kidney) | > 60 | > 3.0 | |
| Panc 1 (Pancreatic) | ~25 | ||||
| Girinimbine | HT-29 (Colon) | 4.79 µg/mL | CCD-18Co (Normal Colon) | No cytotoxic effect | High |
| A549 (Lung) | 6.2 µg/mL | MRC-5 (Normal Lung) | > 28.9 µg/mL | > 4.68 | |
| Doxorubicin | PC3 (Prostate) | 2.64 µg/mL | 293T (Human Kidney) | 13.43 µg/mL | ~5.1 |
| HepG2 (Liver) | 14.72 µg/mL | ||||
| Cisplatin | A549 (Lung) | 6.59 | BEAS-2B (Normal Lung) | 4.15 | 0.63 |
| A2780 (Ovarian) | ~5-10 |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay used. Data presented here is a synthesis from multiple sources and should be considered illustrative.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer activity and selectivity of carbazole alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., mahanine, girinimbine, doxorubicin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol (B145695) and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Mandatory Visualizations
Signaling Pathway of Carbazole Alkaloid-Induced Apoptosis
The diagram below illustrates the proposed intrinsic pathway of apoptosis induced by carbazole alkaloids like mahanine and girinimbine.[2]
Caption: Carbazole alkaloid-induced intrinsic apoptosis pathway.
Experimental Workflow for Evaluating Cytotoxicity and Selectivity
This workflow outlines the key steps in assessing the anti-cancer potential of a novel compound.
Caption: Experimental workflow for cytotoxicity and selectivity assessment.
Logical Relationship of Carbazole Alkaloid-Induced Cell Cycle Arrest
Girinimbine has been shown to induce G0/G1 phase cell cycle arrest.[2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors.
Caption: Girinimbine-induced G0/G1 cell cycle arrest.
Conclusion
While direct evidence for the selectivity of this compound is pending further research, the available data for related carbazole alkaloids from Murraya koenigii, namely mahanine and girinimbine, are promising. These compounds demonstrate significant cytotoxicity against a range of cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window. Their mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest. In contrast, established chemotherapeutic agents like cisplatin can show a lack of selectivity, highlighting the potential of carbazole alkaloids as a source for developing novel, more targeted cancer therapies. Future studies should focus on isolating and evaluating this compound using the standardized protocols outlined in this guide to determine if it shares or surpasses the promising selectivity profile of its chemical relatives.
References
Evaluating the Selectivity of Murrayacarpin B for Cancer Cells: A Comparative Guide
An objective comparison of the anti-cancer potential of carbazole alkaloids from Murraya koenigii, with a focus on selectivity for cancer cells over normal cells.
Introduction
Murrayacarpin B is a member of the carbazole alkaloid family, a class of naturally occurring compounds isolated from the leaves of the curry tree, Murraya koenigii. While direct experimental data on the anti-cancer activity of this compound is not yet available in the public domain, extensive research on other carbazole alkaloids from the same plant, such as mahanine and girinimbine, provides a strong basis for evaluating its potential as a selective anti-cancer agent. This guide compares the performance of these representative carbazole alkaloids with established chemotherapy drugs, doxorubicin and cisplatin, focusing on their selectivity for cancer cells, mechanisms of action, and the experimental protocols used for their evaluation.
Data Presentation: Cytotoxicity and Selectivity
The selectivity of an anti-cancer compound is a critical measure of its potential therapeutic value, indicating its ability to kill cancer cells while sparing healthy ones. This is often quantified by comparing the half-maximal inhibitory concentration (IC50) in cancer cell lines versus normal (non-cancerous) cell lines. A higher IC50 value for normal cells compared to cancer cells suggests favorable selectivity.
| Compound | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) |
| Mahanine | K562 (Leukemia) | ~15 | Vero (Monkey Kidney) | > 60 | > 4.0 |
| T98G (Glioma) | ~20 | HEK-293T (Human Kidney) | > 60 | > 3.0 | |
| Panc 1 (Pancreatic) | ~25 | ||||
| Girinimbine | HT-29 (Colon) | 4.79 µg/mL | CCD-18Co (Normal Colon) | No cytotoxic effect | High |
| A549 (Lung) | 6.2 µg/mL | MRC-5 (Normal Lung) | > 28.9 µg/mL | > 4.68 | |
| Doxorubicin | PC3 (Prostate) | 2.64 µg/mL | 293T (Human Kidney) | 13.43 µg/mL | ~5.1 |
| HepG2 (Liver) | 14.72 µg/mL | ||||
| Cisplatin | A549 (Lung) | 6.59 | BEAS-2B (Normal Lung) | 4.15 | 0.63 |
| A2780 (Ovarian) | ~5-10 |
Note: IC50 values are highly dependent on the specific cell line, exposure time, and assay used. Data presented here is a synthesis from multiple sources and should be considered illustrative.[1][2][3][4][5]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays used to evaluate the anti-cancer activity and selectivity of carbazole alkaloids.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer and normal cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., mahanine, girinimbine, doxorubicin) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 3-4 hours.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and propidium iodide (PI) are added to the cell suspension and incubated in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: The stained cells are analyzed by a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with the test compound and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.
-
Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by a flow cytometer. The percentage of cells in each phase of the cell cycle is determined based on the fluorescence intensity of the PI-stained DNA.
Mandatory Visualizations
Signaling Pathway of Carbazole Alkaloid-Induced Apoptosis
The diagram below illustrates the proposed intrinsic pathway of apoptosis induced by carbazole alkaloids like mahanine and girinimbine.[2]
Caption: Carbazole alkaloid-induced intrinsic apoptosis pathway.
Experimental Workflow for Evaluating Cytotoxicity and Selectivity
This workflow outlines the key steps in assessing the anti-cancer potential of a novel compound.
Caption: Experimental workflow for cytotoxicity and selectivity assessment.
Logical Relationship of Carbazole Alkaloid-Induced Cell Cycle Arrest
Girinimbine has been shown to induce G0/G1 phase cell cycle arrest.[2] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors.
Caption: Girinimbine-induced G0/G1 cell cycle arrest.
Conclusion
While direct evidence for the selectivity of this compound is pending further research, the available data for related carbazole alkaloids from Murraya koenigii, namely mahanine and girinimbine, are promising. These compounds demonstrate significant cytotoxicity against a range of cancer cell lines while exhibiting lower toxicity towards normal cells, suggesting a favorable therapeutic window. Their mechanism of action involves the induction of apoptosis through the intrinsic mitochondrial pathway and cell cycle arrest. In contrast, established chemotherapeutic agents like cisplatin can show a lack of selectivity, highlighting the potential of carbazole alkaloids as a source for developing novel, more targeted cancer therapies. Future studies should focus on isolating and evaluating this compound using the standardized protocols outlined in this guide to determine if it shares or surpasses the promising selectivity profile of its chemical relatives.
References
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Murrayacarpin B
Disclaimer: No specific Safety Data Sheet (SDS) for Murrayacarpin B was located. Therefore, this guidance is based on the best practices for handling potent, potentially cytotoxic, natural product compounds. Researchers must conduct a thorough risk assessment before beginning any work.
This document provides essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe research environment. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and spills, and a comprehensive disposal strategy.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. A risk assessment should always precede any handling of this compound to ensure the highest level of protection.
Minimum PPE Requirements:
-
Gloves: Double gloving is mandatory. Use two pairs of chemotherapy-rated nitrile gloves.[1] The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[1][2] Gowns should be changed immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn whenever there is a risk of splashes or aerosol generation.[1][3]
-
Respiratory Protection: For handling the solid compound or any procedure that may generate aerosols, a fit-tested N95 or higher-level respirator is required.[2] Work should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety. The following protocols provide a framework for safe operations from receipt of the compound to the final disposal of all contaminated materials.
Experimental Protocols: Safe Handling Workflow
All procedures involving this compound must be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control exposure.[1][2]
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.[1]
-
Wear minimum PPE (double gloves, gown, eye protection) during unpacking.[1]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated location. The storage temperature should be maintained as recommended by the supplier.
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
If using dimethyl sulfoxide (B87167) (DMSO) for stock solutions, be aware that it enhances skin absorption. Ensure no skin is exposed. For cell-based assays, the final concentration of DMSO should typically be ≤0.1% to avoid cell toxicity.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and decontaminate the area. Cytotoxic spill kits should be readily available in all areas where this compound is handled.[4][5]
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, gown, eye protection, respirator). 3. For liquids, cover with an absorbent pad. For solids, gently cover with a damp absorbent pad to avoid raising dust.[6] 4. Working from the outside in, clean the area with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[6] 5. Place all contaminated materials in a cytotoxic waste bag.[6] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access.[6] 2. Alert the laboratory supervisor and institutional safety office. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Gently cover the spill with absorbent sheets or spill-control pads.[6] 5. Follow the same decontamination procedure as for a small spill, ensuring thorough cleaning. 6. All contaminated materials, including PPE, must be disposed of as cytotoxic waste. |
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7][8]
Waste Segregation and Disposal:
-
Sharps: All contaminated needles, syringes, and glassware must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[9]
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow or specially marked bag or bin).[7][9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[7]
-
Bulk Compound: Unused or expired solid this compound must be disposed of as bulk chemotherapy waste in a designated hazardous waste container.[7]
All cytotoxic waste containers must be sealed when three-quarters full and stored in a secure area until collected by trained environmental health and safety personnel for incineration.[7][10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 6. dvm360.com [dvm360.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. youtube.com [youtube.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Murrayacarpin B
Disclaimer: No specific Safety Data Sheet (SDS) for Murrayacarpin B was located. Therefore, this guidance is based on the best practices for handling potent, potentially cytotoxic, natural product compounds. Researchers must conduct a thorough risk assessment before beginning any work.
This document provides essential safety and logistical information for laboratory personnel working with this compound. Adherence to these procedures is critical to minimize exposure and ensure a safe research environment. The following step-by-step guidance outlines the necessary personal protective equipment (PPE), operational plans for handling and spills, and a comprehensive disposal strategy.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate PPE. A risk assessment should always precede any handling of this compound to ensure the highest level of protection.
Minimum PPE Requirements:
-
Gloves: Double gloving is mandatory. Use two pairs of chemotherapy-rated nitrile gloves.[1] The outer glove should be changed immediately upon contamination or every 30-60 minutes during extended procedures.
-
Gown: A disposable, solid-front, back-closing gown made of a low-permeability fabric is required.[1][2] Gowns should be changed immediately if contaminated.
-
Eye and Face Protection: Chemical splash goggles and a full-face shield must be worn whenever there is a risk of splashes or aerosol generation.[1][3]
-
Respiratory Protection: For handling the solid compound or any procedure that may generate aerosols, a fit-tested N95 or higher-level respirator is required.[2] Work should be conducted within a certified chemical fume hood or biological safety cabinet to minimize inhalation exposure.[2]
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety. The following protocols provide a framework for safe operations from receipt of the compound to the final disposal of all contaminated materials.
Experimental Protocols: Safe Handling Workflow
All procedures involving this compound must be performed in a designated area, such as a chemical fume hood or a Class II Biological Safety Cabinet, to control exposure.[1][2]
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage in a designated containment area.[1]
-
Wear minimum PPE (double gloves, gown, eye protection) during unpacking.[1]
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and ventilated location. The storage temperature should be maintained as recommended by the supplier.
Weighing and Solution Preparation:
-
Perform all weighing of the solid compound within a chemical fume hood or a ventilated balance enclosure.
-
Use dedicated, labeled equipment (spatulas, weigh boats, etc.).
-
When preparing solutions, add the solvent to the solid compound slowly to avoid aerosolization.
-
If using dimethyl sulfoxide (DMSO) for stock solutions, be aware that it enhances skin absorption. Ensure no skin is exposed. For cell-based assays, the final concentration of DMSO should typically be ≤0.1% to avoid cell toxicity.
Emergency Procedures: Spill Management
In the event of a spill, immediate and appropriate action is necessary to contain the contamination and decontaminate the area. Cytotoxic spill kits should be readily available in all areas where this compound is handled.[4][5]
| Spill Size | Containment and Cleanup Procedure |
| Small Spill (<5 mL or 5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE (double gloves, gown, eye protection, respirator). 3. For liquids, cover with an absorbent pad. For solids, gently cover with a damp absorbent pad to avoid raising dust.[6] 4. Working from the outside in, clean the area with a detergent solution, followed by a rinse with 70% isopropyl alcohol.[6] 5. Place all contaminated materials in a cytotoxic waste bag.[6] |
| Large Spill (>5 mL or 5 g) | 1. Evacuate the immediate area and restrict access.[6] 2. Alert the laboratory supervisor and institutional safety office. 3. Only trained personnel with appropriate respiratory protection should perform the cleanup. 4. Gently cover the spill with absorbent sheets or spill-control pads.[6] 5. Follow the same decontamination procedure as for a small spill, ensuring thorough cleaning. 6. All contaminated materials, including PPE, must be disposed of as cytotoxic waste. |
Disposal Plan
All materials that have come into contact with this compound are considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[7][8]
Waste Segregation and Disposal:
-
Sharps: All contaminated needles, syringes, and glassware must be placed in a puncture-resistant, clearly labeled cytotoxic sharps container.[9]
-
Solid Waste: Contaminated PPE (gloves, gowns), labware (pipette tips, tubes), and cleaning materials must be placed in a designated, leak-proof, and clearly labeled cytotoxic waste container (often a yellow or specially marked bag or bin).[7][9]
-
Liquid Waste: Unused solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour any solutions down the drain.[7]
-
Bulk Compound: Unused or expired solid this compound must be disposed of as bulk chemotherapy waste in a designated hazardous waste container.[7]
All cytotoxic waste containers must be sealed when three-quarters full and stored in a secure area until collected by trained environmental health and safety personnel for incineration.[7][10]
Visual Workflow for Safe Handling
The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Drug Safety [tru.ca]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. 919-Hazardous drug spill management | eviQ [eviq.org.au]
- 6. dvm360.com [dvm360.com]
- 7. benchchem.com [benchchem.com]
- 8. danielshealth.ca [danielshealth.ca]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. youtube.com [youtube.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
